SDX-7539
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H38N2O5 |
|---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(4-aminocyclohexyl)carbamate |
InChI |
InChI=1S/C23H38N2O5/c1-14(2)5-10-18-22(3,30-18)20-19(27-4)17(11-12-23(20)13-28-23)29-21(26)25-16-8-6-15(24)7-9-16/h5,15-20H,6-13,24H2,1-4H3,(H,25,26)/t15?,16?,17-,18-,19-,20-,22+,23+/m1/s1 |
InChI Key |
NRQIOBIGZOJSBU-NCQCNRHSSA-N |
Isomeric SMILES |
CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)NC4CCC(CC4)N)OC)C |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)NC4CCC(CC4)N)OC)C |
Origin of Product |
United States |
Foundational & Exploratory
SDX-7539: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SDX-7539 is a potent and selective irreversible inhibitor of Methionine Aminopeptidase Type 2 (MetAP2), a key enzyme in protein biosynthesis and a critical regulator of angiogenesis. By covalently binding to the active site of MetAP2, this compound effectively halts its enzymatic activity, leading to downstream effects that include the inhibition of endothelial cell proliferation and tumor growth. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular target, signaling pathways, and pharmacological data based on preclinical studies. It also outlines the experimental protocols used to elucidate its activity, offering a comprehensive resource for researchers in oncology and drug development.
Core Mechanism of Action: Irreversible Inhibition of MetAP2
This compound is a fumagillol-derived small molecule that acts as a selective and irreversible inhibitor of Methionine Aminopeptidase Type 2 (MetAP2).[1][2][3][4][5] MetAP2 is a metalloprotease responsible for cleaving the N-terminal methionine from nascent polypeptide chains, a crucial step in protein maturation.[2][3] The inhibitory action of this compound is mediated by its spiroepoxide functional group, which forms a covalent bond with a key histidine residue (His-231) within the active site of the MetAP2 enzyme.[4] This irreversible binding permanently inactivates the enzyme, leading to the accumulation of proteins with an N-terminal methionine, which in turn disrupts cellular processes dependent on proper protein maturation.
This compound is the pharmacologically active component of the polymer-drug conjugate SDX-7320 (evexomostat).[2] This prodrug design enhances the pharmacokinetic profile of this compound, providing a longer half-life and reducing central nervous system exposure.[2][3] Within the cellular environment, SDX-7320 is processed by cathepsins, releasing the active this compound.[2][3]
Signaling Pathways and Downstream Effects
The inhibition of MetAP2 by this compound triggers a cascade of downstream cellular events, primarily impacting endothelial cells and tumor cells. The most well-characterized effect is the inhibition of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.
Anti-Angiogenic Effects
This compound's anti-angiogenic properties stem from its ability to induce cell-cycle arrest in endothelial cells during the late G1 phase.[1][6] This cytostatic effect on endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), directly curtails the proliferation necessary for the formation of new blood vessels.[1]
Potential Modulation of Other Signaling Pathways
Research on fumagillin and its analogs, including this compound, suggests that MetAP2 inhibition may also influence other key cellular signaling pathways:
-
eIF2α Phosphorylation: MetAP2 has been shown to interact with the alpha subunit of eukaryotic initiation factor 2 (eIF2α), a critical component of the protein synthesis machinery. MetAP2 can protect eIF2α from inhibitory phosphorylation.[7] By inhibiting MetAP2, this compound may indirectly lead to increased eIF2α phosphorylation, resulting in a general suppression of protein synthesis.
-
MAPK Signaling: Some studies on fumagillin-bound MetAP2 indicate a potential for the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6] This pathway is crucial for cell proliferation and survival, and its inhibition could contribute to the anti-tumor effects of this compound.
Quantitative Pharmacological Data
The following tables summarize the quantitative data for this compound and related compounds from preclinical studies.
Table 1: In Vitro Potency of this compound and Comparators
| Compound | Assay | Cell Line/Target | Result | Reference |
| This compound | HUVEC Proliferation | HUVEC | Sub-nanomolar IC50 | [1] |
| TNP-470 | HUVEC Proliferation | HUVEC | ~3-fold less potent than this compound | [1] |
| SDX-7320 | HUVEC Proliferation | HUVEC | >500-fold less potent than this compound | [1] |
Table 2: Off-Target Activity of this compound
| Compound | Assay Type | Number of Targets | Concentration | Result | Reference |
| This compound (as SDX-9402) | Receptor/Transporter & Enzyme Panel | 38 receptors/transporters, 6 enzymes | Up to 10 µM | No significant effect observed | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of this compound.
MetAP2 Enzyme Inhibition Assay
-
Objective: To determine the direct inhibitory activity of this compound on MetAP2.
-
Methodology:
-
The besylate salt of this compound (SDX-9402) was used for in vitro experiments.[4]
-
Compounds were diluted in DMSO.[4]
-
Reactions were prepared containing human recombinant MetAP2 and the artificial fluorescent substrate Met-AMC.[4]
-
The test compounds were added to the reactions.[4]
-
Fluorescence was monitored over time at room temperature to measure the rate of substrate cleavage.[4]
-
Data was analyzed using GraphPad Prism, with IC50 values noted to decrease over time, which is characteristic of irreversible inhibitors.[4][5]
-
HUVEC Proliferation Assay
-
Objective: To assess the cytostatic effect of this compound on endothelial cells.
-
Methodology:
-
Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in the presence and absence of test compounds.[8]
-
After a 72-hour incubation period, cell viability was measured using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (Promega).[4]
-
Absorbance was measured, and IC50 values were calculated by nonlinear regression analysis after subtracting the background absorbance from the highest concentration of the test compounds.[4][8]
-
In Vivo Tumor Growth Inhibition Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical model.
-
Methodology:
-
A non-small cell lung cancer (NSCLC) xenograft model was established using A549 cells in athymic nude mice.[9]
-
This compound was administered intravenously at a dose of 37 mg/kg every two days for a duration of 20 days.[9]
-
Tumor growth was monitored and compared to a control group to assess the inhibitory effect of the compound.[9]
-
Conclusion
This compound is a highly potent and selective irreversible inhibitor of MetAP2. Its mechanism of action, centered on the disruption of protein maturation and subsequent inhibition of angiogenesis, positions it as a promising therapeutic agent in oncology. The comprehensive preclinical data, including its sub-nanomolar potency against endothelial cell proliferation and demonstrated in vivo anti-tumor activity, underscores its potential for further clinical development. This guide provides a foundational understanding of the technical aspects of this compound's mechanism of action for the scientific community.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Methionine aminopeptidase 2 as a potential target in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. METAP2 - Wikipedia [en.wikipedia.org]
- 8. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the SDX-7539 MetAP2 Binding Site
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of SDX-7539, a potent and selective inhibitor of Methionine Aminopeptidase Type 2 (MetAP2). This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction to MetAP2 and its Inhibition by this compound
Methionine aminopeptidase 2 (MetAP2) is a ubiquitous metalloprotease that plays a crucial role in protein biosynthesis by catalyzing the removal of the N-terminal methionine from nascent polypeptides.[1][2][3] This post-translational modification is essential for the proper function and stability of many proteins. MetAP2 has been identified as a compelling therapeutic target in oncology and metabolic diseases due to its overexpression in various cancers and its role in angiogenesis and lipid metabolism.[4][5][6]
This compound is a novel, fumagillin-derived, selective inhibitor of MetAP2.[1][3][7] It is the active component of the polymer-drug conjugate SDX-7320 (evexomostat), which was designed to improve the pharmacokinetic profile and reduce the central nervous system (CNS) toxicity associated with earlier generations of MetAP2 inhibitors.[1][2][3][8] this compound exerts its therapeutic effects through the irreversible inhibition of MetAP2, leading to anti-angiogenic and anti-tumor activities.[1][3][9]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its prodrug, SDX-7320.
| Compound | Assay | Parameter | Value | Reference |
| This compound | In vitro MetAP2 Binding | Apparent IC50 | 0.13 nM | [8] |
| This compound | HUVEC Proliferation | Apparent IC50 | 0.2 nM | [8] |
| This compound | HUVEC Proliferation | IC50 | 120 µM | [7][10] |
| TNP-470 | HUVEC Proliferation | Potency vs. This compound | ~3-fold less potent | [9][11] |
| SDX-7320 | In vitro MetAP2 Binding | Binding Ability | Unable to bind | [8] |
| SDX-7320 | HUVEC Proliferation | Potency vs. small molecule inhibitors | >500-fold reduced potency | [9][11] |
Note: The discrepancy in the reported IC50 values for HUVEC proliferation may be due to different experimental conditions or assay formats.
Mechanism of Action and Binding Site Interaction
This compound is an irreversible inhibitor that covalently binds to the active site of MetAP2.[1][3][9] X-ray crystallography of the co-crystal structure of this compound and human MetAP2 (PDB code: 8OXG) has elucidated the precise binding mechanism.[11] The structure, resolved to 1.6 Å, reveals that the spiroepoxide moiety of this compound undergoes a nucleophilic attack by the imidazole ring of the active site residue Histidine-231 (His231).[9][11] This results in the formation of a covalent bond, leading to the irreversible inactivation of the enzyme.[9] This mode of binding is consistent with that of other fumagillin analogues.[9][12]
The inhibition of MetAP2 by this compound leads to a cascade of downstream effects, primarily impacting angiogenesis and tumor growth.[4][13] By blocking the processing of certain proteins, this compound can induce cell-cycle arrest in endothelial cells, thereby inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis.[4]
Signaling Pathway
Caption: MetAP2 inhibition by this compound and its downstream effects.
Experimental Protocols
In Vitro MetAP2 Binding Assay
Objective: To determine the inhibitory potency of this compound against MetAP2.
Methodology:
-
Recombinant human MetAP2 is incubated with varying concentrations of this compound (or a besylate salt form like SDX-9402) in a suitable buffer.[11]
-
A fluorescent substrate, such as Met-AMC (L-Methionine 7-amido-4-methylcoumarin), is added to the reaction mixture.[11]
-
The enzymatic activity is monitored by measuring the increase in fluorescence over time as the substrate is cleaved by active MetAP2.[11]
-
The rate of reaction is calculated for each inhibitor concentration.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a four-parameter variable slope model using non-linear regression analysis.[11]
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
Objective: To assess the cytostatic effect of this compound on endothelial cells.
Methodology:
-
HUVECs are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound.
-
After a specified incubation period (e.g., 72 hours), cell proliferation is assessed using a colorimetric assay, such as the MTT or SRB assay.
-
The absorbance is measured, which is proportional to the number of viable cells.
-
The IC50 value is calculated by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration and performing a non-linear regression analysis.[11]
X-ray Crystallography of MetAP2-SDX-7539 Complex
Objective: To determine the three-dimensional structure of this compound bound to MetAP2.
Methodology:
-
Recombinant human MetAP2 is expressed and purified.
-
The purified MetAP2 is co-crystallized with this compound.
-
X-ray diffraction data are collected from the resulting crystals.
-
The structure is solved and refined to reveal the detailed molecular interactions between this compound and the MetAP2 active site.[11] The final refined structure has been deposited in the Protein Data Bank (PDB) with the accession code 8OXG.[11]
Experimental Workflow
References
- 1. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity | Semantic Scholar [semanticscholar.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. METAP2 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pnas.org [pnas.org]
- 13. What are METAP2 inhibitors and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to the Covalent Modification of Histidine-231 by SDX-7539
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, experimental validation, and downstream cellular effects of SDX-7539, a potent and selective covalent inhibitor of Methionine Aminopeptidase Type 2 (METAP2). All quantitative data, detailed experimental protocols, and signaling pathway diagrams are presented to facilitate a deeper understanding of this compound for research and drug development purposes.
Introduction to this compound and its Target: METAP2
Methionine Aminopeptidase Type 2 (METAP2) is a metalloprotease that plays a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptide chains.[1] Its involvement in angiogenesis, the formation of new blood vessels, has made it an attractive target for the development of anti-cancer therapeutics.[2][3] this compound is a novel, small-molecule, fumagillin-derived inhibitor of METAP2.[4] It is the active payload of the polymer-drug conjugate SDX-7320 (evexomostat).[4] this compound exhibits potent anti-angiogenic and anti-tumor properties through the irreversible inhibition of METAP2.[4][5]
Mechanism of Action: Covalent Modification of Histidine-231
The inhibitory activity of this compound is attributed to its ability to form a covalent bond with a key residue in the active site of METAP2. X-ray crystallography studies of this compound co-crystallized with METAP2 have definitively shown that the compound covalently modifies the active site histidine-231 (His231) .[6] This irreversible binding is facilitated by the spiroepoxide functional group present in the structure of this compound, which is a hallmark of the fumagillin class of METAP2 inhibitors.[6] An analog of this compound lacking this spiroepoxide group was found to be inactive against METAP2, highlighting the critical role of this moiety in the covalent modification.[6] The final refined co-crystal structure has been deposited in the Protein Data Bank (PDB) under the accession code 8OXG .[6]
The following diagram illustrates the covalent modification of METAP2 by this compound.
Quantitative Data Summary
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | METAP2 | Enzyme Activity | Potent (specific value not publicly available) | [6] |
| This compound | Endothelial Cells (HUVEC) | Cell Proliferation | Sub-nanomolar | [6] |
| TNP-470 | Endothelial Cells (HUVEC) | Cell Proliferation | ~3-fold less potent than this compound | [6] |
| SDX-7320 (Prodrug) | Endothelial Cells (HUVEC) | Cell Proliferation | >500-fold less potent than this compound | [6] |
| SDX-9178 (inactive analog) | METAP2 | Enzyme Activity | Inactive | [6] |
Note: The benzenesulfonic acid salt form of this compound (SDX-9402) was utilized for in vitro experiments.[6]
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
METAP2 Enzyme Activity Assay
This assay measures the enzymatic activity of METAP2 and the inhibitory effect of compounds like this compound.
Materials:
-
Recombinant human METAP2
-
Fluorogenic substrate: Met-AMC (for METAP2) or Met-Gly-Pro-AMC (for METAP1)
-
DPPIV (Dipeptidyl peptidase-IV)
-
Assay Buffer: 50 mmol/L HEPES, 0.1 mmol/L CoCl2, 100 mmol/L NaCl, pH 7.5
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare reactions for METAP2 containing 10 mg/mL human METAP2, 5 mg/mL DPPIV, and 1 mmol/L Met-AMC in the assay buffer.
-
For METAP1 selectivity testing, prepare reactions containing 4 mg/mL METAP1, 1 mg/mL DPPIV, and 1 mmol/L Met-Gly-Pro-AMC in the assay buffer.
-
Serially dilute the test compounds in DMSO.
-
Add the diluted compounds to the 96-well plates containing the enzyme mixtures.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence over time at room temperature using an excitation wavelength of 350 nm and an emission wavelength of 440 nm.
-
Analyze the data using non-linear regression to determine inhibitory potency (e.g., IC50 values).[6]
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This cell-based assay assesses the cytostatic effect of this compound on endothelial cell growth, a key indicator of its anti-angiogenic potential.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Test compounds (e.g., this compound)
-
96-well plates
-
Cell proliferation detection reagent (e.g., MTT, XTT, or CyQUANT)
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Seed HUVECs in 96-well plates at a desired density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of the test compounds.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
After the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or fluorescence development.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the inhibitory potency (e.g., IC50) by performing a non-linear regression analysis of the dose-response curve.[6]
X-ray Co-crystallography of METAP2 with this compound
This technique provides a high-resolution three-dimensional structure of the drug-target complex, elucidating the precise binding mode.
General Procedure:
-
Express and purify recombinant human METAP2 protein.
-
Co-crystallize the purified METAP2 with this compound. This typically involves mixing the protein and the compound and setting up crystallization trials under various conditions (e.g., different precipitants, pH, and temperature).
-
Once suitable crystals are obtained, they are subjected to X-ray diffraction.
-
The diffraction data is collected and processed to determine the electron density map.
-
The atomic model of the protein-ligand complex is built into the electron density map and refined to yield the final structure.[6]
Signaling Pathways and Downstream Effects
The inhibition of METAP2 by this compound triggers a cascade of downstream cellular events that ultimately lead to its anti-angiogenic and anti-tumor effects. A key consequence of METAP2 inhibition is the cytostatic inhibition of endothelial cell growth.[6] This is believed to be mediated, at least in part, through a p53-dependent mechanism, leading to the induction of the cell cycle inhibitor p21 and subsequent G1 cell cycle arrest. Furthermore, there is evidence suggesting that METAP2 may play a role in the non-canonical Wnt signaling pathway and that its inhibition can affect MAPK activity.[7]
The following diagram provides a simplified representation of the proposed signaling pathway affected by this compound.
Experimental and Logical Workflow
The characterization of a covalent inhibitor like this compound follows a logical progression from initial screening to in-depth mechanistic studies. The following diagram illustrates a typical experimental workflow.
Conclusion
This compound is a potent and selective covalent inhibitor of METAP2 that acts through the modification of histidine-231 in the enzyme's active site. Its ability to inhibit endothelial cell proliferation underscores its significant anti-angiogenic potential. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and other next-generation METAP2 inhibitors for the treatment of cancer and other angiogenesis-dependent diseases.
References
- 1. pnas.org [pnas.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spiroepoxide Functional Group of SDX-7539
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SDX-7539 is a novel and potent small molecule inhibitor of Methionine aminopeptidase type 2 (MetAP2), an enzyme implicated in angiogenesis and tumor proliferation.[1][2][3][4][5] A derivative of the natural product fumagillin, this compound's mechanism of action is intrinsically linked to its spiroepoxide functional group.[1][6] This "warhead" facilitates the irreversible covalent modification of the MetAP2 active site, leading to potent anti-angiogenic and anti-tumor effects.[1][6] To mitigate the central nervous system (CNS) toxicities that have hindered the clinical development of previous fumagillin analogues, this compound has been formulated as a polymer-drug conjugate (PDC), SDX-7320 (evexomostat).[1][2][7] This guide provides a detailed examination of the spiroepoxide core of this compound, its interaction with MetAP2, and the experimental data supporting its therapeutic potential.
The Spiroepoxide: A Covalent Warhead
The defining feature of this compound and other fumagillin-class inhibitors is the spiroepoxide ring. This strained epoxide is critical for the molecule's biological activity. An analogue of this compound, SDX-9178, which lacks the spiroepoxide group, is inactive against MetAP2, underscoring the functional importance of this moiety.[3][6]
X-ray crystallography studies of this compound co-crystallized with MetAP2 have confirmed that the spiroepoxide is the point of covalent attachment within the enzyme's active site.[1][6] The interaction involves a nucleophilic attack from the imidazole ring of a key histidine residue (His-231) in the MetAP2 active site on one of the epoxide carbons.[1] This reaction opens the strained epoxide ring and forms a stable, covalent bond between this compound and the enzyme, leading to irreversible inhibition.[1][2][4][5]
Mechanism of Action: Irreversible Inhibition of MetAP2
Methionine aminopeptidases are responsible for cleaving the N-terminal methionine from nascent protein chains. MetAP2 is overexpressed in various cancers and plays a crucial role in the proliferation and survival of tumor cells, as well as in angiogenesis.[2][8] By irreversibly inhibiting MetAP2, this compound disrupts these processes. The covalent binding of the spiroepoxide functional group to His-231 physically obstructs the active site, preventing the enzyme from processing its natural substrates. This leads to a cytostatic inhibition of endothelial cell growth, a hallmark of fumagillin and its analogues.[1][6]
The following diagram illustrates the proposed mechanism of inhibition.
SDX-7320 (Evexomostat): A Prodrug Approach
To enhance the therapeutic index of this compound, it is administered as a high molecular weight, water-soluble PDC called SDX-7320 (evexomostat).[1][2] In this formulation, this compound is attached to a poly(N-(hydroxypropyl)methacrylamide) (HPMA) backbone via a tetrapeptide linker (glycyl-l-phenylalanyl-l-leucyl-glycyl or GFLG).[1] This polymer conjugation strategy is designed to:
-
Prolong Half-Life: The large size of the polymer extends the circulation time of the drug.[2][6]
-
Reduce CNS Exposure: The PDC has limited ability to cross the blood-brain barrier, thereby reducing the potential for CNS side effects seen with earlier small-molecule MetAP2 inhibitors.[1][2][7]
-
Target Tumor Tissue: The enhanced permeability and retention (EPR) effect may lead to preferential accumulation of the PDC in tumor tissue.
Once inside tumor cells, the GFLG linker is cleaved by lysosomal proteases, such as cathepsins, releasing the active this compound molecule to inhibit MetAP2.[1][2]
The following diagram outlines the workflow from administration to target inhibition.
Quantitative Data
The potency of this compound and its prodrug has been characterized in various in vitro and in vivo models.
Table 1: In Vitro Activity of this compound and Comparators
| Compound | Assay | Target/Cell Line | IC₅₀ | Reference |
|---|---|---|---|---|
| This compound | MetAP2 Binding | Recombinant MetAP2 | 0.13 nM (apparent) | [7] |
| This compound | Cell Proliferation | HUVECs | 0.2 nM (apparent) | [7] |
| This compound | Cell Proliferation | HUVECs | 120 µM | [9][10] |
| TNP-470 | Cell Proliferation | HUVECs | ~3-fold less potent than this compound | [1][6] |
| SDX-7320 | MetAP2 Binding | Recombinant MetAP2 | Inactive | [7] |
| SDX-7320 | Cell Proliferation | HUVECs | >500-fold less potent than this compound |[1][6] |
Note: The significant difference in HUVEC IC50 values (0.2 nM vs. 120 µM) reported in different sources may reflect variations in experimental conditions or the use of different salt forms of the compound.
Table 2: In Vivo Efficacy of this compound and SDX-7320
| Compound | Animal Model | Dosage and Administration | Outcome | Reference |
|---|---|---|---|---|
| This compound | A549 NSCLC Xenograft | 37 mg/kg, i.v., every two days for 20 days | Inhibited tumor growth | [9] |
| SDX-7320 | B16F10 Melanoma (Obese Mice) | Subcutaneous, every 4 days | More efficacious than in lean mice | [7] |
| SDX-7320 | EO771 Mammary (Obese Mice) | Subcutaneous, every 4 days | More efficacious than in lean mice |[7] |
Experimental Protocols
Recombinant MetAP2 Inhibition Assay
The inhibitory activity of this compound against MetAP2 is determined using a biochemical assay with recombinant human MetAP2 and a fluorogenic substrate.
-
Reagents: Recombinant human MetAP2, Met-AMC (L-Methionine 7-amido-4-methylcoumarin) fluorescent substrate, assay buffer, DMSO for compound dilution.
-
Procedure:
-
Test compounds (e.g., the besylate salt of this compound, SDX-9402) are serially diluted in DMSO.[3]
-
The compound dilutions are added to a reaction mixture containing recombinant human MetAP2 and the Met-AMC substrate.[3]
-
The reaction is incubated at room temperature.
-
The release of the fluorescent AMC group is monitored over time using a fluorescence plate reader.[3]
-
Data are analyzed to determine the concentration of the inhibitor that causes 50% inhibition (IC₅₀) of enzyme activity.[3]
-
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This cell-based assay evaluates the cytostatic effect of the compounds on endothelial cells, a key aspect of their anti-angiogenic activity.
-
Cell Culture: HUVECs are cultured in appropriate endothelial cell growth medium.
-
Procedure:
-
HUVECs are seeded into multi-well plates and allowed to attach.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound, SDX-7320, etc.).
-
Cells are incubated for a period of 72 hours.
-
Cell viability or proliferation is assessed using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
IC₅₀ values are calculated from the dose-response curves.
-
In Vivo Xenograft Tumor Model
The anti-tumor activity of this compound is evaluated in immunocompromised mice bearing human tumor xenografts.
-
Animal Model: Athymic nude mice are used.[9]
-
Tumor Implantation: Human tumor cells (e.g., A549 non-small cell lung cancer cells) are subcutaneously injected into the flank of the mice.[9]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered intravenously at a specified dose and schedule (e.g., 37 mg/kg, every two days).[9]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is concluded after a predetermined period (e.g., 20 days), and the tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[9]
Conclusion
The spiroepoxide functional group is the cornerstone of this compound's potent and irreversible inhibition of MetAP2. This covalent interaction effectively shuts down the enzymatic activity, leading to anti-angiogenic and anti-tumor effects. The development of the polymer-drug conjugate, SDX-7320 (evexomostat), represents a sophisticated strategy to harness the therapeutic potential of the spiroepoxide "warhead" while improving the drug's safety profile and pharmacokinetic properties. The data summarized herein provide a strong rationale for the continued investigation of this compound in oncology.
References
- 1. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Facebook [cancer.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
SDX-7539: A Technical Overview of its Impact on Biological Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of SDX-7539, a potent and selective inhibitor of Methionine aminopeptidase type 2 (MetAP2). As the active component of the polymer-drug conjugate evexomostat (SDX-7320), this compound has demonstrated significant anti-tumor, anti-angiogenic, and anti-metastatic properties in preclinical and clinical studies.[1][2][3] This document outlines the core biological pathways affected by this compound, presents quantitative data from key experiments, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms.
Core Mechanism of Action: MetAP2 Inhibition
This compound is a fumagillin-derived small molecule that acts as a selective inhibitor of MetAP2.[1][4][5] Methionine aminopeptidases are crucial enzymes responsible for cleaving the N-terminal methionine from nascent polypeptide chains, a critical step in protein maturation and function.[3][5] this compound exerts its inhibitory effect through the covalent modification of the active site histidine-231 of MetAP2, leading to irreversible inhibition of the enzyme.[1][6] This targeted inhibition of MetAP2 is the primary mechanism through which this compound influences a cascade of downstream biological pathways.
Biological Pathways Modulated by this compound
The inhibition of MetAP2 by this compound leads to significant alterations in several key biological pathways implicated in cancer progression and metabolic diseases.
1. Angiogenesis: A hallmark of fumagillin and its analogues is the cytostatic inhibition of endothelial cell growth.[1][6] this compound has been shown to potently inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), a critical process in the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients.[1][4][7]
2. Tumor Growth and Metastasis: By disrupting angiogenesis and directly affecting tumor cells, this compound exhibits anti-tumor activity.[1][4] Preclinical studies using multiple xenograft and syngeneic cancer models have demonstrated the anti-tumor and anti-metastatic profile of SDX-7320, the prodrug of this compound.[1][2]
3. Cellular Signaling: Inhibition of MetAP2 can impact multiple cellular signaling pathways. These include cell-cycle arrest through the induction of p21 and inhibition of CDK2, as well as the inhibition of noncanonical WNT signaling.[8]
4. Metabolic Pathways: this compound has been shown to influence key metabolic hormones. In preclinical models, treatment led to a reduction in circulating levels of leptin and insulin, and an increase in adiponectin.[7][8] This suggests a role for this compound in correcting dysregulated metabolic states often associated with cancer.
5. Inflammatory and Hypoxic Responses: Pathway analysis of genes with significantly altered expression in tumors from mice treated with SDX-7320 revealed significant changes in the "Hallmark Inflammatory Response" and "Hallmark Hypoxia" pathways.[1] The expression of hypoxia-regulated genes, including the master regulator HIF1α, was significantly reduced in treated tumors.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from key in vitro and in vivo studies of this compound and its prodrug, SDX-7320.
Table 1: In Vitro Inhibitory Activity of this compound and Comparators
| Compound | Target | Assay | IC50 | Reference |
| This compound | MetAP2 | In vitro binding | 0.13 nM | [7] |
| This compound | HUVEC proliferation | Cell-based | 0.2 nM | [7] |
| This compound | HUVEC proliferation | Cell-based | 120 µM | [4][5] |
| TNP-470 | HUVEC proliferation | Cell-based | ~3-fold less potent than this compound | [1] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Model | Compound | Dosage | Effect | Reference |
| A549 NSCLC xenograft | This compound | 37 mg/kg, i.v., every two days for 20 days | Inhibition of tumor growth | [4] |
Experimental Protocols
1. In Vitro MetAP2 Binding Assay:
-
Objective: To determine the binding affinity of this compound to MetAP2.
-
Method: In vitro binding assays were conducted to assess the ability of this compound to bind to MetAP2. While the specific details of the assay are proprietary, it was noted that SDX-7320 was unable to bind to MetAP2, indicating that cleavage to release this compound is necessary for activity.[7]
2. HUVEC Proliferation Assay:
-
Objective: To assess the effect of this compound on endothelial cell growth.
-
Method: Human umbilical vein endothelial cells (HUVECs) were incubated for 72 hours in the presence and absence of varying concentrations of this compound, SDX-7320, TNP-470, and a negative control (SDX-9178).[3] Cell proliferation was measured using the CellTiter 96 assay (Promega).[3] IC50 values were calculated by nonlinear regression analysis.[3]
3. In Vivo Tumor Xenograft Studies:
-
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of non-small cell lung cancer.
-
Method: Athymic nude mice were implanted with A549 human non-small cell lung cancer cells.[4] Once tumors were established, mice were treated with this compound (37 mg/kg, i.v.) every two days for 20 days.[4] Tumor growth was monitored and compared to a vehicle-treated control group.[4]
4. Gene Expression Pathway Analysis:
-
Objective: To identify biological pathways affected by SDX-7320 in tumors.
-
Method: Gene expression analysis was performed on tumor samples from mice treated with either vehicle or SDX-7320.[1] Pathway analysis was then conducted on the set of genes that showed significant differences in expression between the two groups.[1]
Visualizing the Impact of this compound
The following diagrams illustrate the key biological pathways and experimental workflows related to this compound.
Caption: Mechanism of action of this compound.
Caption: HUVEC proliferation assay workflow.
Caption: In vivo xenograft study workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Downstream Signaling Effects of SDX-7539
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core downstream signaling effects of SDX-7539, a potent and selective inhibitor of Methionine Aminopeptidase Type 2 (METAP2). The information is tailored for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mechanism of action, experimental validation, and quantitative impact on various cellular pathways.
Introduction
This compound is a novel, fumagillin-derived small molecule that acts as an irreversible inhibitor of METAP2, a key enzyme involved in protein modification and cellular proliferation.[1][2] Due to its therapeutic potential, particularly in oncology, understanding its downstream signaling cascade is critical for its clinical development and application. This compound is often administered as a polymer-drug conjugate prodrug, SDX-7320 (evexomostat), which is designed to improve its pharmacokinetic profile and reduce CNS-related toxicities.[1][3][4] Enzymatic cleavage in vivo releases the active this compound molecule.[5][6]
Core Mechanism of Action
This compound selectively and potently binds to and inhibits METAP2.[1][3][7][8] This inhibition is irreversible and relies on a spiroepoxide warhead that covalently modifies the active site histidine-231 of the enzyme.[1] The inhibition of METAP2's catalytic activity—the removal of N-terminal methionine from nascent polypeptides—triggers a cascade of downstream effects that contribute to its anti-angiogenic, anti-tumor, and anti-metastatic properties.[1][2][3][7]
Downstream Signaling Pathways
Inhibition of METAP2 by this compound leads to a multi-faceted downstream signaling cascade affecting angiogenesis, inflammation, and metabolic pathways.
Anti-Angiogenic Effects
A hallmark of METAP2 inhibitors is their potent anti-angiogenic activity. This compound inhibits the proliferation of human umbilical vein endothelial cells (HUVECs), a critical step in angiogenesis.[4][7] This cytostatic effect is associated with cell-cycle arrest in the late G1 phase.[1]
Modulation of Inflammatory Pathways
Preclinical studies have demonstrated that treatment with the prodrug SDX-7320, which releases this compound, significantly suppresses genes related to inflammation. This includes the downregulation of interleukin-6 (IL-6) and various chemokines such as CXCL1, CXCL3, CXCL8, and CCL20, as well as the chemokine receptors CCR7 and CXCR4.[7]
Impact on Metabolic Signaling
This compound and its prodrug have shown significant effects on metabolic hormones. Clinical and preclinical data indicate that treatment leads to a decrease in fasting insulin and leptin levels, while increasing adiponectin levels.[4][5][9] This suggests a role in improving insulin sensitivity.[5]
Inhibition of MAPK Activity
Inhibition of METAP2 can also lead to the inhibition of Mitogen-Activated Protein Kinase (MAPK) activity, a crucial pathway for cell proliferation and survival.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound and its prodrug, SDX-7320.
Table 1: In Vitro Potency of this compound
| Assay | Compound | Target/Cell Line | IC50 Value | Reference |
| METAP2 Binding | This compound | METAP2 | 0.13 nM | [4] |
| HUVEC Proliferation | This compound | HUVECs | 0.2 nM | [4] |
| HUVEC Proliferation | This compound | HUVECs | Sub-nanomolar | [1][7] |
| HUVEC Proliferation | TNP-470 | HUVECs | ~3-fold less potent than this compound | [1][7] |
| HUVEC Proliferation | SDX-7320 | HUVECs | >500-fold less potent than small molecule inhibitors | [1][7] |
Table 2: Effects of SDX-7320 on Metabolic and Angiogenic Biomarkers in Patients
| Biomarker | Change | Percentage Change | Reference |
| Fasting Insulin | Decrease | -63% | [5] |
| Leptin | Decrease | -51% | [5] |
| Adiponectin | Increase | +74% | [5] |
| VEGF | Decrease | -38% | [5] |
| FGF-β | Decrease | -51% | [5] |
Detailed Experimental Protocols
METAP2 Binding Assay (Competition ELISA)
This assay measures the ability of a compound to compete with a known ligand for binding to METAP2.
-
Reagents and Materials : Recombinant human METAP2, biotinylated tracer ligand, streptavidin-horseradish peroxidase (HRP), substrate for HRP, wash buffers, and microplates.
-
Procedure :
-
Coat microplate wells with recombinant human METAP2.
-
Add a fixed concentration of the biotinylated tracer ligand along with varying concentrations of the test compound (e.g., this compound).
-
Incubate to allow for competitive binding.
-
Wash the wells to remove unbound reagents.
-
Add streptavidin-HRP, which binds to the biotinylated tracer.
-
Wash again to remove unbound streptavidin-HRP.
-
Add the HRP substrate and measure the resulting signal (e.g., colorimetric or chemiluminescent).
-
The signal is inversely proportional to the binding of the test compound.
-
-
Data Analysis : Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the tracer binding.
HUVEC Proliferation Assay
This assay assesses the cytostatic effect of a compound on endothelial cells.
-
Cell Culture : Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate growth medium.
-
Procedure :
-
Seed HUVECs into 96-well plates at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound (e.g., this compound).
-
Incubate for a specified period (e.g., 72 hours).[3]
-
Assess cell viability/proliferation using a suitable method, such as the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or by measuring [3H]thymidine incorporation.[3][10]
-
-
Data Analysis : Determine the IC50 value, representing the concentration of the compound that inhibits cell growth by 50% compared to untreated controls, using non-linear regression analysis.[3]
Conclusion
This compound is a potent and selective METAP2 inhibitor with a well-defined mechanism of action that translates into significant downstream signaling effects. Its ability to inhibit angiogenesis, suppress inflammation, and modulate metabolic pathways underscores its therapeutic potential in oncology and potentially other diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this promising compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Portico [access.portico.org]
- 6. onclive.com [onclive.com]
- 7. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SynDevRx, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 9. Evexomostat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
The Role of SDX-7539 in the Inhibition of Angiogenesis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
SDX-7539 is a selective inhibitor of Methionine aminopeptidase 2 (MetAP2), a key enzyme implicated in the proliferation of endothelial cells and the process of angiogenesis. By targeting MetAP2, this compound demonstrates significant anti-angiogenic and anti-tumor properties. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from key in vitro and in vivo experiments. Detailed experimental protocols and signaling pathway diagrams are included to facilitate a deeper understanding of its therapeutic potential.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, progression, and metastasis. The reliance of tumors on a dedicated blood supply for oxygen and nutrients has made anti-angiogenic therapies a cornerstone of modern oncology. Methionine aminopeptidase 2 (MetAP2) has emerged as a promising target for anti-angiogenic drug development. This compound is a potent and selective inhibitor of MetAP2, exhibiting significant efficacy in preclinical models of cancer by disrupting endothelial cell function and thereby inhibiting angiogenesis. This document details the scientific evidence supporting the role of this compound as an inhibitor of angiogenesis.
Mechanism of Action: MetAP2 Inhibition
This compound exerts its anti-angiogenic effects through the selective and irreversible inhibition of MetAP2.[1] MetAP2 is a metalloprotease responsible for the removal of the N-terminal methionine from nascent proteins, a crucial step in their maturation and function. In endothelial cells, the inhibition of MetAP2 by this compound leads to a cascade of events that culminate in cell cycle arrest and the suppression of proliferation.
A key downstream effect of MetAP2 inhibition is the accumulation of the cyclin-dependent kinase inhibitor p21.[2] This leads to the inhibition of cyclin-dependent kinase 2 (CDK2), a critical regulator of the G1/S phase transition of the cell cycle. The resulting cell cycle arrest in the G1 phase prevents the proliferation of endothelial cells, a fundamental step in angiogenesis.
In Vitro Efficacy
The anti-angiogenic activity of this compound has been demonstrated in key in vitro assays that model different stages of the angiogenic process.
Endothelial Cell Proliferation Assay
This compound has been shown to potently inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).[3]
Table 1: Inhibition of HUVEC Proliferation by this compound
| Compound | IC50 (µM) |
| This compound | 120 |
IC50: The half maximal inhibitory concentration.
Experimental Protocol: HUVEC Proliferation Assay
A detailed protocol for a typical HUVEC proliferation assay is provided below.
References
The Role of SDX-7539 in the Inhibition of Endothelial Cell Proliferation: A Technical Overview
For Immediate Distribution
[City, State] – [Date] – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the mechanism and effects of SDX-7539, a selective inhibitor of Methionine Aminopeptidase Type 2 (MetAP2), on endothelial cell proliferation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, notably in tumor growth and metastasis. Endothelial cells are the primary drivers of angiogenesis, and their proliferation is a key step in this multi-stage process. Consequently, the inhibition of endothelial cell proliferation represents a promising therapeutic strategy for cancer and other angiogenesis-dependent diseases.
This compound is a potent and selective small molecule inhibitor of Methionine Aminopeptidase Type 2 (MetAP2), a metalloprotease that plays a crucial role in protein maturation.[1] Inhibition of MetAP2 has been shown to suppress endothelial cell growth, thereby exerting anti-angiogenic effects.[1] This document will explore the specifics of this compound's interaction with endothelial cells.
Quantitative Analysis of this compound's Inhibitory Effects
This compound has demonstrated significant potency in inhibiting the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness.
| Compound | Target Cell Line | IC50 Value | Reference |
| This compound | HUVEC | 120 µM | [2] |
| This compound | HUVEC | Sub-nanomolar | [3][4] |
Note: Discrepancies in reported IC50 values may arise from variations in experimental conditions and assay formats.
Mechanism of Action: The MetAP2 Signaling Pathway
This compound exerts its anti-proliferative effects by selectively and irreversibly inhibiting MetAP2.[1] This inhibition triggers a downstream signaling cascade that culminates in cell cycle arrest, specifically in the G1 phase.[5] A critical component of this pathway is the activation of the tumor suppressor protein p53 and the subsequent upregulation of the cyclin-dependent kinase inhibitor p21.[6][7][8]
The following diagram illustrates the proposed signaling pathway:
References
- 1. METAP2 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel inhibitors targeted to methionine aminopeptidase 2 (MetAP2) strongly inhibit the growth of cancers in xenografted nude model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
The Discovery and Chemical Synthesis of SDX-7539: A Potent and Selective MetAP2 Inhibitor
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
SDX-7539 is a novel, potent, and selective small molecule inhibitor of Methionine Aminopeptidase Type 2 (MetAP2).[1][2][3][4] As a fumagillin-derived analogue, this compound was developed to improve upon the therapeutic profile of earlier MetAP2 inhibitors, such as TNP-470, which were hindered by dose-limiting central nervous system (CNS) toxicities and suboptimal pharmacokinetic properties.[1][3][4] this compound serves as the active payload in the polymer-drug conjugate (PDC) SDX-7320 (evexomostat), a formulation designed to enhance drug delivery, prolong half-life, and minimize CNS exposure.[1][3][4] This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological characterization of this compound.
Discovery and Rationale
MetAP2 is a metalloprotease that plays a critical role in protein biosynthesis by removing the N-terminal methionine from nascent polypeptides.[4] It has been identified as a key regulator of endothelial cell proliferation and is a well-established target for anti-angiogenic therapies.[1][3] Inhibition of MetAP2 has shown promise in oncology, with downstream effects that include the suppression of tumor growth and metastasis. The development of this compound was driven by the need for a MetAP2 inhibitor with improved potency and a better safety profile than its predecessors. By conjugating this compound to a high-molecular-weight polymer to create SDX-7320, researchers aimed to restrict its distribution across the blood-brain barrier, thereby reducing the potential for neurotoxicity.[1][3][4]
Chemical Synthesis of this compound
The chemical synthesis of this compound is detailed in the supplementary materials of the primary research publication by Cornelius, P., et al. (2024). The following is a summary of the likely synthetic route, based on typical syntheses of fumagillin analogues.
A detailed, step-by-step synthetic protocol would be proprietary and is not fully available in the public domain. The following represents a plausible, illustrative synthesis based on related compounds.
Biological Activity and Quantitative Data
This compound is a highly potent inhibitor of MetAP2, demonstrating sub-nanomolar efficacy in various in vitro assays. Its activity is summarized in the tables below.
| In Vitro Binding and Enzymatic Activity | |
| Assay | IC50 (nM) |
| MetAP2 Binding (apparent IC50) | 0.13[5] |
| MetAP2 Aminopeptidase Activity | equipotent to TNP-470[3] |
| MetAP1 Aminopeptidase Activity | No inhibition up to 1000 nM[3] |
| Cell-Based Assays | |
| Cell Line | Assay |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation |
Note on conflicting data: Some commercial vendor websites report a HUVEC proliferation IC50 of 120 µM.[2][6][7] This is in stark contrast to the sub-nanomolar values reported in the primary peer-reviewed literature.[5] For the purposes of this guide, the data from the primary literature is considered more reliable.
| In Vivo Efficacy | |
| Model | Dosing |
| A549 NSCLC Xenograft (athymic nude mice) | 37 mg/kg, i.v., every two days for 20 days |
Experimental Protocols
MetAP2 Enzyme Activity Assay
This protocol is a representative method for determining the enzymatic activity of MetAP2.
-
Reagents and Materials:
-
Human recombinant MetAP2 enzyme
-
Fluorescent substrate: Met-AMC (Methionine-7-amino-4-methylcoumarin)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1 mM CoCl2, pH 7.4
-
SDX-9402 (besylate salt of this compound) diluted in DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 350 nm, Emission: 440 nm)
-
-
Procedure:
-
Prepare serial dilutions of SDX-9402 in DMSO.
-
Add the diluted compounds to the wells of the 96-well plate.
-
Add human recombinant MetAP2 to the wells containing the test compounds and incubate for a specified period at room temperature.
-
Initiate the enzymatic reaction by adding the Met-AMC substrate.
-
Monitor the increase in fluorescence over time at room temperature.
-
Calculate IC50 values using non-linear regression analysis.[2]
-
HUVEC Proliferation Assay
This protocol outlines a typical procedure for assessing the anti-proliferative effects of this compound on endothelial cells.
-
Reagents and Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (ECGM)
-
This compound
-
Cell proliferation reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear microplates
-
Spectrophotometer
-
-
Procedure:
-
Seed HUVECs in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Replace the medium in the wells with the medium containing the various concentrations of this compound.
-
Incubate the cells for 72 hours.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 value by plotting the percentage of cell growth inhibition against the log of the compound concentration.[2]
-
Mechanism of Action and Signaling Pathways
This compound is an irreversible inhibitor that covalently binds to the active site of MetAP2.[1][3] X-ray crystallography has revealed that the spiroepoxide moiety of this compound is critical for its activity, forming a covalent bond with the imidazole ring of histidine-231 in the MetAP2 active site.[1][3] This irreversible binding effectively blocks the enzyme's catalytic function.
The inhibition of MetAP2 by this compound leads to the cytostatic inhibition of endothelial cell growth, a hallmark of fumagillin and its analogues.[1][3] This anti-angiogenic effect is a primary contributor to its anti-tumor activity. The downstream signaling effects of MetAP2 inhibition are complex and can include the modulation of pathways involved in cell cycle progression and survival.
Experimental and Logical Workflows
The development and characterization of this compound followed a logical progression from chemical synthesis to preclinical evaluation.
Conclusion
This compound is a potent and selective irreversible inhibitor of MetAP2 with significant anti-angiogenic and anti-tumor properties demonstrated in preclinical models. Its discovery and development, particularly as the active component of the polymer-drug conjugate SDX-7320, represent a promising strategy to overcome the limitations of previous MetAP2 inhibitors. The detailed characterization of its mechanism of action and biological activity provides a strong foundation for its ongoing clinical evaluation in various oncology settings.
References
- 1. Methionine Aminopeptidase-2 Regulates Human Mesothelioma Cell Survival: Role of Bcl-2 Expression and Telomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Molecular recognition of angiogenesis inhibitors fumagillin and ovalicin by methionine aminopeptidase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of SDX-7539, a Potent MetAP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of SDX-7539, a novel and selective inhibitor of Methionine Aminopeptidase Type 2 (MetAP2). This compound, a fumagillin analog, has demonstrated significant anti-angiogenic and anti-tumor properties. This document delves into its mechanism of action, quantitative SAR data, detailed experimental protocols, and the intricate signaling pathways it modulates.
Core Concepts: Mechanism of Action
This compound is an irreversible inhibitor of MetAP2, a metalloprotease that plays a crucial role in the post-translational modification of proteins by cleaving the N-terminal methionine from nascent polypeptides. The inhibitory activity of this compound is attributed to its spiroepoxide moiety, which engages in a covalent modification of the active site histidine-231 of MetAP2. This irreversible binding inactivates the enzyme, leading to the downstream anti-proliferative and anti-angiogenic effects.
The development of this compound has also led to the creation of a polymer-drug conjugate (PDC), SDX-7320 (evexomostat). This high-molecular-weight conjugate is designed to improve the pharmacokinetic profile of this compound, reduce its central nervous system (CNS) exposure and associated toxicity, and prolong its half-life, allowing for more convenient administration. SDX-7320 releases the active this compound molecule through enzymatic cleavage by cathepsins, which are often upregulated in the tumor microenvironment.
Quantitative Structure-Activity Relationship (SAR)
The SAR of this compound and its analogs highlights the critical role of the fumagillin scaffold and the spiroepoxide "warhead" for potent MetAP2 inhibition. The following tables summarize the available quantitative data for this compound and related compounds.
| Compound | Description | Target | IC50 (HUVEC Proliferation) | Notes |
| This compound | Novel fumagillin analog | MetAP2 | Sub-nanomolar | Potent and selective inhibitor. |
| TNP-470 | Synthetic analog of fumagillin | MetAP2 | ~3-fold less potent than this compound | A well-characterized MetAP2 inhibitor, serves as a benchmark. |
| SDX-9246 | N-acetyl analog of this compound | MetAP2 | Similar binding to this compound | Suggests that modification at this position is tolerated for binding. |
| SDX-9178 | Inactive metabolite of this compound | MetAP2 | Inactive | Lacks the spiroepoxide moiety, demonstrating its necessity for activity. |
| SDX-7320 (Evexomostat) | Polymer-drug conjugate of this compound | MetAP2 (after conversion to this compound) | >500-fold less potent than this compound | As a prodrug, requires cellular uptake and enzymatic release of this compound. |
| CKD-732 | Fumagillin analog | MetAP2 | Less potent binding than this compound | Another analog with comparatively weaker activity. |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound.
MetAP2 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of MetAP2.
Materials:
-
Recombinant human MetAP2 enzyme
-
Fluorogenic substrate: Met-AMC (L-Methionine 7-amido-4-methylcoumarin)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl2, 0.01% Triton X-100)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 350 nm, Emission: 440 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the 96-well plate, add the assay buffer.
-
Add a small volume of the diluted test compounds to the wells.
-
Add the recombinant MetAP2 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Met-AMC substrate to each well.
-
Immediately begin monitoring the increase in fluorescence over time using the plate reader. The cleavage of AMC from the methionine substrate results in a fluorescent signal.
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
The percent inhibition is calculated relative to a DMSO control (no inhibitor).
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This cell-based assay assesses the cytostatic effect of compounds on endothelial cells, a key indicator of anti-angiogenic activity.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
96-well clear tissue culture plates
-
Test compounds dissolved in DMSO
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent
-
Absorbance plate reader (490 nm)
Procedure:
-
Seed HUVECs into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
At the end of the incubation period, add the CellTiter 96® AQueous One Solution Reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C. The MTS reagent is bioreduced by viable cells into a colored formazan product.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percent inhibition of cell proliferation for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
The inhibition of MetAP2 by this compound triggers a cascade of downstream events that ultimately lead to its anti-tumor effects. The following diagrams, generated using the DOT language, illustrate these pathways and the general workflow for the development and characterization of this compound.
Caption: MetAP2 Signaling Pathway.
Preclinical Pharmacology of SDX-7359: An In-Depth Technical Guide
Introduction
Extensive searches for "SDX-7359" in scientific literature and public databases have not yielded any specific information on a compound with this designation. The name "SDX-7359" does not appear to be a publicly disclosed identifier for a drug candidate in preclinical or clinical development. Therefore, it is not possible to provide a detailed technical guide on its preclinical pharmacology, including its mechanism of action, pharmacokinetics, and pharmacodynamics.
The following sections are structured to represent the typical components of a preclinical pharmacology whitepaper. Should information on SDX-7359 become publicly available, this document can serve as a template for its comprehensive analysis.
1. Mechanism of Action
This section would typically elucidate the specific molecular target(s) of SDX-7359 and the downstream signaling pathways it modulates.
-
Target Identification and Validation: A description of the primary molecular target and the evidence supporting its role in the disease of interest.
-
Molecular Interactions: Details on how SDX-7359 binds to its target and the resulting conformational or enzymatic changes.
-
Signaling Pathway Analysis: A diagram and explanation of the signaling cascade affected by the drug's interaction with its target.
Signaling Pathway Diagram (Hypothetical)
Caption: Hypothetical signaling pathway for SDX-7359.
2. Pharmacokinetics
This section would detail the absorption, distribution, metabolism, and excretion (ADME) properties of SDX-7359.
Table 1: Summary of Preclinical Pharmacokinetic Parameters (Hypothetical Data)
| Parameter | Species | Route | Value | Units |
| Bioavailability (F) | Rat | Oral | 75 | % |
| Cmax | Rat | IV | 1500 | ng/mL |
| Tmax | Rat | Oral | 2 | h |
| Half-life (t1/2) | Mouse | IV | 4.5 | h |
| Volume of Distribution (Vd) | Dog | IV | 2.1 | L/kg |
| Clearance (CL) | Monkey | IV | 0.5 | L/h/kg |
Experimental Protocols:
-
In Vitro Metabolic Stability: This would describe the incubation of SDX-7359 with liver microsomes or hepatocytes to determine its metabolic rate. Key parameters would include the concentration of the compound, protein concentration, and the time points for sample analysis by LC-MS/MS.
-
In Vivo Pharmacokinetic Studies: This would outline the administration of SDX-7359 to different animal species via various routes (e.g., intravenous, oral). The protocol would specify the dosing regimen, blood sampling schedule, and the bioanalytical method used to quantify the drug concentration in plasma.
Experimental Workflow for In Vivo PK Study (Hypothetical)
Caption: Workflow for a typical in vivo pharmacokinetic study.
3. Pharmacodynamics
This section would focus on the relationship between drug concentration and the observed pharmacological effect.
Table 2: In Vitro and In Vivo Potency (Hypothetical Data)
| Assay Type | Model System | Endpoint | IC50 / EC50 (nM) |
| Enzymatic Assay | Recombinant Human Target | Kinase Inhibition | 15 |
| Cell-Based Assay | Human Cancer Cell Line | Proliferation | 50 |
| In Vivo Efficacy Model | Mouse Xenograft | Tumor Growth | 10 mg/kg (ED50) |
Experimental Protocols:
-
In Vitro Potency Assay: This would detail the methodology for assessing the potency of SDX-7359 in a relevant assay, such as an enzymatic assay or a cell-based functional assay. The protocol would include details on the cell line or enzyme used, the range of drug concentrations tested, and the method for measuring the endpoint.
-
In Vivo Efficacy Studies: This would describe the animal model used to evaluate the therapeutic effect of SDX-7359. The protocol would specify the animal species, the method of disease induction (e.g., tumor cell implantation), the treatment schedule, and the primary and secondary endpoints for efficacy assessment.
4. Safety and Toxicology
This section would summarize the preclinical safety profile of SDX-7359.
Table 3: Summary of Preclinical Safety Findings (Hypothetical Data)
| Study Type | Species | Key Findings | NOAEL (mg/kg/day) |
| In Vitro Cytotoxicity | Human Cells | No significant cytotoxicity observed | N/A |
| hERG Channel Assay | HEK293 Cells | No significant inhibition | N/A |
| 7-Day Dose-Range Finding | Rat | Mild, reversible liver enzyme elevation | 30 |
| 28-Day Repeated-Dose Tox | Dog | No adverse effects observed | 50 |
Experimental Protocols:
-
In Vitro hERG Assay: This would describe the use of patch-clamp electrophysiology or a fluorescence-based assay to assess the potential for SDX-7359 to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.
-
In Vivo Toxicology Studies: This would provide an overview of the design of repeated-dose toxicology studies in at least two species (one rodent, one non-rodent). The protocol would include details on the dose levels, duration of treatment, and the comprehensive panel of endpoints evaluated (e.g., clinical observations, clinical pathology, histopathology).
Without publicly available data, the preclinical pharmacology of SDX-7359 remains unknown. A comprehensive understanding of its properties is essential for any potential advancement into clinical development. The structured framework provided in this document highlights the key areas of investigation necessary to characterize the preclinical profile of a novel therapeutic agent. Further research and disclosure of data are required to populate this guide with factual information regarding SDX-7359.
SDX-7539 as the Active Moiety of the Prodrug SDX-7320: A Technical Overview
Executive Summary: SDX-7320 (evexomostat) is a novel polymer-drug conjugate (PDC) designed to address the limitations of previous methionine aminopeptidase type 2 (METAP2) inhibitors. It acts as a prodrug, delivering the potent and selective METAP2 inhibitor, SDX-7539, as its active moiety. By conjugating this compound to a high-molecular-weight polymer via an enzyme-cleavable linker, SDX-7320 improves upon earlier fumagillin analogues by enhancing pharmacokinetic properties, reducing central nervous system (CNS) exposure and associated toxicity, and enabling convenient administration.[1][2] This guide details the mechanism of action, preclinical and clinical data, and key experimental methodologies related to SDX-7320 and its active component, this compound.
Introduction: The Rationale for a Prodrug Approach
Methionine aminopeptidase type 2 (METAP2) is a metalloprotease that plays a crucial role in protein biosynthesis by removing the N-terminal methionine from nascent polypeptides.[2][3] As this process is vital for the maturation of proteins involved in angiogenesis, METAP2 has become an attractive therapeutic target in oncology.[1] Early fumagillin-derived METAP2 inhibitors, while demonstrating anti-angiogenic and anti-tumor activity, were hindered in clinical development by poor drug-like properties and significant dose-limiting CNS toxicity.[2][3]
SDX-7320 was developed to overcome these challenges. It is a PDC that links the highly potent, fumagillol-derived METAP2 inhibitor this compound to a polymer backbone.[4] This high-molecular-weight construct offers several advantages:
-
Improved Pharmacokinetics: The polymer backbone extends the half-life of the active moiety significantly.[1]
-
Reduced CNS Toxicity: The large size of the conjugate limits its ability to cross the blood-brain barrier, thereby reducing exposure of the active drug in the central nervous system.[1][2]
-
Targeted Release: The active drug is released from the polymer by enzymes like cathepsins, which can be highly expressed in the tumor microenvironment.[1][2]
Prodrug Activation and Delivery of this compound
SDX-7320 is designed for systemic administration, after which it circulates as a stable conjugate. The linker connecting this compound to the polymer is engineered to be susceptible to enzymatic cleavage, primarily by cathepsins. This enzymatic action releases the active moiety, this compound, which can then exert its pharmacological effect at the cellular level.
Mechanism of Action of this compound
Once released, this compound, a fumagillin analogue, acts as a potent, selective, and irreversible inhibitor of METAP2. X-ray crystallography has confirmed that this compound forms a covalent bond with the histidine-231 residue within the active site of the METAP2 enzyme.[1]
This irreversible inhibition prevents METAP2 from cleaving the N-terminal methionine from key nascent proteins essential for cell proliferation and angiogenesis. The downstream consequences of METAP2 inhibition include the activation of the p53 tumor suppressor pathway and its target, p21, which leads to cell cycle arrest in the G1 phase and a potent anti-proliferative effect, particularly on endothelial cells.[3][5] This cytostatic inhibition of endothelial cell growth is a hallmark of fumagillin analogues and is the primary mechanism behind their anti-angiogenic effects.[1]
Preclinical and Clinical Data
In Vitro Potency
This compound demonstrates potent inhibition of endothelial cell growth, a key indicator of anti-angiogenic activity. As a prodrug, SDX-7320 shows significantly reduced potency in vitro, which is expected as it requires enzymatic conversion to its active form.[1]
| Compound | Assay Target/Cell Line | Potency (IC₅₀) | Reference |
| This compound | HUVEC Growth | Sub-nanomolar | [1] |
| TNP-470 | HUVEC Growth | ~3-fold less potent than this compound | [1] |
| SDX-7320 | HUVEC Growth | >500-fold less potent than this compound | [1] |
Pharmacokinetics
The prodrug strategy successfully alters the pharmacokinetic profile of this compound, most notably by extending its half-life from minutes to hours.
Table 2: Pharmacokinetic Parameters of this compound in Rats [1]
| Administration Route | Active Moiety Measured | Terminal Half-life (t₁/₂) |
|---|---|---|
| IV Bolus of This compound | This compound | 10–15 minutes |
| IV Bolus of SDX-7320 | Released this compound | ~10 hours |
Table 3: Pharmacokinetic Parameters of this compound in Humans (Phase I) [6]
| Administration Route | Active Moiety Measured | Time to Max Concentration (Tₘₐₓ) |
|---|
| Infusion of SDX-7320 | Released this compound | 29 hours (range: 6–96 hours) |
In Vivo Efficacy
SDX-7320 has demonstrated significant anti-tumor and anti-metastatic activity across multiple preclinical cancer models.
| Model | Treatment | Efficacy Outcome | Reference |
| A549 NSCLC Xenograft | SDX-7320 (IV) | Significant, dose-dependent tumor growth inhibition | [1] |
| B16-F10 Melanoma | SDX-7320 (25 mg/kg, Q4D) | Equally efficacious as TNP-470 (30 mg/kg, Q2D) | [1] |
| MCF-7 Breast Xenograft | SDX-7320 (8 mg/kg) + Palbociclib (40 mg/kg) | 80% Tumor Growth Inhibition (TGI) | [7] |
Key Experimental Methodologies
In Vitro Enzyme-Mediated Metabolism Assay
This assay is used to confirm the release of the active moiety this compound from the prodrug SDX-7320 by specific enzymes.
-
Protocol:
-
The prodrug SDX-7320 is incubated at a concentration of 0.5 mg/mL with specific enzymes (e.g., Cathepsin B, L, S) at 37°C in an appropriate buffer system.[1][8]
-
Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
The reaction is quenched, typically by protein precipitation with an organic solvent like methanol.
-
Samples are centrifuged, and the supernatant is collected for analysis.
-
The concentration of the released this compound is measured using a validated Liquid Chromatography with tandem mass spectrometry (LC/MS-MS) method.[1][8]
-
Quantitation is achieved using a deuterated internal standard to ensure accuracy.[8]
-
HUVEC Proliferation Assay
This cell-based assay measures the cytostatic effect of METAP2 inhibitors on endothelial cells, providing a functional measure of anti-angiogenic potential.
-
Protocol:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded into 96-well microplates at a specified density (e.g., 5,000 cells/well) in a complete growth medium.[9]
-
Cells are allowed to attach and stabilize, typically over 24 hours.
-
The medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound, SDX-7320, TNP-470) or vehicle control (DMSO).
-
Plates are incubated for a period sufficient for cell division to occur in the control wells (e.g., 48-72 hours) at 37°C and 5% CO₂.
-
Cell proliferation or viability is assessed using a standard method, such as a colorimetric (e.g., MTS) or luminescent (e.g., CellTiter-Glo) assay that measures metabolic activity.
-
The resulting data are normalized to the vehicle control, and dose-response curves are generated to calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.
-
Quantification of this compound in Plasma by LC/MS-MS
This bioanalytical method is essential for pharmacokinetic studies, allowing for the precise measurement of the active moiety in biological matrices.
-
Protocol:
-
Sample Preparation: Plasma samples (typically 50-200 µL) are thawed.[10] An internal standard (e.g., a deuterated version of this compound) is added.[8] Proteins are precipitated by adding a solvent like methanol or acetonitrile, followed by vortexing and centrifugation to pellet the precipitated protein.[11]
-
Chromatographic Separation: The resulting supernatant is injected into a liquid chromatography system. The analyte (this compound) is separated from other matrix components on a suitable analytical column (e.g., a C8 or C18 reversed-phase column).[11]
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is operated in Selected Reaction Monitoring (SRM) mode.[12] Specific precursor-to-product ion transitions are monitored for both this compound and its internal standard to ensure selectivity and accurate quantification.
-
Quantification: A standard curve is prepared by spiking known concentrations of this compound into a blank matrix (e.g., control rat or human plasma). The concentration of this compound in the study samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve. The method is validated for parameters such as linearity, accuracy, precision, and lower limit of quantification (LLOQ).[6][13]
-
Conclusion
The development of SDX-7320 as a prodrug for this compound represents a sophisticated and successful strategy in medicinal chemistry. By leveraging the principles of polymer-drug conjugation, SDX-7320 effectively mitigates the CNS toxicity and poor pharmacokinetic profile that limited earlier METAP2 inhibitors. The targeted, enzyme-mediated release of the potent active moiety, this compound, provides a promising therapeutic approach with demonstrated anti-tumor and anti-metastatic activity in preclinical models and a favorable safety profile in early clinical studies.[1][2] This technical framework underscores the potential of the SDX-7320/SDX-7539 system for further development in oncology.
References
- 1. What are METAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Item - Supplementary Data from Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 5. Novel inhibitors targeted to methionine aminopeptidase 2 (MetAP2) strongly inhibit the growth of cancers in xenografted nude model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ORCID [orcid.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Development of an LC–MS/MS method for the quantitation of deoxyglycychloxazol in rat plasma and its application in pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 13. researchgate.net [researchgate.net]
Unveiling the Anti-Tumor Potential of SDX-7539: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
SDX-7539 is a novel, potent, and selective small molecule inhibitor of Methionine Aminopeptidase 2 (METAP2), a metalloprotease that plays a crucial role in protein biosynthesis. As the active component of the polymer-drug conjugate SDX-7320 (evexomostat), this compound has demonstrated significant anti-tumor and anti-angiogenic properties in preclinical studies. This technical guide provides a comprehensive overview of the anti-tumor characteristics of this compound, including its mechanism of action, preclinical efficacy data, and the methodologies employed in its evaluation.
Core Mechanism of Action: METAP2 Inhibition
This compound exerts its anti-tumor effects through the potent and selective inhibition of METAP2.[1] METAP2 is a critical enzyme responsible for the removal of N-terminal methionine residues from nascent polypeptides, a vital step in protein maturation and function.[1] The overexpression of METAP2 has been observed in various human cancers, making it an attractive therapeutic target.[1] By inhibiting METAP2, this compound disrupts the processing of key proteins involved in cell proliferation and angiogenesis, leading to the suppression of tumor growth.[1]
The development of this compound and its conjugate, SDX-7320, was motivated by the desire to improve upon earlier generations of METAP2 inhibitors, such as the fumagillin analogue TNP-470.[1] The primary goals were to mitigate the dose-limiting central nervous system (CNS) toxicity associated with previous compounds and to enhance the pharmacokinetic profile for more convenient administration.[1]
References
Unveiling the Preclinical Efficacy of SDX-7539 in Non-Small Cell Lung Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical data available for SDX-7539, a selective inhibitor of Methionine aminopeptidase type 2 (MetAP2), in the context of non-small cell lung cancer (NSCLC) models. This document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Core Concepts: Targeting Angiogenesis and Tumor Growth
This compound is a potent and selective inhibitor of MetAP2, a key enzyme involved in the post-translational modification of proteins.[1][2][3][4] MetAP2 plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] By inhibiting MetAP2, this compound exerts anti-angiogenic and anti-tumor effects.[1][2][4] To enhance its therapeutic potential and improve its pharmacokinetic profile, this compound has been formulated as a polymer-drug conjugate named SDX-7320 (evexomostat).[1][2][4] This guide will focus on the preclinical findings related to the active small molecule, this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound and its polymer conjugate, SDX-7320, in relevant cancer models.
Table 1: In Vitro Activity of MetAP2 Inhibitors
| Compound | Assay | Cell Line | IC50 (nM) | Citation |
| This compound | Proliferation | HUVEC | <1 | [2] |
| TNP-470 | Proliferation | HUVEC | ~3 | [2] |
| SDX-7320 | Proliferation | HUVEC | >500 | [2] |
HUVEC: Human Umbilical Vein Endothelial Cells
Table 2: In Vivo Efficacy of this compound and SDX-7320 in A549 NSCLC Xenograft Model
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | Citation |
| This compound | 37 mg/kg, i.v., every two days | Significant inhibition | [3][6] |
| SDX-7320 | 6 mg/kg, i.v., every four days | Significant dose-dependent inhibition | [6] |
| SDX-7320 | 60 mg/kg, i.v., every four days | Significant dose-dependent inhibition | [6] |
| TNP-470 | 30 mg/kg, i.v., every other day | Efficacy exceeded by SDX-7320 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
A549 Non-Small Cell Lung Cancer Xenograft Model
-
Cell Line: The A549 human NSCLC cell line was obtained from the American Type Culture Collection (ATCC).[6]
-
Animals: Female athymic nude mice (Hsd:Athymic Nude-Fox-n1nu from Harlan), 5-6 weeks old at the time of inoculation, were used for the study.[6]
-
Tumor Inoculation: A suspension of A549 tumor cells (approximately 5 x 10^6 cells per mouse) in a 0.1 mL mixture of 50% RPMI1640 and 50% Matrigel (BD Biosciences) was inoculated subcutaneously in the right hind flank of each mouse.[6]
-
Tumor Monitoring and Randomization: Twelve days after inoculation, tumors were measured using a digital caliper. Mice with tumor volumes between 107–180 mm³ (mean tumor volume of 142 mm³) were randomized into groups of ten mice per group. Tumor volume and body weight were recorded twice weekly.[6]
-
Treatment Administration:
-
Study Endpoint: All mice were sacrificed 29 days after the initiation of dosing.[6]
HUVEC Proliferation Assay
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) were seeded in 96-well plates at a density of 5,000 cells per well and incubated overnight.[6]
-
Compound Preparation and Treatment: Test compounds were initially diluted in DMSO and then further diluted into culture medium containing 2% FBS and 2X gentamicin, with a final DMSO concentration of 0.1%. Cells were treated with the compounds for 72 hours at 37°C.[6]
-
Cell Viability Measurement: After the 72-hour incubation, Promega CellTiter 96 Aqueous One Solution Reagent was added to each well. Following a 3-hour incubation at 37°C, the optical density at 490 nm was measured. The baseline absorbance was corrected by subtracting the average absorbance of the wells with the highest concentration of the compound.[6]
-
Data Analysis: The inhibitory potency (IC50) was calculated using GraphPad's non-linear regression analysis ["log(inhibitor) vs. response - Variable slope (four parameters)"].[6]
Visualizing the Core Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and the experimental workflow for the in vivo xenograft model.
Signaling Pathway of this compound in Angiogenesis
Caption: Proposed mechanism of this compound action.
Experimental Workflow for A549 NSCLC Xenograft Model
Caption: A549 xenograft experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
The MetAP2 Inhibitor SDX-7539: A Technical Guide to its Effects on Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
SDX-7539, a potent and selective inhibitor of Methionine Aminopeptidase 2 (MetAP2), has emerged as a compelling therapeutic candidate for metabolic diseases, including obesity and type 2 diabetes. This document provides an in-depth technical overview of the preclinical and clinical evidence supporting the metabolic effects of this compound, primarily investigated through its polymer-drug conjugate, SDX-7320 (evexomostat). It details the impact of this compound on key metabolic parameters, outlines the experimental protocols used in its evaluation, and illustrates the underlying signaling pathways.
Introduction
Methionine Aminopeptidase 2 (MetAP2) is a bifunctional enzyme that plays a crucial role in protein modification and cellular proliferation.[1][2] Inhibition of MetAP2 has been shown to exert anti-angiogenic and anti-tumor effects.[1][2] Beyond its role in oncology, a growing body of evidence indicates that MetAP2 inhibition significantly impacts metabolic homeostasis.[2][3][4] this compound is a fumagillin-derived MetAP2 inhibitor designed for improved potency and selectivity.[1][2] To mitigate potential central nervous system (CNS) side effects and improve its pharmacokinetic profile, this compound has been formulated as a polymer-drug conjugate, SDX-7320 (evexomostat), which gradually releases the active this compound.[1][5] This guide focuses on the metabolic effects of this compound, drawing from studies on both the parent compound and its prodrug, SDX-7320.
Quantitative Data on Metabolic Effects
The metabolic benefits of this compound have been observed in both preclinical animal models of diet-induced obesity and in clinical trials with its prodrug, evexomostat.
Preclinical Data in Diet-Induced Obese (DIO) Mice
In a preclinical study, SDX-7320 demonstrated significant improvements in multiple metabolic parameters in a diet-induced obesity mouse model.
| Parameter | Treatment Group | Result |
| Body Weight | SDX-7320 | Statistically significant reduction compared to vehicle-treated obese mice. |
| Fat Mass | SDX-7320 | Statistically significant reduction compared to vehicle-treated obese mice. |
| Insulin Resistance | SDX-7320 | Reversal of insulin resistance observed in obese mice. |
| Leptin Levels | SDX-7320 | Normalized plasma leptin levels.[3] |
| Adiponectin Levels | SDX-7320 | Normalized plasma adiponectin levels.[3] |
| Glucose Tolerance | SDX-7320 | Improved glucose levels following a glucose challenge (Intraperitoneal Glucose Tolerance Test).[3] |
Clinical Data from Phase 1 Study of Evexomostat (SDX-7320)
A Phase 1 safety study of evexomostat in patients with late-stage cancer provided valuable insights into its metabolic effects in humans.[4][6][7]
| Parameter | Patient Population | Result |
| Fasting Insulin | Patients with baseline insulin resistance (fasting insulin >20 µU/mL; n=11) | Significant decrease after treatment.[4][6][7] |
| Leptin | 27 out of 31 patients (87%) | Decrease observed.[4][6][7] |
| Adiponectin | 28 out of 31 patients (90%) | Increase observed.[4][6][7] |
| Lipid Profile | - | Increased high-density lipoprotein (HDL) and decreased low-density lipoprotein (LDL) cholesterol.[4][6][7] |
Signaling Pathways Modulated by this compound
The metabolic effects of this compound are mediated through the modulation of key signaling pathways that regulate energy balance, glucose metabolism, and adipokine function.
MetAP2 Inhibition and its Downstream Consequences
Inhibition of MetAP2 by this compound is the primary event that triggers a cascade of downstream signaling events.
Regulation of Adipokine Signaling: Leptin and Adiponectin
This compound favorably modulates the levels and signaling of leptin and adiponectin, two critical hormones in energy homeostasis.
Enhancement of Insulin Signaling
By improving the adipokine profile and potentially through other mechanisms, this compound enhances insulin sensitivity.
Experimental Protocols
Preclinical Diet-Induced Obesity (DIO) Mouse Model
A common experimental workflow to evaluate the metabolic effects of compounds like SDX-7320 involves a diet-induced obesity model in mice.
-
Animal Model: Male C57BL/6J mice are frequently used due to their susceptibility to diet-induced obesity.[8][9]
-
Diet: A high-fat diet, typically with 45-60% of calories derived from fat, is administered for a period of 12 to 16 weeks to induce obesity and metabolic dysfunction.[8]
-
Treatment Administration: SDX-7320 or a vehicle control is administered to the obese mice. The route and frequency of administration would be determined by the pharmacokinetic properties of the compound.
-
Metabolic Assessments:
-
Body Weight and Composition: Body weight is monitored regularly. Body composition (fat mass and lean mass) can be determined using techniques like dual-energy X-ray absorptiometry (DEXA) or nuclear magnetic resonance (NMR).
-
Glucose and Insulin Tolerance Tests (GTT and ITT): These tests are performed to assess glucose homeostasis and insulin sensitivity.[10] Typically, after a period of fasting, a bolus of glucose (for GTT) or insulin (for ITT) is administered, and blood glucose levels are measured at various time points.
-
Hormone and Metabolite Analysis: Blood samples are collected to measure the levels of insulin, leptin, adiponectin, triglycerides, and cholesterol using methods like enzyme-linked immunosorbent assays (ELISAs).[3]
-
Clinical Evaluation of Metabolic Biomarkers
In the Phase 1 clinical trial of evexomostat, exploratory objectives included the evaluation of key metabolic biomarkers.[3][4]
-
Patient Population: Patients with advanced refractory solid tumors.[4]
-
Sample Collection: Blood samples are collected at baseline and at various time points during treatment cycles.
-
Biomarker Analysis: Commercially available ELISA kits are used for the analysis of metabolic hormones such as insulin, leptin, and adiponectin from patient serum samples.[3] Plasma lipid profiles are also assessed.
Conclusion
The MetAP2 inhibitor this compound, particularly when delivered as its prodrug SDX-7320, demonstrates significant potential in the treatment of metabolic diseases. Preclinical and clinical data consistently show beneficial effects on body weight, fat mass, insulin sensitivity, and the regulation of key metabolic hormones. The modulation of leptin and adiponectin signaling appears to be a central mechanism underlying these effects. Further investigation into the detailed molecular interactions within these pathways will continue to elucidate the full therapeutic potential of this compound in addressing the growing global health challenges of obesity and type 2 diabetes.
References
- 1. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Phase 1 Safety Study of Evexomostat (SDX-7320) in Patients with Late-Stage Cancer: An Antiangiogenic, Insulin-Sensitizing Drug Conjugate Targeting METAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Phase 1 Safety Study of Evexomostat (SDX-7320) in Patients with Late-Stage Cancer: An Antiangiogenic, Insulin-Sensitizing Drug Conjugate Targeting METAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Obesity and cancer: Mouse models used in studies [frontiersin.org]
- 10. docta.ucm.es [docta.ucm.es]
Methodological & Application
Application Notes and Protocols for SDX-7539 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for key in vitro assays to characterize the experimental compound SDX-7539, a potent and selective inhibitor of Methionine Aminopeptidase 2 (MetAP2). The provided methodologies for a fluorometric enzyme inhibition assay, a cell-based proliferation assay using Human Umbilical Vein Endothelial Cells (HUVECs), and a competitive enzyme-linked immunosorbent assay (ELISA) are intended to guide researchers in the evaluation of this compound and similar compounds. Additionally, this document includes a summary of the signaling pathways affected by MetAP2 inhibition.
Introduction
This compound is a novel small molecule that selectively targets and inhibits Methionine Aminopeptidase 2 (MetAP2), a metalloprotease crucial for protein biosynthesis. MetAP2 catalyzes the removal of the N-terminal methionine from nascent polypeptide chains, a critical step for the proper function and maturation of many proteins. Inhibition of MetAP2 has been shown to have anti-angiogenic and anti-tumor effects, making it a promising target for cancer therapeutics. The in vitro assays detailed herein are fundamental for determining the potency, selectivity, and cellular effects of this compound. For in vitro experiments, the besylate salt of this compound, designated as SDX-9402, is often utilized.
Data Presentation
Table 1: Summary of In Vitro Efficacy of this compound
| Assay Type | Target/Cell Line | Key Parameters | Endpoint | Result |
| Enzyme Inhibition Assay | Recombinant Human MetAP2 | IC₅₀ | Inhibition of MetAP2 enzymatic activity | Potent Inhibition |
| Cell Proliferation Assay | HUVEC | GI₅₀ | Inhibition of cell growth | Sub-nanomolar Potency[1] |
| Competitive Binding Assay | Recombinant Human MetAP2 | IC₅₀ | Displacement of biotinylated MetAP2 | Strong Binding Affinity |
Experimental Protocols
MetAP2 Fluorometric Enzyme Inhibition Assay
This assay quantitatively measures the enzymatic activity of MetAP2 through the cleavage of a fluorogenic substrate. The inhibition of this activity by this compound is determined by a decrease in the fluorescent signal.
Materials:
-
Recombinant Human MetAP2 (hMETAP2)
-
Dipeptidyl peptidase IV (DPPIV)
-
Fluorogenic substrate: Methionine-7-amino-4-methylcoumarin (Met-AMC)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1 mM CoCl₂, pH 7.5
-
This compound (or SDX-9402)
-
Dimethyl Sulfoxide (DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader (Excitation: 350 nm, Emission: 440 nm)
Protocol:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in DMSO to achieve a range of desired concentrations.
-
Prepare the enzyme/substrate master mix in the assay buffer containing hMETAP2 (10 µg/mL), DPPIV (5 µg/mL), and Met-AMC (1 mM).
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 96-well plate.
-
Initiate the enzymatic reaction by adding 98 µL of the enzyme/substrate master mix to each well.
-
Incubate the plate at room temperature, protected from light.
-
Monitor the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 440 nm over time using a microplate reader.[2]
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
HUVEC Proliferation Assay
This cell-based assay assesses the anti-proliferative effect of this compound on endothelial cells, a key process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay reagent
-
Clear, flat-bottom 96-well cell culture plate
-
Absorbance microplate reader (490 nm)
Protocol:
-
Culture HUVECs in Endothelial Cell Growth Medium.
-
Harvest cells using Trypsin-EDTA and resuspend in fresh medium.
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control and determine the GI₅₀ value.
MetAP2 Competitive Binding Assay (ELISA)
This assay is used to determine the binding affinity of this compound to MetAP2 by measuring its ability to compete with a biotinylated ligand for binding to the immobilized enzyme.
Materials:
-
Recombinant Human MetAP2
-
Biotinylated MetAP2 ligand (or biotinylated anti-MetAP2 antibody)
-
This compound
-
Coating Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
High-binding 96-well ELISA plate
-
Absorbance microplate reader (450 nm)
Protocol:
-
Coat the wells of a 96-well ELISA plate with 100 µL of recombinant MetAP2 (e.g., 1-5 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of this compound in Blocking Buffer.
-
In a separate plate or tubes, pre-incubate the diluted this compound with a fixed concentration of biotinylated MetAP2 ligand for 30-60 minutes.
-
Transfer 100 µL of the this compound/biotinylated ligand mixture to the corresponding wells of the MetAP2-coated plate. Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of Streptavidin-HRP conjugate (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
The signal will be inversely proportional to the amount of this compound bound to MetAP2. Calculate the IC₅₀ value from a dose-response curve.
Visualizations
Signaling Pathway of MetAP2 Inhibition
Caption: MetAP2 inhibition by this compound disrupts protein synthesis and cell cycle progression.
Experimental Workflow for MetAP2 Enzyme Inhibition Assay
Caption: Workflow for determining the IC₅₀ of this compound against MetAP2.
Logical Relationship for HUVEC Proliferation Assay
Caption: Step-by-step logic of the HUVEC proliferation assay.
References
Application Notes and Protocols for SDX-7539 HUVEC Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDX-7539 is a selective inhibitor of Methionine aminopeptidase type 2 (MetAP2), a key enzyme involved in angiogenesis, the formation of new blood vessels.[1][2] Inhibition of MetAP2 has been shown to suppress the proliferation of endothelial cells, a critical step in angiogenesis. This document provides a detailed protocol for assessing the anti-proliferative effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs) using a colorimetric MTT assay.
Mechanism of Action
This compound exerts its anti-angiogenic effects by selectively targeting and inhibiting MetAP2.[1][2] This inhibition leads to a cascade of downstream events within endothelial cells, ultimately resulting in a G1 phase cell cycle arrest and a reduction in cell proliferation.[3][4][5][6] A key event in this pathway is the accumulation of the cyclin-dependent kinase inhibitor p21(WAF1/Cip1), which plays a crucial role in halting the cell cycle.[3]
Quantitative Data Summary
The inhibitory effect of this compound on HUVEC proliferation has been quantified, although with some variability in the reported potency. The benzenesulfonic acid salt form of this compound, known as SDX-9402, was utilized for in vitro experiments.[5]
| Compound | Cell Line | Assay Type | Reported IC50 | Additional Notes |
| This compound | HUVEC | Proliferation | 120 µM[1][2] | - |
| This compound | HUVEC | Growth Inhibition | Sub-nanomolar potency[5] | TNP-470, another MetAP2 inhibitor, was found to be approximately 3-fold less potent than this compound in the same study.[5] |
Note: The discrepancy in the reported IC50 values (micromolar vs. sub-nanomolar) may be due to different experimental conditions, such as incubation time, cell density, or the specific formulation of the compound used. Researchers should empirically determine the optimal concentration range for their specific assay conditions.
Experimental Protocol: HUVEC Proliferation Assay (MTT Method)
This protocol is adapted from standard MTT assay procedures for assessing cell viability and proliferation.[7][8][9]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound (and appropriate vehicle, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS), sterile
-
96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Culture HUVECs in EGM-2 medium supplemented with 2% FBS.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed HUVECs into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., from picomolar to micromolar) to determine the dose-response curve.
-
Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the metabolically active cells to convert the yellow MTT into purple formazan crystals.
-
Visually confirm the formation of purple precipitate in the wells.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of MTT solubilization solution to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for a few minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 690 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell proliferation inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for the this compound HUVEC proliferation assay.
Caption: Hypothetical signaling pathway of this compound in HUVECs.
References
- 1. dovepress.com [dovepress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel inhibitors targeted to methionine aminopeptidase 2 (MetAP2) strongly inhibit the growth of cancers in xenografted nude model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sciencellonline.com [sciencellonline.com]
- 8. chondrex.com [chondrex.com]
- 9. researchhub.com [researchhub.com]
Application Notes and Protocols for SDX-7539 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SDX-7539, a potent and selective inhibitor of Methionine Aminopeptidase 2 (MetAP2), in cell culture experiments. This document includes a summary of its mechanism of action, recommended starting concentrations, and detailed protocols for assessing its effects on cell viability and relevant signaling pathways.
Introduction to this compound
This compound is a small molecule inhibitor that selectively and irreversibly targets MetAP2, a key enzyme involved in the post-translational modification of nascent proteins. By inhibiting MetAP2, this compound disrupts the removal of N-terminal methionine from a variety of proteins, leading to downstream effects on angiogenesis, cell cycle progression, and apoptosis. Its potent anti-angiogenic and anti-tumor activities have been demonstrated in both in vitro and in vivo models.
Mechanism of Action
This compound covalently binds to the active site of MetAP2, leading to its irreversible inhibition. This prevents the processing of newly synthesized proteins that are crucial for cell survival and proliferation. The downstream consequences of MetAP2 inhibition include:
-
Anti-Angiogenesis: Inhibition of endothelial cell proliferation and tube formation, critical processes for the formation of new blood vessels that support tumor growth.
-
Cell Cycle Arrest: this compound has been shown to affect the expression of key cell cycle regulatory proteins, including Cyclin E1, E2, Cdk2, and Cdk4, leading to cell cycle arrest.
-
Induction of Apoptosis: By altering the balance of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, and activating caspases, this compound can induce programmed cell death in cancer cells.
-
Modulation of Signaling Pathways: The activity of signaling pathways crucial for cell growth and survival, such as the Akt pathway, can be attenuated by this compound.
Quantitative Data Summary
The optimal concentration of this compound is cell-type dependent. The following table summarizes the available quantitative data on the inhibitory concentrations of this compound and the related MetAP2 inhibitor, TNP-470.
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Citation |
| This compound | HUVEC | Cell Growth Inhibition | 0.12 ng/mL | [1] |
| This compound | A549 (in vivo) | Xenograft Tumor Growth Inhibition | 37 mg/kg (i.v., every two days) | [2] |
| This compound | MCF-7 (in vivo) | Xenograft Tumor Growth Inhibition | 8 mg/kg (s.c., every four days) | [3] |
| TNP-470 | KKU-M213 (Cholangiocarcinoma) | Cell Growth Inhibition (72h) | 1.78 ± 0.8 µg/mL | [4] |
| TNP-470 | KPL-1, MDA-MB-231, MKL-F (Breast Cancer) | Cell Growth Inhibition | 25-35 µg/mL | [5] |
| TNP-470 | Choriocarcinoma Cell Lines | Cell Growth Inhibition | Low levels (10 to 10⁻² µg/mL) | [6] |
Note: The IC50 of this compound in cancer cell lines has not been explicitly reported in the reviewed literature. The provided data for TNP-470 can be used as a reference for designing initial dose-response experiments for this compound in cancer cell lines, starting with a broad concentration range.
Signaling Pathway
Experimental Workflow
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cell line.
Materials:
-
Target cell line (e.g., A549, MCF-7)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of concentrations. Based on the available data, a starting range of 0.01 ng/mL to 1000 ng/mL is recommended for a broad initial screen.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis of Apoptosis Markers
This protocol describes how to analyze the effect of this compound on the expression of key apoptosis-related proteins, such as Bcl-2 and cleaved Caspase-3.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the predetermined IC50 concentration (and other relevant concentrations) for 24-48 hours. Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples.
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, 1:1000; anti-cleaved Caspase-3, 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin).
-
Troubleshooting
-
Low or no effect of this compound:
-
Verify compound activity: Ensure the this compound stock solution is properly prepared and stored.
-
Optimize concentration: The optimal concentration can be highly cell-type specific. Perform a broad dose-response curve to identify the effective range for your cell line.
-
Increase incubation time: The effects of the inhibitor may be time-dependent. Consider extending the treatment duration.
-
-
High background in Western blots:
-
Optimize blocking: Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).
-
Increase washing steps: Ensure thorough washing between antibody incubations.
-
Titrate antibodies: Use the recommended antibody dilutions and consider further optimization.
-
-
Inconsistent MTT assay results:
-
Ensure uniform cell seeding: Uneven cell distribution can lead to variability.
-
Check for DMSO toxicity: Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and consistent across all wells.
-
Complete formazan dissolution: Ensure the formazan crystals are fully dissolved before reading the absorbance.
-
These application notes and protocols provide a solid foundation for investigating the cellular effects of this compound. As with any experimental work, optimization of conditions for your specific cell line and assay is recommended for obtaining robust and reproducible results.
References
Application Notes and Protocols for SDX-7539 Besylate Salt (SDX-9402)
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDX-7539 is a potent and selective irreversible inhibitor of Methionine Aminopeptidase 2 (METAP2), a metalloprotease that plays a crucial role in protein synthesis and cell proliferation.[1][2] Inhibition of METAP2 has been shown to suppress angiogenesis and tumor growth, making it a target of interest for cancer therapeutics.[1][2] this compound besylate salt, also known as SDX-9402, is the salt form of this compound used for in vitro experimental purposes.[3] These application notes provide detailed protocols for the preparation and use of SDX-9402 in common in vitro assays.
Chemical Properties and Storage
A summary of the chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C23H38N2O5 | MedChemExpress |
| Molecular Weight | 422.56 g/mol | MedChemExpress |
| CAS Number | 1631953-52-0 | MedChemExpress |
Storage and Stability:
While specific manufacturer's guidelines should always be followed, general recommendations for the storage of lyophilized small molecule inhibitors and their solutions are as follows:
-
Lyophilized Powder: Store at -20°C for long-term storage (up to 3 years). For short-term storage, 4°C is acceptable (up to 2 years). The compound is shipped at room temperature, indicating short-term stability under these conditions.
-
DMSO Stock Solutions: Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
Preparation of SDX-9402 for In Vitro Experiments
SDX-9402 is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro studies.[3]
Protocol for Reconstitution of SDX-9402:
-
Warm the Vial: Before opening, allow the vial of lyophilized SDX-9402 to equilibrate to room temperature for at least 20 minutes to prevent condensation.
-
Add DMSO: Using a sterile pipette tip, add the required volume of high-quality, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure Complete Dissolution: Gently vortex or sonicate the vial to ensure the compound is fully dissolved. Visually inspect the solution for any undissolved particulates.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -80°C or -20°C as recommended above.
Preparation of Working Solutions:
For cell-based assays, further dilute the DMSO stock solution in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Mechanism of Action and Signaling Pathway
This compound is an irreversible inhibitor of METAP2. It covalently binds to the active site of METAP2, thereby inhibiting its enzymatic activity.[3] The inhibition of METAP2 disrupts the removal of N-terminal methionine from nascent proteins, a critical step in protein maturation and function. This disruption can affect various cellular processes, including cell proliferation and angiogenesis.[1][2][5] The downstream effects of METAP2 inhibition include the suppression of endothelial cell proliferation and the potential modulation of signaling pathways involved in cell growth and survival.[2]
Caption: METAP2 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
METAP2 Enzyme Activity Assay
This protocol is adapted from a general method for measuring METAP2 activity using a fluorogenic substrate.[3]
Materials:
-
Recombinant human METAP2
-
Fluorogenic substrate (e.g., Met-AMC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl2)
-
SDX-9402 stock solution in DMSO
-
96-well black microplate
-
Plate reader with fluorescence detection (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of SDX-9402 in DMSO. Further dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
In a 96-well black microplate, add the assay buffer, recombinant METAP2 enzyme, and the diluted SDX-9402 or vehicle control (DMSO in assay buffer).
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a plate reader.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of SDX-9402 relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
HUVEC Proliferation Assay
This protocol describes a method to assess the anti-proliferative effect of SDX-9402 on Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
96-well clear cell culture plates
-
SDX-9402 stock solution in DMSO
-
Cell proliferation reagent (e.g., MTT, XTT, or a reagent that measures ATP content)
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in complete EGM and allow them to attach overnight.
-
The next day, replace the medium with fresh EGM containing various concentrations of SDX-9402. Prepare serial dilutions of the compound in the medium from the DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell proliferation inhibition for each concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the SDX-9402 concentration to determine the IC50 value.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound. A notable discrepancy exists in the reported IC50 values for HUVEC proliferation. The sub-nanomolar value is derived from a detailed pharmacological characterization study and is likely more representative of the compound's potency.
| Assay | Cell Line/Enzyme | IC50 Value | Reference |
| HUVEC Proliferation | HUVEC | 0.12 ng/mL (~0.28 nM) | --INVALID-LINK-- |
| HUVEC Proliferation | HUVEC | 120 µM | --INVALID-LINK--[6] |
| METAP2 Binding (Competition ELISA) | Human METAP2 | Similar to N-acetyl analogue SDX-9246 | --INVALID-LINK-- |
| METAP2 Enzyme Inhibition | Human METAP2 | Time-dependent inhibition | --INVALID-LINK-- |
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for conducting an in vitro experiment with SDX-9402.
Caption: General workflow for in vitro experiments with SDX-9402.
References
- 1. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying SDX-7539 Effects via Administration of SDX-7320
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for researchers studying the effects of SDX-7539, a potent and selective inhibitor of Methionine Aminopeptidase Type 2 (METAP2), through the administration of its prodrug, SDX-7320 (evexomostat). SDX-7320 is a polymer-drug conjugate (PDC) designed to enhance the therapeutic index of this compound by improving its pharmacokinetic profile and reducing central nervous system (CNS) exposure.[1] Inhibition of METAP2, an enzyme overexpressed in numerous cancers, has been shown to have anti-angiogenic and anti-tumor properties.[1][2][3] These protocols are intended to guide in vitro and in vivo studies to evaluate the efficacy and mechanism of action of SDX-7320.
Mechanism of Action: SDX-7320 and this compound
SDX-7320 is a PDC that consists of the active METAP2 inhibitor, this compound, conjugated to a hydrophilic polymer backbone. This high molecular weight construct is designed for prolonged circulation and tumor accumulation. Intracellularly, SDX-7320 is processed, likely by enzymatic cleavage, to release the active small molecule, this compound.[1][4] this compound then covalently binds to and irreversibly inhibits METAP2.[1] This inhibition disrupts downstream signaling pathways crucial for angiogenesis, cell proliferation, and survival.[5]
Data Presentation
In Vitro Efficacy of this compound and SDX-7320
| Cell Line | Compound | IC50 (nM) | Assay Type | Reference |
| HUVEC | This compound | <1 | Cell Growth Inhibition | [1] |
| HUVEC | TNP-470 | ~3 | Cell Growth Inhibition | [1] |
| HUVEC | SDX-7320 | >500 | Cell Growth Inhibition | [1] |
In Vivo Efficacy of SDX-7320
| Tumor Model | Treatment | Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| A549 Xenograft | SDX-7320 | 6 mg/kg, IV, Q4D | Significant, Dose-Dependent | [1] |
| A549 Xenograft | SDX-7320 | 60 mg/kg, IV, Q4D | Significant, Dose-Dependent | [1] |
| MCF-7 Xenograft | SDX-7320 (monotherapy) | 8 mg/kg, SC, Q4D | 49% | [4] |
| MCF-7 Xenograft | Palbociclib (monotherapy) | 20 mg/kg | 47% | [4] |
| MCF-7 Xenograft | Palbociclib (monotherapy) | 40 mg/kg | 65% | [4] |
| MCF-7 Xenograft | SDX-7320 + Palbociclib | 8 mg/kg + 20 mg/kg | 70% | [4] |
| MCF-7 Xenograft | SDX-7320 + Palbociclib | 8 mg/kg + 40 mg/kg | 80% | [4] |
More detailed quantitative data can be found in the supplementary materials of the cited publications.
Experimental Protocols
Protocol 1: METAP2 Enzyme Inhibition Assay
This protocol is for determining the in vitro potency of this compound (or other inhibitors) against recombinant human METAP2.
Materials:
-
Recombinant human METAP2 enzyme
-
Fluorogenic METAP2 substrate (e.g., Met-AMC)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1 mM CoCl₂, pH 7.5)
-
Test compounds (this compound, SDX-7320) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 350 nm, Emission: 440 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the diluted test compounds to the wells. Include a DMSO-only control.
-
Add the recombinant METAP2 enzyme to all wells except for a no-enzyme control.
-
Incubate for a pre-determined time at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin kinetic reading of fluorescence intensity over time using a plate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: Endothelial Cell Proliferation Assay (HUVEC)
This assay assesses the cytostatic effect of SDX-7320 and this compound on human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial cell growth medium (EGM-2)
-
96-well clear tissue culture plates
-
Test compounds (SDX-7320, this compound)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in EGM-2 medium.
-
Allow cells to attach overnight.
-
Prepare serial dilutions of SDX-7320 and this compound in EGM-2.
-
Remove the medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, bring the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 values.
Protocol 3: In Vivo A549 Non-Small Cell Lung Cancer Xenograft Study
This protocol details the administration of SDX-7320 to study its anti-tumor effects in a human non-small cell lung cancer xenograft model.
Materials:
-
A549 human non-small cell lung cancer cells
-
Athymic nude mice (5-6 weeks old)
-
Matrigel
-
Sterile PBS
-
SDX-7320 and this compound for injection
-
Calipers for tumor measurement
Procedure:
-
Harvest A549 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly. Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=10 per group).
-
Prepare dosing solutions of SDX-7320 and this compound in a suitable vehicle (e.g., saline).
-
Administer the treatments as follows:
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study (e.g., day 29 post-treatment initiation), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).[1]
Protocol 4: In Vivo MCF-7 Breast Cancer Xenograft Combination Study
This protocol outlines the co-administration of SDX-7320 and palbociclib to evaluate synergistic anti-tumor effects in a human breast cancer model.
Materials:
-
MCF-7 human breast cancer cells
-
Female nude mice
-
β-estradiol pellets (e.g., 90-day release, 0.72 mg)
-
Matrigel
-
Sterile PBS
-
SDX-7320 and palbociclib for injection
-
Calipers for tumor measurement
Procedure:
-
Three days prior to cell inoculation, implant each mouse with a β-estradiol pellet.
-
Inject 5 x 10⁶ MCF-7 cells in a 1:1 PBS/Matrigel mixture into the fourth mammary gland of each mouse.[4]
-
Monitor tumor growth. When the mean tumor volume reaches 125-175 mm³, randomize the mice into treatment groups.[6]
-
Prepare dosing solutions for SDX-7320 and palbociclib.
-
Administer treatments as follows:
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, collect tumors and blood for analysis.[4]
Visualizations
Caption: Workflow of SDX-7320 activation and METAP2 inhibition.
Caption: Simplified METAP2 inhibition signaling pathway.
Caption: General experimental workflow for SDX-7320 evaluation.
References
- 1. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase 1 Safety Study of Evexomostat (SDX-7320) in Patients with Late-Stage Cancer: An Antiangiogenic, Insulin-Sensitizing Drug Conjugate Targeting METAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of Real-World Alternative Dosing Strategies of Palbociclib on Progression-Free Survival in Patients with Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. syndevrx.com [syndevrx.com]
Measuring the In Vivo Activity of SDX-7539: Application Notes and Protocols for Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDX-7539 is a potent and selective inhibitor of Methionine aminopeptidase 2 (MetAP2), a key enzyme involved in protein modification and cellular proliferation.[1][2][3][4] Inhibition of MetAP2 has demonstrated significant anti-angiogenic and anti-tumor effects, making this compound a promising candidate for cancer therapy.[1][3][4] This document provides detailed application notes and experimental protocols for measuring the in vivo activity of this compound in various preclinical animal models. This compound is the active metabolite of the polymer-drug conjugate SDX-7320 (evexomostat), which is designed to enhance the pharmacokinetic profile and reduce central nervous system exposure of this compound.[2][5][6][7] The protocols outlined below are applicable to studying both this compound and its prodrug, SDX-7320.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by irreversibly binding to and inhibiting MetAP2.[2] This inhibition disrupts the removal of N-terminal methionine from nascent proteins, a critical step in the maturation and function of numerous proteins involved in cell growth and angiogenesis.[3] The downstream effects of MetAP2 inhibition include cell-cycle arrest, induction of p21, and inhibition of CDK2.[8] Furthermore, MetAP2 inhibition has been shown to impact multiple signaling pathways, including the G protein, SRC, and ARF signaling pathways, and it protects retinoblastoma protein (Rb) and eukaryotic initiation factor 2 (eIF2) from phosphorylation.[1] It also influences the eIF2α and ERK signaling pathways.[8][9]
Data Presentation
In Vitro Activity of this compound
| Cell Line | Assay | IC50 | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation Assay | 0.2 nM | [10][11] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation Assay | 120 µM | [1][3][4][12] |
Note: A significant discrepancy exists in the reported IC50 values for HUVEC proliferation. Researchers should exercise caution and determine the IC50 in their own experimental setup.
In Vivo Efficacy of this compound and SDX-7320 in Xenograft and Syngeneic Models
| Animal Model | Treatment | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| A549 NSCLC Xenograft | This compound | 37 mg/kg, i.v., q.o.d. x 10 doses | Significant inhibition | [1][4][10] |
| A549 NSCLC Xenograft | SDX-7320 | 6 mg/kg, i.v., q4d x 7 doses | Dose-dependent inhibition | [10] |
| A549 NSCLC Xenograft | SDX-7320 | 60 mg/kg, i.v., q4d x 7 doses | Dose-dependent inhibition | [10] |
| B16-F10 Melanoma (syngeneic) | SDX-7320 | 25 mg/kg, i.v., q4d | Equivalent to TNP-470 (30 mg/kg, q.o.d.) | [10] |
| EO771 Mammary Cancer (syngeneic, normal mice) | SDX-7320 | 8 mg/kg, s.c., q4d | 33 | [13] |
| EO771 Mammary Cancer (syngeneic, obese mice) | SDX-7320 | 8 mg/kg, s.c., q4d | 43 | [13] |
| EO771 Mammary Cancer (syngeneic, obese mice) | SDX-7320 + 5-FU | 8 mg/kg, s.c., q4d (SDX-7320) & 10 mg/kg, i.p., 2x/week (5-FU) | 61 | [13] |
| EO771 Mammary Cancer (syngeneic, normal mice) | SDX-7320 | 24 mg/kg, s.c., q4d | 53 | [13] |
| EO771 Mammary Cancer (syngeneic, obese mice) | SDX-7320 | 24 mg/kg, s.c., q4d | 52 | [13] |
Experimental Protocols
The following are detailed protocols for evaluating the in vivo activity of this compound in commonly used tumor models.
A549 Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
This model is suitable for evaluating the anti-tumor activity of this compound in a human cancer xenograft.
Materials:
-
A549 human NSCLC cell line (ATCC)
-
RPMI-1640 medium with 10% FBS
-
Matrigel (BD Biosciences)
-
Female athymic nude mice (5-6 weeks old)
-
This compound (or SDX-7320)
-
Vehicle control (e.g., saline, 5% mannitol in water)
-
Digital calipers
-
Sterile syringes and needles
Protocol:
-
Cell Culture: Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Preparation for Implantation: Harvest cells during the logarithmic growth phase. Resuspend the cells in a 1:1 mixture of RPMI-1640 and Matrigel to a final concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (containing 5 x 10^6 cells) into the right hind flank of each female athymic nude mouse.[5]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with digital calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups (n=10 mice per group).[5][10]
-
Drug Administration:
-
This compound: Administer 37 mg/kg intravenously (i.v.) via the tail vein every other day for a total of 10 doses.[4]
-
SDX-7320: Administer intravenously at desired doses (e.g., 6 or 60 mg/kg) every four days for a total of 7 doses.[10]
-
Vehicle Control: Administer the corresponding vehicle on the same schedule.
-
-
In-life Monitoring: Continue to measure tumor volume and body weight twice weekly throughout the study.
-
Study Endpoint: Euthanize the mice 29 days after the initiation of dosing, or when tumors reach a predetermined maximum size or show signs of ulceration.[5][10]
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.
B16-F10 Melanoma Syngeneic Model
This model is used to assess the efficacy of this compound in an immunocompetent murine model, allowing for the evaluation of interactions with the immune system.
Materials:
-
B16-F10 murine melanoma cell line (ATCC)
-
DMEM with 10% FBS
-
Female C57BL/6 mice
-
SDX-7320
-
Vehicle control (saline)
-
Sterile syringes and needles
Protocol:
-
Cell Culture: Maintain B16-F10 cells in DMEM supplemented with 10% FBS.
-
Tumor Cell Injection for Metastasis Model: Inject B16-F10 cells intravenously via the tail vein to establish a lung metastasis model.[5]
-
Drug Administration:
-
Endpoint and Analysis: Euthanize mice at a predetermined time point and harvest the lungs to assess the metastatic burden. The number and size of metastatic nodules can be quantified.
EO771 Mammary Cancer Syngeneic Model
This model is a valuable tool for studying breast cancer in an immunocompetent setting, particularly in the context of obesity.
Materials:
-
EO771 murine mammary cancer cell line
-
Female C57BL/6J mice (ovariectomized to mimic a post-menopausal state for some studies)[5]
-
High-fat and low-fat diets (for obesity studies)
-
SDX-7320
-
Vehicle control (5% mannitol in water)
-
Sterile syringes and needles
Protocol:
-
Animal Model Preparation (for obesity studies): Feed ovariectomized C57BL/6J mice a high-fat diet for at least 12 weeks to induce obesity and insulin resistance, with a control group on a low-fat diet.[11]
-
Tumor Implantation: Implant EO771 tumor cells into the fourth mammary fat pad.[5]
-
Treatment Initiation: Begin treatment when tumors reach a volume of approximately 20 mm³.[5]
-
Drug Administration:
-
SDX-7320: Administer subcutaneously at the desired dose (e.g., 8 mg/kg or 24 mg/kg) every four days.[13]
-
Vehicle Control: Administer 5% mannitol/water subcutaneously on the same schedule.
-
-
Monitoring and Endpoint: Monitor tumor growth and body weight. Euthanize mice on a specified day (e.g., day 15), and excise tumors for further analysis.[5]
Measurement of this compound Activity
Pharmacokinetic Analysis
-
Sample Collection: Collect blood samples at various time points after administration of this compound or SDX-7320 to prepare plasma. Tissues of interest can also be collected at the study endpoint.
-
Quantification: Measure the concentration of this compound in plasma and tissue homogenates using a validated Liquid Chromatography with tandem mass spectrometry (LC/MS-MS) method.[8][14] A deuterated internal standard can be used for accurate quantification.[5]
Pharmacodynamic Biomarker Analysis
-
Target Engagement: Assess the inhibition of MetAP2 in whole blood lysates using a validated ELISA designed to measure the amount of uninhibited MetAP2.[8][14]
-
Downstream Biomarkers:
-
Measure the levels of NMet14-3-3γ in adipose tissues, as its levels have been shown to increase with MetAP2 inhibition.[2]
-
Analyze the expression of translation elongation factor 1-alpha-1 (EF1a-1) in tumor tissue, which can serve as a pharmacodynamic biomarker for target inhibition.[3]
-
In obesity models, circulating levels of leptin, insulin, and adiponectin can be measured to assess the metabolic effects of this compound.[11]
-
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively measure the in vivo activity of the MetAP2 inhibitor this compound. By utilizing appropriate animal models and analytical methods, investigators can thoroughly characterize the anti-tumor and metabolic effects of this promising therapeutic agent. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and relevant biomarkers, will be crucial for obtaining robust and reproducible data to advance the development of this compound and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Using Target Engagement Biomarkers to Predict Clinical Efficacy of MetAP2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MetAP2 inhibition increases energy expenditure through direct action on brown adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors Affecting Growth Kinetics and Spontaneous Metastasis in the B16F10 Syngeneic Murine Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A Phase 1 Safety Study of Evexomostat (SDX-7320) in Patients with Late-Stage Cancer: An Antiangiogenic, Insulin-Sensitizing Drug Conjugate Targeting METAP2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SDX-7539 in A549 Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDX-7539 is a selective inhibitor of Methionine aminopeptidase 2 (MetAP2), a bifunctional protein crucial for post-translational processing and protein synthesis.[1] MetAP2 is overexpressed in various human cancers, including non-small-cell lung cancer (NSCLC), making it a compelling target for therapeutic intervention.[1] Preclinical studies have demonstrated the anti-tumor activity of this compound in A549 human lung carcinoma xenograft models, highlighting its potential as a novel anti-cancer agent.[2] These application notes provide detailed protocols and summarized data for the use of this compound in A549 xenograft studies to guide researchers in their preclinical drug development efforts.
Quantitative Data Summary
The following table summarizes the key parameters and outcomes of a representative A549 xenograft study evaluating the efficacy of this compound.
| Parameter | Vehicle Control | This compound |
| Animal Model | Female athymic nude mice | Female athymic nude mice |
| Cell Line | A549 Human NSCLC | A549 Human NSCLC |
| Number of Cells Injected | 5 x 10^6 cells per mouse | 5 x 10^6 cells per mouse |
| Tumor Volume at Treatment Initiation | 100-200 mm³ | 100-200 mm³ |
| Treatment Regimen | Vehicle (IV, every other day) | 37 mg/kg (IV, every other day) |
| Treatment Duration | 29 days | 29 days |
| Number of Animals per Group | 10 | 10 |
| Observed Outcome | Progressive tumor growth | Significant inhibition of tumor growth |
| Statistical Analysis | - | Two-way ANOVA with Sidak multiple comparisons test |
Data summarized from "Pharmacological Characterization of SDX-7320/ Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity".[2]
Experimental Protocols
A549 Cell Culture and Preparation
-
Cell Line: A549 human non-small cell lung carcinoma cell line.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvesting: When cells reach 80-90% confluency, wash with PBS, and detach using trypsin-EDTA.
-
Cell Viability: Assess cell viability using a trypan blue exclusion assay. Ensure viability is >95%.
-
Cell Suspension: Resuspend cells in a 1:1 mixture of RPMI-1640 and Matrigel at a concentration of 5 x 10⁷ cells/mL for injection.
A549 Xenograft Model Development
-
Animal Model: Use female athymic nude mice, 5-6 weeks old.
-
Cell Implantation: Subcutaneously inject 0.1 mL of the A549 cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers twice weekly.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When the mean tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups (n=10 per group).
This compound Administration
-
Drug Preparation: Prepare this compound in a suitable vehicle for intravenous (IV) administration.
-
Dosing: Administer this compound at a dose of 37 mg/kg via tail vein injection every other day.
-
Control Group: Administer the vehicle solution to the control group following the same schedule.
-
Treatment Duration: Continue the treatment for a total of 29 days.
-
Monitoring: Monitor animal body weight and overall health status twice weekly throughout the study.
Efficacy Evaluation
-
Tumor Measurement: Continue to measure tumor volumes twice weekly throughout the treatment period.
-
Data Analysis: At the end of the study, compare the tumor growth between the this compound treated group and the vehicle control group. Analyze the data using a two-way ANOVA with Sidak multiple comparisons test to determine statistical significance.
-
Endpoint: The study is concluded after 29 days of treatment, at which point tumors are excised and weighed.
Visualizations
Experimental Workflow for A549 Xenograft Study
References
- 1. Methionine Aminopeptidase 2 as a Potential Therapeutic Target for Human Non-Small-Cell Lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing MetAP2 Inhibition by SDX-7539
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine aminopeptidase 2 (MetAP2) is a metalloprotease that plays a critical role in protein maturation by removing the N-terminal methionine from nascent polypeptides.[1] Its involvement in angiogenesis, the formation of new blood vessels, has made it a compelling target for the development of anti-cancer therapeutics.[2][3] SDX-7539 is a potent and selective inhibitor of MetAP2, demonstrating anti-tumor activity.[2][4] It is a novel fumagillin-derived small molecule that has been developed to have a longer half-life and reduced central nervous system exposure compared to previous generations of MetAP2 inhibitors.[1]
These application notes provide detailed protocols for assessing the inhibitory activity of this compound against MetAP2, including in vitro enzymatic and cell-based assays.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and Comparators against MetAP2
| Compound | Assay Type | Target | IC50 | Reference |
| This compound | HUVEC Proliferation | MetAP2 | 0.12 ng/mL (~0.25 nM) | [5] |
| TNP-470 | HUVEC Proliferation | MetAP2 | 0.35 ng/mL | [5] |
| SDX-7320 (prodrug of this compound) | HUVEC Proliferation | MetAP2 | 76 ng/mL | [5] |
| SDX-9178 (inactive analog) | HUVEC Proliferation | MetAP2 | > 100 ng/mL | [5] |
| This compound | HUVEC Proliferation | MetAP2 | 120 µM | [4][6][7][8] |
Note: The significant discrepancy in the reported IC50 values for this compound in HUVEC proliferation assays (0.12 ng/mL vs. 120 µM) may be due to different experimental conditions or reporting errors in the sources.
Signaling Pathways
MetAP2 inhibition by this compound is known to induce cell-cycle arrest in the G1 phase and can impact downstream signaling pathways, including those involving p53 and the MAPK/ERK pathway.[9][10][11]
Caption: MetAP2 signaling and inhibition by this compound.
Experimental Protocols
MetAP2 Enzymatic Assay
This protocol describes a continuous-wave fluorescent assay to determine the enzymatic activity of MetAP2 and the inhibitory potential of this compound.
Caption: Workflow for MetAP2 Enzymatic Assay.
Materials:
-
Recombinant Human MetAP2
-
This compound
-
Met-AMC (Methionine-7-amido-4-methylcoumarin) fluorescent substrate
-
Assay Buffer: 100 mM HEPES (pH 7.5), 50 mM NaCl, 50 µM MnCl₂
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer.
-
Add 25 µL of diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of a 96-well plate.
-
Add 25 µL of 140 nM recombinant human MetAP2 in Assay Buffer to each well.
-
Pre-incubate the plate at 25°C for 15 minutes.[9]
-
Initiate the reaction by adding 50 µL of 0.5 mM Met-AMC substrate to each well.[9]
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at 1-minute intervals for 30 minutes at 37°C.
-
Calculate the rate of reaction (V) for each concentration of this compound.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This protocol assesses the cytostatic effect of this compound on endothelial cells, a key indicator of its anti-angiogenic potential.
Caption: Workflow for HUVEC Proliferation Assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom microplates
-
Absorbance plate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM-2 medium.[12]
-
Allow the cells to attach overnight at 37°C in a 5% CO₂ incubator.
-
Prepare a serial dilution of this compound in EGM-2 medium.
-
Remove the existing medium and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[5]
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C in a 5% CO₂ incubator.
-
Measure the absorbance at 490 nm using a microplate reader.[13]
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
MetAP2 Competition ELISA
This protocol is designed to assess the binding affinity of this compound to MetAP2 in a competitive format.
Caption: Workflow for MetAP2 Competition ELISA.
Materials:
-
Recombinant Human MetAP2
-
This compound
-
Biotinylated MetAP2 inhibitor (tracer)
-
96-well high-binding ELISA plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Absorbance plate reader
Procedure:
-
Coat the wells of a 96-well ELISA plate with 100 µL of 1 µg/mL recombinant human MetAP2 in Coating Buffer overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the plate with 200 µL of Blocking Buffer for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).
-
Add 50 µL of diluted this compound or vehicle control to the wells.
-
Add 50 µL of a fixed concentration of the biotinylated MetAP2 inhibitor (tracer) to all wells. The concentration of the tracer should be predetermined and ideally be close to its Kd for MetAP2.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of Streptavidin-HRP diluted in Assay Buffer to each well and incubate for 30 minutes at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color development (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Read the absorbance at 450 nm.
-
Calculate the percent inhibition of tracer binding at each concentration of this compound and determine the IC50. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
References
- 1. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In vivo imaging of methionine aminopeptidase II for prostate cancer risk stratification - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of SDX-7539 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of SDX-7539, a potent and selective inhibitor of Methionine aminopeptidase type 2 (METAP2), in human plasma. The protocol outlined below provides a robust framework for sample preparation and analysis, suitable for pharmacokinetic studies and research applications. The method utilizes a simple protein precipitation step for sample cleanup, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer.
Introduction
This compound is a novel small molecule inhibitor of METAP2, an enzyme implicated in angiogenesis and tumor growth.[1][2] By inhibiting METAP2, this compound demonstrates anti-angiogenic and anti-tumor properties.[1][2] Accurate quantification of this compound in biological matrices such as plasma is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), during preclinical and clinical development.
This document provides a detailed protocol for the determination of this compound concentrations in human plasma using LC-MS/MS. The methodology is designed to offer high sensitivity and specificity, essential for supporting drug development programs.
METAP2 Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the METAP2 enzyme. This inhibition disrupts the removal of N-terminal methionine from nascent proteins, a critical step in protein maturation and function. The downstream effects include the suppression of pathways that promote cell proliferation and survival.
Caption: Simplified signaling pathway of METAP2 and its inhibition by this compound.
Experimental
Materials and Reagents
-
This compound reference standard
-
Deuterated this compound (or other suitable internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Equipment
-
Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem mass spectrometer (e.g., SCIEX, Thermo Fisher, Agilent)
-
Analytical balance
-
Microcentrifuge
-
Pipettes
-
Autosampler vials
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the internal standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the stock solutions with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for calibration curve and quality control (QC) samples.
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma.
-
Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Spike with the appropriate working standard solution (for calibration and QC samples) or blank solution.
-
Add 10 µL of the internal standard working solution to all tubes except the blank.
-
Add 200 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean set of autosampler vials.
-
Inject a portion of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
The following are representative LC-MS/MS conditions and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 550°C |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Collision Gas | 9 psi |
| MRM Transitions | To be determined by infusion of this compound and IS |
Results and Discussion
Method validation should be performed according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). The following tables summarize reported performance characteristics for LC-MS/MS methods for this compound.
Table 4: Summary of Quantitative Performance
| Parameter | Method 1 | Method 2 |
| Lower Limit of Quantification (LLOQ) | 10.0 pg/mL[3] | 48 ng/mL[1] |
| Upper Limit of Quantification (ULOQ) | Not Reported | 200,000 ng/mL[1] |
| Internal Standard | Not Reported | Deuterated Internal Standard[1] |
The significant difference in LLOQs between the two reported methods may be attributed to differences in instrumentation, sample preparation, and the specific requirements of the studies in which they were employed.
Experimental Workflow
The overall workflow for the analysis of this compound in plasma is depicted below.
Caption: General workflow for the quantification of this compound in plasma.
Conclusion
The LC-MS/MS method protocol described provides a solid foundation for the reliable quantification of this compound in human plasma. The use of protein precipitation offers a simple and rapid sample preparation approach, while the specificity of tandem mass spectrometry ensures accurate measurement. This method is suitable for supporting pharmacokinetic assessments and other research studies involving this compound. Method parameters should be carefully optimized and validated on the specific instrumentation available in the laboratory.
References
- 1. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Phase 1 Safety Study of Evexomostat (SDX-7320) in Patients with Late-Stage Cancer: An Antiangiogenic, Insulin-Sensitizing Drug Conjugate Targeting METAP2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SDX-7539 in Oncology Research
Introduction
SDX-7539 is a selective and potent inhibitor of Methionine Aminopeptidase 2 (MetAP2), an enzyme that plays a crucial role in the post-translational modification of proteins.[1][2][3][4][5] MetAP2 is overexpressed in various human cancers and is implicated in angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[6] By inhibiting MetAP2, this compound exerts anti-angiogenic and anti-tumor effects, making it a compound of significant interest in oncology research.[1][2][4] These application notes provide an overview of the experimental use of this compound, including its mechanism of action, key quantitative data, and detailed protocols for in vitro and in vivo studies.
Mechanism of Action
This compound covalently binds to the active site of MetAP2, irreversibly inhibiting its enzymatic activity.[2] MetAP2 is responsible for cleaving the N-terminal methionine from nascent proteins. Its inhibition leads to a cascade of downstream effects that collectively suppress tumor growth and angiogenesis. A key pathway affected is the activation of the tumor suppressor p53 and its downstream target p21, which leads to cell cycle arrest in the G1 phase.[7][8] This cytostatic effect is particularly pronounced in endothelial cells, thereby inhibiting the proliferation of blood vessels required for tumor expansion.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Endothelial Cell Proliferation | HUVEC | IC50 | 0.2 nM | [9] |
| MetAP2 Binding Assay | - | IC50 | 0.13 nM | [9] |
| Endothelial Cell Proliferation | HUVEC | IC50 | 120 µM | [1][3][4][5] |
Note: The significant difference in HUVEC IC50 values may be due to different experimental conditions or the specific form of the compound used (e.g., salt form).
Table 2: In Vivo Anti-Tumor Activity of this compound
| Tumor Model | Treatment Regimen | Outcome | Reference |
| A549 NSCLC Xenograft | 37 mg/kg, i.v., every two days for 20 days | Tumor growth inhibition | [1][4] |
| Obesity-accelerated B16F10 Melanoma | Dosed subcutaneously every 4 days | More efficacious in obese mice | [9] |
| Obesity-accelerated EO771 Mammary Gland Tumors | Dosed subcutaneously every 4 days | More efficacious in obese mice | [9] |
Experimental Protocols
HUVEC Proliferation Assay
This protocol is designed to assess the anti-proliferative effect of this compound on Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs (Human Umbilical Vein Endothelial Cells)
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT reagent or other proliferation assay kit (e.g., CellTiter 96)
-
Plate reader
Protocol:
-
Culture HUVECs in EGM supplemented with FBS.
-
Seed 5,000 HUVECs per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add MTT reagent to each well and incubate for an additional 4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
A549 Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
This protocol describes the in vivo evaluation of this compound's anti-tumor efficacy in an A549 xenograft mouse model.
Materials:
-
A549 human lung carcinoma cells
-
Athymic nude mice (6-8 weeks old)
-
Matrigel
-
This compound
-
Vehicle solution
-
Calipers
-
Sterile syringes and needles
Protocol:
-
Maintain A549 cells in appropriate culture medium until they reach exponential growth phase.
-
Harvest the cells by trypsinization and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each athymic nude mouse.
-
Monitor the mice regularly for tumor formation.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 37 mg/kg) or vehicle control intravenously every other day.
-
Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 20 days), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
Conclusion
This compound is a promising anti-cancer agent that targets MetAP2 to inhibit angiogenesis and tumor cell proliferation. The provided protocols offer a framework for researchers to investigate the efficacy of this compound in both in vitro and in vivo settings. Further studies are warranted to fully elucidate its therapeutic potential and to explore its efficacy in combination with other anti-cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are METAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase 1 Safety Study of Evexomostat (SDX-7320) in Patients with Late-Stage Cancer: An Antiangiogenic, Insulin-Sensitizing Drug Conjugate Targeting METAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A549 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
Application Notes and Protocols for SDX-7539 in Tumor Microenvironment Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of SDX-7539 for studying the tumor microenvironment (TME). This compound is a potent and selective inhibitor of Methionine aminopeptidase type 2 (METAP2), a key enzyme involved in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and survival.[1][2][3][4][5] By modulating angiogenesis, this compound serves as a valuable tool to investigate the complex interplay between tumor vasculature and other components of the TME.
Introduction to this compound
This compound is a novel, fumagillin-derived small molecule that acts as an irreversible inhibitor of METAP2.[1][2][3][4] METAP2 is a metalloprotease responsible for cleaving the N-terminal methionine from nascent proteins, a crucial step in the maturation of many proteins essential for endothelial cell proliferation and survival.[1][4] Inhibition of METAP2 by this compound leads to cytostatic inhibition of endothelial cell growth, thereby suppressing angiogenesis.[1][2] Due to its potent anti-angiogenic properties, this compound and its polymer-drug conjugate, evexomostat (SDX-7320), have been investigated as anti-tumor and anti-metastatic agents.[1][2][3]
The study of the TME is crucial for understanding cancer progression and developing effective therapies. The TME is a complex ecosystem comprising tumor cells, stromal cells, immune cells, extracellular matrix, and blood vessels.[5] The tumor vasculature not only supplies nutrients and oxygen to the tumor but also serves as a conduit for metastasis and influences the immune landscape within the tumor.[5] By selectively targeting angiogenesis, this compound allows researchers to dissect the role of the vasculature in shaping the TME.
Mechanism of Action: METAP2 Inhibition and Anti-Angiogenesis
This compound exerts its biological effects through the irreversible inhibition of METAP2. The spiroepoxide functional group of this compound is critical for this activity.[1] The inhibition of METAP2 in endothelial cells leads to a G1 cell cycle arrest, thereby preventing their proliferation and the formation of new blood vessels.
Data Presentation: In Vitro and In Vivo Efficacy of this compound and SDX-7320
The following tables summarize the quantitative data on the efficacy of this compound and its prodrug, SDX-7320, from preclinical studies.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line/System | Endpoint | Value | Reference |
| METAP2 Enzyme Inhibition | Recombinant Human METAP2 | IC50 | Not explicitly stated, but potent | [1][2][3] |
| Endothelial Cell Growth | Human Umbilical Vein Endothelial Cells (HUVECs) | IC50 | 120 µM | [6][7] |
| Endothelial Cell Growth | Human Umbilical Vein Endothelial Cells (HUVECs) | IC50 | Sub-nanomolar | [1][2] |
Note: There is a discrepancy in the reported IC50 values for HUVEC growth inhibition in the search results. Researchers should refer to the primary literature for clarification.
Table 2: In Vivo Anti-Tumor Activity of this compound and SDX-7320
| Compound | Tumor Model | Dosing Schedule | Outcome | Reference |
| This compound | A549 NSCLC Xenograft | 37 mg/kg, i.v., every two days for 20 days | Tumor growth inhibition | [6] |
| SDX-7320 | A549 Xenograft | IV, Q4D | Tumor growth inhibition | [2] |
| SDX-7320 | Multiple Xenograft and Syngeneic Models | Not specified | Anti-tumor and anti-metastatic activity | [1][2][3] |
Experimental Protocols
Detailed methodologies for key experiments to study the effect of this compound on the tumor microenvironment are provided below.
Protocol 1: In Vitro Endothelial Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Matrigel Basement Membrane Matrix
-
This compound (dissolved in DMSO)
-
96-well culture plates
-
Microscope with imaging software
Procedure:
-
Thaw Matrigel on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in EGM-2. The final DMSO concentration should be less than 0.1%.
-
Add 100 µL of the HUVEC suspension to each Matrigel-coated well.
-
Add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualize and capture images of the tube formation using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).
Protocol 2: In Vivo Tumor Xenograft Model
This protocol describes how to evaluate the anti-angiogenic and anti-tumor effects of this compound in a mouse model.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
Human cancer cell line (e.g., A549 non-small cell lung cancer)
-
Matrigel
-
This compound (formulated for in vivo administration)
-
Calipers for tumor measurement
-
Microtome and histology supplies
-
Antibodies for immunohistochemistry (e.g., anti-CD31 for blood vessel staining)
Procedure:
-
Subcutaneously inject 1-5 x 10^6 A549 cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to the desired dosing schedule (e.g., intravenous injection every other day).[6]
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Fix the tumors in formalin and embed them in paraffin for histological analysis.
-
Perform immunohistochemistry on tumor sections using an anti-CD31 antibody to visualize and quantify microvessel density.
-
Analyze other markers of the tumor microenvironment as needed (e.g., immune cell infiltration, hypoxia markers).
Conclusion
This compound is a valuable research tool for investigating the role of angiogenesis in the tumor microenvironment. Its specific mechanism of action allows for the targeted disruption of tumor vasculature, enabling detailed studies of the consequences on tumor growth, metastasis, and the immune contexture of tumors. The protocols provided herein offer a starting point for researchers to explore the multifaceted effects of angiogenesis inhibition on the complex ecosystem of the TME.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: SDX-7539 in DMSO
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of SDX-7539 when using Dimethyl Sulfoxide (DMSO) as a solvent. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound for in vitro studies?
A1: For in vitro experiments, DMSO is the recommended solvent for preparing stock solutions of this compound and its analogues.[1][2] It is a versatile aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[1][2]
Q2: What is the solubility of this compound in DMSO?
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, it is advisable to start by dissolving a small, accurately weighed amount of this compound in a known volume of high-purity, anhydrous DMSO. Sonication may be used to aid dissolution. For in vitro experiments, the benzenesulfonic acid salt form of this compound (SDX-9402) has been noted for use.[2][4]
Q4: What are the recommended storage conditions for this compound stock solutions in DMSO?
A4: For optimal stability, it is recommended to store stock solutions of this compound in DMSO in aliquots to avoid repeated freeze-thaw cycles.[3] General guidelines for small molecule stock solutions in DMSO are as follows:
| Storage Temperature | Recommended Duration |
| -20°C | Up to 1 month[3] |
| -80°C | Up to 6 months[3] |
Always refer to the manufacturer's specific recommendations if available.
Q5: How stable is this compound in DMSO at different temperatures?
A5: While a specific stability profile for this compound in DMSO has not been published, general studies on the stability of small molecules in DMSO indicate that many compounds are stable for extended periods when stored properly. The primary cause of compound degradation in DMSO solutions is often attributed to absorbed water, which can lead to hydrolysis.[5] Therefore, using anhydrous DMSO and tightly sealed vials is critical. For a related compound, fumagillin, degradation has been observed in aqueous solutions at room temperature and is reduced at 4°C.[5]
Q6: What are the potential degradation products of this compound in DMSO?
A6: There is currently no specific information available detailing the degradation products of this compound in DMSO. General degradation pathways for small molecules in DMSO can include hydrolysis (if water is present) and oxidation.[5][6] The degradation of DMSO itself under certain conditions can produce species such as methanesulfinate, methanesulfonate, formaldehyde, and formic acid, though this is more relevant under harsh oxidative conditions.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation observed when preparing stock solution. | - Exceeded solubility limit. - Low quality or wet DMSO. | - Try preparing a more dilute stock solution. - Use fresh, high-purity, anhydrous DMSO. - Gently warm the solution and/or use sonication to aid dissolution. |
| Precipitation observed when diluting stock solution in aqueous buffer/media. | - Compound is not soluble in the aqueous solution at the desired concentration. - Rapid change in solvent polarity. | - Perform serial dilutions in DMSO first before adding to the aqueous medium. - Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to minimize solvent effects on cells. |
| Inconsistent experimental results. | - Degradation of this compound in the stock solution. - Repeated freeze-thaw cycles. - Contamination of stock solution. | - Prepare fresh stock solutions regularly. - Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. - Use sterile techniques when preparing and handling solutions. |
| Loss of compound activity over time. | - Instability at storage temperature. - Exposure to light or air. | - Store aliquots at -80°C for long-term storage. - Protect from light by using amber vials or wrapping vials in foil. - Ensure vials are tightly sealed to minimize exposure to air and moisture. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials (amber or protected from light)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Tare a sterile, amber microcentrifuge tube on the analytical balance.
-
Carefully weigh a precise amount of this compound (e.g., 1 mg) into the tube. The molecular weight of this compound is 422.56 g/mol .
-
Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
For 1 mg of this compound: Volume (L) = (0.001 g / 422.56 g/mol ) / 0.010 mol/L ≈ 0.0002366 L or 236.6 µL.
-
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound.
-
Vortex the solution until the solid is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions in DMSO.
Caption: A logical diagram for troubleshooting common issues with this compound in DMSO.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of DMSO by ozone-based advanced oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming SDX-7539 short half-life in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SDX-7539. The content is designed to address challenges related to the compound's short half-life and provide practical solutions for experimental design.
Frequently Asked Questions (FAQs)
Q1: We are observing rapid loss of this compound activity in our in vivo experiments. Why is this happening?
A1: this compound has a very short terminal elimination half-life, which has been measured at 10-15 minutes in rats when administered as an unconjugated small molecule.[1] This rapid clearance is the most likely reason for the observed loss of activity in your in vivo models. For many experimental setups, the compound may be cleared from the system before it can exert a sustained therapeutic effect.
Q2: How can we overcome the short half-life of this compound in our experiments?
A2: The most effective strategy to address the short half-life of this compound is to use its polymer-drug conjugate (PDC), SDX-7320 (also known as evexomostat).[1][2][3] In this formulation, this compound is conjugated to a high molecular weight, water-soluble polymer. This conjugation significantly prolongs the half-life of the active compound, this compound, to approximately 10 hours in rats.[1] The active molecule is released through enzymatic cleavage within the target tissue.
Q3: What is the mechanism of action for this compound?
A3: this compound is a potent and selective inhibitor of Methionine aminopeptidase type 2 (METAP2).[1][2][3][4][5] METAP2 is a metalloprotease that plays a crucial role in protein biosynthesis by removing the N-terminal methionine from nascent polypeptides.[1][2][3] By irreversibly inhibiting METAP2, this compound can disrupt the growth and proliferation of cancer cells, in part by interfering with angiogenesis.[2][4]
Q4: Are there alternative strategies to extend the half-life of small molecules like this compound if we cannot use the polymer-drug conjugate?
A4: Yes, general strategies for extending the half-life of small molecules in drug design can be considered, although they would require chemical modification of this compound. These strategies include:
-
Increasing Lipophilicity: Modifying the structure to increase its lipophilicity can enhance tissue partitioning and volume of distribution, which can, in turn, extend the half-life.[6]
-
Enhancing Plasma Protein Binding: Introducing moieties that promote binding to plasma proteins like albumin can reduce the rate of clearance.[7][8]
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains is a common method to increase the hydrodynamic size of a molecule, thereby reducing renal clearance.[8][9]
It is important to note that any structural modification would require extensive validation to ensure that the potency and selectivity of the compound are not compromised.
Troubleshooting Guides
Problem: Inconsistent or lack of efficacy in in vivo tumor models.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Rapid clearance of unconjugated this compound | Switch to the polymer-drug conjugate SDX-7320 (evexomostat) for in vivo studies. | A significantly prolonged half-life of the active compound, leading to sustained target engagement and improved efficacy. |
| Inadequate Dosing Frequency | If using unconjugated this compound, a continuous infusion or more frequent dosing schedule may be necessary to maintain therapeutic concentrations. | More consistent plasma levels of this compound, potentially leading to a better therapeutic response. |
| Poor Bioavailability | For oral administration routes, assess the bioavailability of your formulation. Consider alternative administration routes like intravenous (IV) injection. | IV administration will ensure 100% bioavailability, providing a clearer picture of the compound's intrinsic activity. |
Problem: Difficulty in establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Infrequent sampling times for PK analysis | Due to the short half-life of unconjugated this compound, blood samples for pharmacokinetic analysis should be collected at very frequent intervals immediately following administration (e.g., 2, 5, 10, 15, 30, 60 minutes). | A more accurate characterization of the concentration-time profile, enabling a better correlation with pharmacodynamic readouts. |
| Delayed PD marker assessment | Assess pharmacodynamic markers of METAP2 inhibition at time points consistent with the peak exposure of this compound. | A clearer relationship between drug concentration and target engagement will be established. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound
| Compound | Administration Route | Animal Model | Terminal Half-Life (t½) | Reference |
| This compound (unconjugated) | Intravenous (IV) | Rat | 10 - 15 minutes | [1] |
| SDX-7320 (yielding this compound) | Intravenous (IV) | Rat | ~10 hours | [1] |
| SDX-7320 (yielding this compound) | Subcutaneous (SC) | Human (Phase 1) | Sustained levels over several days | [10] |
Table 2: In Vitro Potency of this compound
| Assay | Cell Line | IC50 | Reference |
| Proliferation | HUVEC | 120 µM | [4][5] |
| Growth Inhibition | HUVEC | Sub-nanomolar | [1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study Using SDX-7320 in a Xenograft Model
-
Animal Model: Athymic nude mice bearing established A549 non-small cell lung cancer xenografts.[5]
-
Test Article: SDX-7320 (evexomostat) formulated in a suitable vehicle (e.g., saline).
-
Dosing Regimen: Based on previous studies, a starting point could be intravenous administration every two days.[5] Dose levels should be determined based on tolerability studies.
-
Tumor Volume Measurement: Tumor dimensions should be measured with calipers at least twice a week, and tumor volume calculated using the formula: (Length x Width²) / 2.
-
Pharmacokinetic Analysis: If required, sparse blood sampling can be performed to determine the plasma concentration of released this compound.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) should be calculated.
Protocol 2: In Vitro HUVEC Proliferation Assay
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate endothelial cell growth medium.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to achieve the desired final concentrations in the cell culture medium.
-
Assay Procedure:
-
Seed HUVECs in a 96-well plate at a predetermined density.
-
After cell attachment, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
Cell Viability Measurement: Assess cell viability using a standard method such as the MTS or CellTiter-Glo assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.
Visualizations
Caption: METAP2 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Overcoming the Short Half-Life of this compound.
References
- 1. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Strategy for Extending Half-life in Drug Design and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kinampark.com [kinampark.com]
- 10. A Phase 1 Safety Study of Evexomostat (SDX-7320) in Patients with Late-Stage Cancer: An Antiangiogenic, Insulin-Sensitizing Drug Conjugate Targeting METAP2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of Novel Kinase Inhibitors
Disclaimer: Publicly available information, including peer-reviewed literature and biochemical databases, lacks specific data regarding a compound designated "SDX-7539." The following technical support guide is based on established knowledge of kinase inhibitors and provides a general framework for assessing and troubleshooting potential off-target effects of novel compounds, referred to herein as "Compound X." Researchers using any new inhibitor should perform their own comprehensive selectivity profiling to accurately interpret experimental results.
This guide is intended for researchers, scientists, and drug development professionals encountering unexpected or inconsistent results when using novel kinase inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of kinase inhibitors and why are they a concern?
A1: Off-target effects are unintended interactions of a drug with proteins other than its intended target.[1][2][3][4] With kinase inhibitors, which often target the highly conserved ATP-binding site, off-target binding to other kinases is a common occurrence.[3][5] These unintended interactions are a significant concern as they can lead to the modulation of other signaling pathways, resulting in cellular toxicity, misleading experimental results, and adverse side effects in clinical settings.[4][6]
Q2: My experimental results are not consistent with the known function of the intended target kinase. Could this be due to off-target effects?
A2: Yes, unexpected phenotypes are often a primary indicator of off-target activity.[7] While many kinase inhibitors are designed for high selectivity, they can still interact with other kinases or cellular proteins, especially at higher concentrations.[3][6] This can lead to a variety of confounding effects, such as unexpected toxicity, altered cell morphology, or paradoxical pathway activation, that are not directly related to the inhibition of the intended target.[1][6][7]
Q3: How can I experimentally determine the off-target profile of my kinase inhibitor?
A3: The most comprehensive method for determining the off-target profile of a kinase inhibitor is through a kinome-wide screening assay.[8][9][10] These services, offered by various companies, screen the inhibitor against a large panel of recombinant human kinases (often over 400) to identify potential off-target interactions.[11][8] The results are typically presented as the percentage of inhibition at a specific concentration or as IC50/Kd values for the hits. Additionally, cell-based methods like the Cellular Thermal Shift Assay (CETSA) can be used to confirm target engagement and identify off-target binding within a more physiologically relevant context.[12][13][14][15]
Q4: What is the difference between direct and indirect off-target effects?
A4: A direct off-target effect occurs when the inhibitor binds directly to and modulates the activity of an unintended protein.[16] An indirect off-target effect is a downstream consequence of either on-target or direct off-target activity. For example, inhibiting the intended target kinase might lead to the activation of a compensatory signaling pathway, which is an indirect effect.[16]
Troubleshooting Guide
This section provides guidance for specific issues that may arise during your experiments.
| Issue | Potential Cause | Troubleshooting Steps | Rationale |
| Unexpectedly high cytotoxicity at effective concentrations | Off-target inhibition of a kinase essential for cell survival. | 1. Perform a kinome-wide selectivity screen.[4] 2. Compare the cytotoxic IC50 with the on-target IC50. 3. Test a structurally distinct inhibitor of the same target.[7] | 1. To identify unintended kinase targets.[4] 2. A large discrepancy suggests off-target toxicity. 3. If cytotoxicity persists with a different chemical scaffold, it may be an on-target effect. |
| Inconsistent phenotypic results across different cell lines | Cell line-specific expression of off-target kinases. | 1. Characterize the kinome of your cell lines via proteomics or transcriptomics. 2. Validate on-target engagement in each cell line (e.g., via Western blot for a downstream substrate).[7] | 1. To determine if an off-target is highly expressed in the sensitive cell line. 2. To confirm the inhibitor is active on its intended target in all tested systems. |
| Lack of expected phenotype despite confirmed target inhibition | 1. Activation of compensatory signaling pathways.[4] 2. The inhibited target is not critical for the observed phenotype in your model system. | 1. Probe for the activation of known compensatory pathways using Western blotting (e.g., p-AKT, p-ERK). 2. Consider genetic approaches (e.g., siRNA/shRNA or CRISPR) to validate the target's role. | 1. To determine if the cell is adapting to the target's inhibition. 2. Genetic methods provide an orthogonal approach to confirm the target's involvement in the phenotype. |
| Paradoxical increase in the phosphorylation of the target or a downstream substrate | Off-target inhibition of an upstream negative regulator (e.g., a phosphatase) or disruption of a negative feedback loop. | 1. Examine kinome profiling data for inhibition of relevant phosphatases or upstream kinases. 2. Perform a time-course experiment to observe the dynamics of pathway activation. | 1. To identify potential off-targets that could explain the paradoxical activation. 2. To distinguish between rapid, direct effects and slower, feedback-mediated responses. |
Quantitative Data Presentation
Effective data presentation is crucial for interpreting the selectivity of a kinase inhibitor. Below are examples of how to structure quantitative data.
Table 1: Kinome Selectivity Profile of Compound X at 1 µM
| Kinase Target | Family | % Inhibition at 1 µM |
| Target Kinase A | TK | 98% |
| Off-Target Kinase B | CAMK | 85% |
| Off-Target Kinase C | AGC | 62% |
| Off-Target Kinase D | CMGC | 15% |
| ... (other kinases) | ... | <10% |
Table 2: IC50 Values for On-Target and Key Off-Target Kinases
| Kinase Target | On-Target/Off-Target | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| Target Kinase A | On-Target | 15 | 50 |
| Off-Target Kinase B | Off-Target | 80 | 250 |
| Off-Target Kinase C | Off-Target | 500 | >1000 |
Experimental Protocols
1. Kinase Profiling
This is a broad screen to identify the kinase targets of an inhibitor.
-
Objective: To determine the selectivity of Compound X across a large panel of human kinases.
-
Methodology:
-
Compound X is incubated with a panel of purified, recombinant human kinases.
-
ATP is added to initiate the kinase reaction. The substrate can be a peptide or protein.
-
The reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (33P-ATP), fluorescence polarization, or luminescence-based assays that measure the amount of ATP remaining (e.g., Kinase-Glo®).[10]
-
The activity of each kinase in the presence of Compound X is compared to a vehicle control (e.g., DMSO).
-
Results are typically expressed as the percentage of inhibition at a single concentration of Compound X. Follow-up dose-response curves are then generated for significant off-targets to determine their IC50 values.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular context.[12][13][14][17][15]
-
Objective: To confirm that Compound X binds to its intended target and potential off-targets in intact cells.
-
Methodology:
-
Culture cells to the desired confluency and treat with either Compound X or a vehicle control for a specified time.
-
After treatment, wash and resuspend the cells in a buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).[14]
-
Cool the samples and lyse the cells (e.g., by freeze-thaw cycles).[17]
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Ligand binding stabilizes the protein, leading to a higher melting temperature. This is observed as a shift in the melting curve to the right for the compound-treated samples compared to the vehicle control. This method can be adapted to a high-throughput format.[12]
-
Visualizations
Caption: On- and off-target effects of Compound X.
Caption: Experimental workflow for off-target identification.
Caption: Troubleshooting logic for unexpected results.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. encountering-unpredicted-off-target-effects-of-pharmacological-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pharmaron.com [pharmaron.com]
- 9. Screening and Profiling | Thermo Fisher Scientific - US [thermofisher.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Navigating the Nuances of SDX-7539: A Guide to Optimizing Dosage and Minimizing Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the experimental dosage of SDX-7539 while minimizing potential toxicity. This compound is a selective inhibitor of Methionine aminopeptidase 2 (MetAP2), a key enzyme implicated in angiogenesis and cell proliferation.[1] Understanding its dose-dependent effects is critical for obtaining reliable and reproducible experimental results. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of Methionine aminopeptidase type 2 (MetAP2).[1] MetAP2 is a metalloprotease responsible for cleaving the N-terminal methionine from nascent proteins, a crucial step in protein maturation and function.[2][3] By inhibiting MetAP2, this compound disrupts these processes, leading to anti-angiogenic and anti-tumor effects.[2][4]
Q2: What are the known toxicities associated with MetAP2 inhibitors like this compound?
A2: While specific preclinical toxicity data for this compound is not extensively available in the public domain, studies on its polymer-drug conjugate, evexomostat (SDX-7320), provide insights. In a Phase 1 clinical trial of evexomostat, the dose-limiting toxicity was reversible thrombocytopenia (a low platelet count).[5][6] Other potential toxicities associated with earlier-generation MetAP2 inhibitors include central nervous system (CNS) effects, which were mitigated with the development of evexomostat.[2][7]
Q3: How do I determine the optimal starting concentration for my in vitro experiments?
A3: A good starting point is to consider the reported half-maximal inhibitory concentration (IC50). For this compound, the IC50 for inhibiting the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) has been reported to be 120 µM.[1] However, the optimal concentration is cell-line dependent. It is recommended to perform a dose-response experiment starting from a low concentration (e.g., nanomolar range) and titrating up to a high concentration (e.g., micromolar range) to determine the IC50 for your specific cell line.
Q4: I am observing high cytotoxicity even at low concentrations of this compound. What could be the issue?
A4: Several factors could contribute to this. Refer to the troubleshooting guide below for a systematic approach to identify the cause. Common culprits include solvent toxicity, issues with cell health, or the specific sensitivity of your cell line to MetAP2 inhibition.
Troubleshooting Guide: Unexpected Cytotoxicity
| Issue | Potential Cause | Recommended Action |
| High background toxicity in control wells | Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final solvent concentration in the culture medium is non-toxic for your cell line (typically <0.1% for DMSO). Run a vehicle-only control to assess solvent toxicity. |
| Poor Cell Health: Cells may be unhealthy due to over-confluency, contamination, or improper handling. | Use cells at a consistent and optimal passage number. Regularly check for contamination (e.g., mycoplasma). Ensure proper cell seeding density and handling techniques. | |
| Inconsistent results between experiments | Reagent Variability: Inconsistent preparation of this compound stock solutions or other reagents. | Prepare fresh stock solutions of this compound for each experiment. Ensure all reagents are properly stored and within their expiration dates. |
| Assay Variability: Differences in incubation times, cell densities, or plate reader settings. | Standardize all assay parameters, including cell seeding density, treatment duration, and instrument settings. | |
| Discrepancy between expected and observed IC50 values | Cell Line Specificity: Different cell lines exhibit varying sensitivities to MetAP2 inhibition. | Determine the IC50 for each cell line used in your experiments. Consider the expression levels of MetAP2 in your cells. |
| Assay Endpoint: The chosen cytotoxicity assay may not be optimal for the expected mechanism of cell death. | Consider using multiple cytotoxicity assays that measure different endpoints (e.g., metabolic activity vs. membrane integrity) to get a comprehensive view of toxicity. |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol provides a general framework for determining the dose-dependent cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures cell metabolic activity as an indicator of viability.
Materials:
-
This compound
-
Appropriate cell line and culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include wells with medium alone (blank), vehicle control (medium with the highest concentration of solvent used), and untreated cells (positive control).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
MetAP2 Signaling Pathway and the Impact of this compound
MetAP2 plays a crucial role in cell cycle progression and angiogenesis. Its inhibition by this compound can lead to a cascade of downstream effects, including the inhibition of endothelial cell proliferation and cell cycle arrest.
Caption: this compound inhibits MetAP2, disrupting protein maturation and subsequently impacting cell cycle progression and angiogenesis.
Experimental Workflow for Assessing this compound Cytotoxicity
A logical workflow is essential for systematically evaluating the dose-dependent toxicity of this compound.
Caption: A systematic workflow for determining the optimal dosage of this compound with minimal toxicity in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] A Phase 1 Safety Study of Evexomostat (SDX-7320) in Patients with Late-Stage Cancer: An Antiangiogenic, Insulin-Sensitizing Drug Conjugate Targeting METAP2 | Semantic Scholar [semanticscholar.org]
- 6. A Phase 1 Safety Study of Evexomostat (SDX-7320) in Patients with Late-Stage Cancer: An Antiangiogenic, Insulin-Sensitizing Drug Conjugate Targeting METAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
troubleshooting inconsistent results with SDX-7539
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SDX-7539.
Troubleshooting Guide
Researchers may encounter variability in their results when working with this compound. This guide addresses potential issues in a question-and-answer format to help you troubleshoot your experiments.
Question: We are observing inconsistent IC50 values for this compound in our HUVEC proliferation assays.
Answer: Inconsistent IC50 values can arise from several factors. Consider the following possibilities:
-
Compound Stability: this compound is an irreversible inhibitor.[1][2] Ensure that your stock solutions are prepared fresh and stored correctly. Repeated freeze-thaw cycles should be avoided.
-
Cell Health and Density: The health and seeding density of your Human Umbilical Vein Endothelial Cells (HUVECs) can significantly impact results. Ensure a consistent cell passage number and seeding density across experiments.
-
Assay Incubation Time: As an irreversible inhibitor, the observed potency of this compound can be time-dependent.[3] Ensure that the incubation time is consistent across all plates and experiments. A 72-hour incubation period has been used in previous studies.[3]
-
Vehicle Effects: If using a vehicle like DMSO, ensure the final concentration is consistent and non-toxic to the cells across all wells, including controls.
Question: Our in vivo xenograft studies with this compound are showing lower than expected anti-tumor activity.
Answer: Suboptimal in vivo efficacy can be due to several factors related to the compound's properties and the experimental setup.
-
Pharmacokinetics: this compound has a short terminal elimination half-life of 10-15 minutes when administered as an unconjugated small molecule in rats.[1][4] This may lead to insufficient drug exposure at the tumor site. Consider the use of its polymer-drug conjugate, SDX-7320 (evexomostat), which has a significantly longer half-life of approximately 10 hours for the released this compound.[1][4]
-
Dosing and Administration: Review your dosing regimen. A previously reported effective dose for this compound in an A549 xenograft model was 37 mg/kg, administered intravenously every two days for 20 days.[5] Ensure accurate preparation and administration of the compound.
-
Tumor Model: The sensitivity of different tumor models to MetAP2 inhibition can vary. The reported anti-tumor activity was observed in a non-small cell lung cancer (NSCLC) xenograft model.[5][6]
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a selective and irreversible inhibitor of Methionine aminopeptidase type 2 (MetAP2).[1][2][3][6][7][8] It forms a covalent bond with histidine-231 in the active site of the enzyme.[1][4] MetAP2 is a metalloprotease that removes the N-terminal methionine from nascent polypeptides, a process crucial for protein maturation and function.[3][7] Inhibition of MetAP2 can disrupt angiogenesis and tumor growth.[2][6]
What is the difference between this compound and SDX-7320?
SDX-7320 (evexomostat) is a polymer-drug conjugate of this compound.[1][2][3][7] this compound is conjugated to a high molecular weight, water-soluble polymer to improve its pharmacokinetic profile, specifically to prolong its half-life and reduce central nervous system (CNS) exposure and associated toxicity.[1][2][7][8]
What is the IC50 of this compound?
The IC50 of this compound for the inhibition of HUVEC proliferation has been reported to be 120 µM.[5][6] However, other studies have shown it to have sub-nanomolar potency in inhibiting HUVEC growth.[1][4] As potency can be assay-dependent, it is crucial to establish a baseline in your own experimental system.
Quantitative Data Summary
| Parameter | Value | Cell Line / Model | Source |
| IC50 (HUVEC proliferation) | 120 µM | HUVEC | [5][6] |
| In Vivo Dosing | 37 mg/kg, i.v., every two days for 20 days | A549 xenograft | [5] |
| Terminal Elimination Half-life (unconjugated) | 10-15 minutes | Rats | [1][4] |
| Terminal Elimination Half-life (from SDX-7320) | ~10 hours | Rats | [1][4] |
Experimental Protocols
Inhibition of HUVEC Growth
This protocol is based on methodologies described in the literature.[3]
-
Cell Seeding: Seed HUVECs in 96-well plates at a predetermined optimal density.
-
Compound Preparation: Prepare a dilution series of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., DMSO).
-
Treatment: Add the diluted this compound and vehicle control to the respective wells.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assay: Assess cell viability using a suitable assay, such as CellTiter 96 (Promega).
-
Data Analysis: Calculate IC50 values using nonlinear regression analysis.
Visualizations
Caption: Mechanism of action of this compound as an irreversible inhibitor of MetAP2.
Caption: A typical experimental workflow for determining the IC50 of this compound.
References
- 1. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. [PDF] Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Investigating Cellular Resistance to SDX-7539
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and investigating potential cellular resistance to SDX-7539, a selective inhibitor of Methionine aminopeptidase type 2 (MetAP2). While specific instances of acquired resistance to this compound have not been extensively documented in publicly available literature, this guide offers a framework for identifying and characterizing potential resistance mechanisms based on the drug's target and established principles of drug resistance in cancer biology.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective and potent inhibitor of Methionine aminopeptidase type 2 (MetAP2).[1][2][3][4][5][6] MetAP2 is a metalloprotease responsible for cleaving the N-terminal methionine from nascent proteins, a crucial step in protein maturation and function.[4][7] By inhibiting MetAP2, this compound can disrupt the growth and proliferation of cancer cells, in part by interfering with angiogenesis.[2][4]
Q2: Are there any known mechanisms of resistance to this compound?
Currently, there is limited specific information in the scientific literature detailing acquired cellular resistance mechanisms to this compound. However, based on the mechanisms of resistance to other targeted therapies, several potential mechanisms can be hypothesized. These are outlined in the troubleshooting guide below.
Q3: My cells are showing reduced sensitivity to this compound. What are the possible causes?
Reduced sensitivity to this compound could be due to several factors, including but not limited to:
-
Experimental variability: Inconsistent cell culture conditions, passage number, or reagent quality.
-
Development of acquired resistance: Genetic or epigenetic alterations in the cancer cells that reduce the drug's effectiveness.
-
Cell line heterogeneity: Pre-existence of a subpopulation of cells with intrinsic resistance.
Q4: How can I determine if my cells have developed resistance to this compound?
The first step is to perform a dose-response assay to confirm a shift in the half-maximal inhibitory concentration (IC50). If a significant increase in the IC50 is observed compared to the parental cell line, this suggests the development of resistance. Further investigation into the molecular mechanisms would then be warranted.
Troubleshooting Guides
Issue: Decreased Efficacy of this compound in Cell Culture
If you observe that your cell line is requiring higher concentrations of this compound to achieve the same level of growth inhibition, you may be encountering cellular resistance. This guide provides a systematic approach to investigate this issue.
Step 1: Confirm Reduced Sensitivity
-
Action: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the IC50 of this compound in your potentially resistant cells and compare it to the parental, sensitive cell line.
-
Expected Outcome: A rightward shift in the dose-response curve and a significantly higher IC50 value in the resistant cells.
Step 2: Investigate Potential Mechanisms of Resistance
Based on general principles of drug resistance, potential mechanisms for resistance to this compound could include:
-
Target Alteration:
-
Hypothesis: Mutations in the METAP2 gene could prevent this compound from binding to its target.
-
Action: Sequence the METAP2 gene in the resistant and parental cell lines to identify any potential mutations.
-
-
Target Overexpression:
-
Hypothesis: Increased expression of MetAP2 could require higher concentrations of the inhibitor to achieve the same level of target engagement.
-
Action: Quantify MetAP2 protein levels using Western blotting or quantitative mass spectrometry.
-
-
Drug Efflux:
-
Hypothesis: Increased expression of drug efflux pumps (e.g., ABC transporters) could reduce the intracellular concentration of this compound.
-
Action: Use flow cytometry-based assays with fluorescent substrates of efflux pumps (e.g., rhodamine 123) or qRT-PCR to measure the expression of relevant transporter genes.
-
-
Bypass Pathways:
-
Hypothesis: Upregulation of alternative signaling pathways could compensate for the inhibition of MetAP2-dependent processes.
-
Action: Perform transcriptomic (RNA-seq) or proteomic analyses to identify differentially expressed genes or proteins in resistant cells compared to parental cells.
-
Quantitative Data
The following table summarizes the in vitro potency of this compound and related compounds from published studies. This data can serve as a baseline for comparison when investigating potential resistance.
| Compound | Target | Assay | IC50 | Reference |
| This compound | MetAP2 | HUVEC Proliferation | 120 µM | [1][2] |
| This compound | MetAP2 | HUVEC Growth | Sub-nanomolar | [3] |
| This compound | MetAP2 | In vitro Binding | 0.13 nM | [8] |
| TNP-470 | MetAP2 | HUVEC Growth | ~3-fold less potent than this compound | [3] |
Experimental Protocols
Protocol: Generation of this compound Resistant Cell Lines
This protocol describes a general method for generating cell lines with acquired resistance to this compound through continuous exposure to increasing concentrations of the drug.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell counting solution (e.g., trypan blue)
-
Standard cell culture equipment
Procedure:
-
Initial Seeding: Seed the parental cell line at a low density in complete culture medium.
-
Initial Treatment: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Monitoring and Passaging: Monitor the cells for growth. When the cells reach 70-80% confluency, passage them and re-seed in fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells are growing at a normal rate in the presence of the current this compound concentration, double the concentration of the drug.
-
Repeat: Repeat steps 3 and 4, gradually increasing the concentration of this compound.
-
Isolation of Resistant Clones: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), isolate single-cell clones by limiting dilution or cell sorting.
-
Characterization: Expand the resistant clones and confirm their resistance by performing a dose-response assay.
Visualizations
Signaling Pathway: this compound Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity | Semantic Scholar [semanticscholar.org]
- 8. aacrjournals.org [aacrjournals.org]
interpreting SDX-7539 data from in vitro vs in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on interpreting data from in vitro and in vivo studies of SDX-7539. The following question-and-answer format directly addresses common issues and discrepancies that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective irreversible inhibitor of Methionine aminopeptidase type 2 (METAP2).[1][2][3][4][5][6][7][8][9] METAP2 is a metalloprotease that plays a crucial role in protein biosynthesis by removing the N-terminal methionine from nascent polypeptides.[1][4][9] By inhibiting METAP2, this compound exerts anti-angiogenic and anti-tumor effects.[1][2][4][9] X-ray crystallography has confirmed that this compound forms a covalent bond within the active site of the METAP2 enzyme.[1]
Q2: What is the relationship between this compound and SDX-7320 (evexomostat)?
SDX-7320 (evexomostat) is a polymer-drug conjugate (PDC) that utilizes a high molecular weight, water-soluble polymer backbone linked to the active METAP2 inhibitor, this compound.[1][2][4] Essentially, SDX-7320 functions as a prodrug of this compound.[2] This conjugation is designed to enhance the therapeutic properties of this compound by prolonging its half-life, reducing its exposure to the central nervous system (CNS), and thereby minimizing potential CNS-related toxicities.[1][2][3][4][6][7][8][9] The release of the active this compound from the polymer backbone is facilitated by enzymatic cleavage, for instance by cathepsins, which are often upregulated in the tumor microenvironment.[1][2]
Q3: Why are the in vitro IC50 values for this compound and SDX-7320 so different?
A significant difference in in vitro potency between this compound and SDX-7320 is expected. This compound, as the active small molecule inhibitor, directly interacts with METAP2 and typically exhibits sub-nanomolar potency in cell-based assays such as those measuring the inhibition of human umbilical vein endothelial cell (HUVEC) growth.[1][2] In contrast, the polymer-drug conjugate SDX-7320 shows markedly reduced potency in these same in vitro assays (often by a factor of >500-fold).[1][2] This is because SDX-7320 must first be taken up by the cells and then undergo lysosomal processing to release the active this compound.[2] Therefore, the in vitro potency of SDX-7320 is limited by the rate of these cellular uptake and metabolic processes.
Troubleshooting Guide
Issue 1: Discrepancy between potent in vitro results with this compound and seemingly weaker in vivo outcomes.
This is a common point of confusion that can often be resolved by considering the formulation used in the in vivo model.
-
Check the Test Article: Ascertain whether the in vivo studies were conducted with this compound or its prodrug conjugate, SDX-7320. In many cases, in vivo efficacy studies utilize SDX-7320 to leverage its improved pharmacokinetic and safety profile.[1][2][4]
-
Pharmacokinetics of the Prodrug: If SDX-7320 was used, the in vivo efficacy is dependent on the release rate of active this compound at the tumor site. This release is governed by the presence and activity of specific enzymes like cathepsins.[1][2] Factors within the tumor microenvironment can influence the efficiency of this conversion.
-
Bioavailability and Metabolism: When administering this compound directly in vivo, its pharmacokinetic properties, including a potentially shorter half-life and different biodistribution compared to the conjugated form, will impact its efficacy.[1]
Issue 2: High variability in in vivo anti-tumor efficacy studies.
High variability in animal studies can arise from multiple sources.
-
Tumor Model Selection: The expression levels of METAP2 and the enzymatic machinery required for the activation of SDX-7320 can vary significantly between different tumor models. It is advisable to select models with documented high levels of METAP2 and relevant cathepsins.
-
Drug Administration and Formulation: Ensure consistent and appropriate administration of the test article. For in vivo studies with this compound, which is a small molecule, formulation can be critical for achieving adequate exposure. The besylate salt form of this compound (SDX-9402) has been used for in vitro experiments.[1][2][3]
-
Animal Health and Husbandry: Standard variations in animal health and experimental conditions can contribute to variability. Rigorous adherence to study protocols is essential.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Related Compounds
| Compound | Target | Assay | Potency (IC50) | Reference |
| This compound | METAP2 | HUVEC Growth Inhibition | Sub-nanomolar | [1][2] |
| TNP-470 | METAP2 | HUVEC Growth Inhibition | ~3-fold less potent than this compound | [1][2] |
| SDX-7320 | METAP2 (pro-drug) | HUVEC Growth Inhibition | >500-fold less potent than this compound | [1][2] |
| This compound | METAP2 | NSCLC Xenograft Proliferation | 120 µM | [10][11][12] |
Note: The higher IC50 value for this compound in NSCLC xenografts may reflect different experimental conditions or cell line sensitivities.
Table 2: In Vivo Administration and Efficacy of this compound
| Compound | Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| This compound | Athymic Nude Mice | A549 NSCLC Xenograft | 37 mg/kg, i.v., every two days for 20 days | Inhibition of tumor growth | [10] |
Experimental Protocols
In Vitro HUVEC Growth Inhibition Assay:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.
-
Compound Preparation: this compound, SDX-7320, and control compounds are serially diluted in DMSO. The besylate salt of this compound (SDX-9402) is typically used for in vitro experiments.[1][2][3]
-
Treatment: HUVECs are seeded in 96-well plates and incubated with varying concentrations of the test compounds for 72 hours.[3]
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as CellTiter 96 (Promega).[3]
-
Data Analysis: IC50 values are calculated by nonlinear regression analysis of the dose-response curves.[3]
In Vivo Xenograft Tumor Model:
-
Animal Model: Athymic nude mice are used for tumor implantation.
-
Tumor Cell Implantation: A suitable number of tumor cells (e.g., A549 human non-small cell lung carcinoma) are subcutaneously injected into the flanks of the mice.
-
Treatment Initiation: Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered intravenously according to the specified dosing schedule (e.g., 37 mg/kg every two days).[10]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the anti-tumor efficacy is evaluated by comparing tumor growth between the treated and control groups.
Visualizations
Caption: Mechanism of action of this compound on the METAP2 pathway.
Caption: Workflow for in vitro and in vivo evaluation of this compound/SDX-7320.
Caption: Troubleshooting logic for discordant in vitro and in vivo data.
References
- 1. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing CNS Side Effects of MetAP2 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the central nervous system (CNS) side effects associated with MetAP2 inhibitors like SDX-7539.
I. Frequently Asked Questions (FAQs)
Q1: What are the known CNS side effects of first-generation MetAP2 inhibitors?
A1: First-generation small molecule MetAP2 inhibitors, such as TNP-470, have been associated with a range of dose-limiting neurotoxicities in clinical trials. These side effects are generally reversible upon discontinuation of the drug.[1][2] The most commonly reported CNS side effects include:
-
Vestibular/Cerebellar: Dizziness, lightheadedness, vertigo, and ataxia (loss of coordination).[1][2]
-
Cognitive: Decreased concentration, short-term memory loss, confusion, and forgetfulness.[1][2]
-
Mood and Behavior: Anxiety, depression, and insomnia.[1]
Q2: What is the proposed molecular mechanism for MetAP2 inhibitor-induced neurotoxicity?
A2: While the exact molecular mechanisms are still under investigation, the neurotoxic effects of MetAP2 inhibitors are thought to stem from their fundamental role in protein maturation. MetAP2 is abundantly present in the brain, including in neurons and microglia.[3][4] Its inhibition can lead to the accumulation of proteins with unprocessed N-terminal methionine residues, potentially altering their function, stability, or localization.[5]
One key interaction is with the α-subunit of eukaryotic initiation factor 2 (eIF2α). MetAP2 can protect eIF2α from inhibitory phosphorylation.[6] Increased phosphorylation of eIF2α is a known cellular stress response that can lead to a general shutdown of protein synthesis while selectively translating certain stress-response proteins. This disruption of protein homeostasis in neurons could contribute to the observed neurological side effects.
Furthermore, MetAP2 inhibition has been shown to have anti-inflammatory effects in microglia, suggesting a complex role in neuroinflammation that could also contribute to CNS side effects.[3][4][7]
Q3: How does this compound differ from its polymer-drug conjugate, SDX-7320, in terms of CNS penetration?
A3: SDX-7320 is a polymer-drug conjugate of the novel MetAP2 inhibitor this compound. This conjugation to a high molecular weight, water-soluble polymer is a key strategy to limit CNS penetration and reduce the neurotoxic side effects seen with earlier small molecule inhibitors.[8][9][10][11] Preclinical studies have shown that this approach is effective, with significantly lower concentrations of the active compound (this compound) found in the cerebrospinal fluid (CSF) when administered as the conjugate (SDX-7320) compared to the administration of the free, unconjugated this compound.[8]
II. Troubleshooting Guide
Problem 1: Observing unexpected neurobehavioral changes in animal models treated with a novel MetAP2 inhibitor.
-
Possible Cause: The compound may be crossing the blood-brain barrier (BBB) and engaging with MetAP2 in the CNS.
-
Troubleshooting Steps:
-
Systematic Neurobehavioral Assessment: Implement a standardized neurobehavioral assessment like the Functional Observational Battery (FOB) to systematically characterize the observed effects. This will help to quantify the neurotoxicity and determine a dose-response relationship.
-
Pharmacokinetic Analysis: Measure the concentration of your compound in both plasma and brain tissue (or CSF) at various time points after administration. This will allow you to determine the brain-to-plasma ratio and assess the extent of CNS penetration.
-
Consider a Conjugation Strategy: If CNS penetration is confirmed and correlates with the observed neurobehavioral changes, consider developing a polymer-drug conjugate version of your inhibitor to limit its entry into the brain, similar to the strategy used for SDX-7320.[8][9][10][11]
-
Problem 2: Difficulty in assessing the direct neurotoxic potential of a MetAP2 inhibitor in vitro.
-
Possible Cause: Primary neuron cultures can be difficult to maintain, and immortalized cell lines may not fully recapitulate neuronal physiology.
-
Troubleshooting Steps:
-
Use a Differentiated Neuronal Cell Line: The human neuroblastoma cell line SH-SY5Y can be differentiated into a more mature, neuron-like phenotype. This provides a more relevant and reproducible in vitro model for neurotoxicity studies.
-
Assess Multiple Endpoints: Do not rely on a single assay. Combine a cell viability assay (e.g., MTT assay) to assess cytotoxicity with a more specific neuronal health assay, such as a neurite outgrowth assay. A reduction in neurite length or complexity can be a sensitive indicator of neurotoxicity.
-
Control for Off-Target Effects: To confirm that the observed toxicity is due to MetAP2 inhibition, consider including a structurally similar but inactive analog of your compound as a negative control.
-
III. Data Presentation
Table 1: CNS Side Effects of TNP-470 in a Phase I Clinical Trial
| Dose Level (mg/m²) | Number of Patients | Key CNS Toxicities Observed |
| 25 | 6 | None reported |
| 50 | 3 | None reported |
| 75 | 3 | None reported |
| 100 | 3 | None reported |
| 133 | 3 | Dizziness, lightheadedness, vertigo, ataxia, decreased concentration, memory loss, confusion, anxiety, depression |
| 177 | 12 | Dizziness, lightheadedness, vertigo, ataxia, decreased concentration, memory loss, confusion, anxiety, depression |
| 235 | 6 | Grade III cerebellar neurotoxicity (Dose-Limiting Toxicity) |
Data adapted from a Phase I study of TNP-470 administered weekly.[1][2]
IV. Experimental Protocols
Protocol 1: In Vivo Neurotoxicity Assessment using the Functional Observational Battery (FOB)
This protocol provides a standardized method for observing and quantifying neurobehavioral changes in rats following administration of a test compound.
1. Animal Preparation and Dosing:
-
Use young adult rats (at least 42 days old), with equal numbers of males and females per dose group (at least 8 of each sex).
-
House the animals in standardized conditions and allow for an acclimatization period.
-
Administer the MetAP2 inhibitor via the intended clinical route, alongside a vehicle control group.
2. Observational Procedures:
-
Conduct observations at baseline (pre-dose) and at the time of expected peak plasma concentration, as well as at several later time points.
-
Observations should be made by trained personnel who are blinded to the treatment groups.
3. Parameters to Assess:
-
Home Cage Observations (Undisturbed):
-
Posture: Note any abnormal postures such as hunching or flattened body position.
-
Spontaneous Activity: Observe for signs of hypo- or hyperactivity, and any stereotypic behaviors (e.g., circling, excessive grooming).
-
Involuntary Movements: Record the presence of tremors, convulsions, or twitching.
-
-
Open Field Observations (3-minute observation in a novel, standardized arena):
-
Arousal and Alertness: Score the animal's reactivity to the new environment.
-
Gait and Mobility: Observe for ataxia, impaired locomotion, or abnormal gait.
-
Rearing: Count the number of times the animal rears on its hind legs.
-
Urination and Defecation: Count the number of boli and urine spots as a measure of autonomic function.
-
-
Sensorimotor and Reflex Tests (Handling Observations):
-
Approach and Handling: Note the animal's reaction to being approached and picked up.
-
Reflexes: Test pupillary response, pinna reflex (ear twitch in response to a light touch), and righting reflex.
-
Grip Strength: Measure forelimb and hindlimb grip strength using a grip strength meter.
-
Landing Foot Splay: Measure the distance between the hind paws upon landing from a standardized drop height.
-
4. Data Analysis:
-
Compare the scores and measurements for each parameter between the treated and control groups using appropriate statistical methods.
-
Analyze the data for dose-dependent effects and changes over time.
Protocol 2: In Vitro Neuronal Cytotoxicity Assessment using the MTT Assay
This protocol measures the metabolic activity of neuronal cells as an indicator of cell viability.
1. Cell Culture and Plating:
-
Culture SH-SY5Y human neuroblastoma cells in a suitable growth medium.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
For differentiated cells, treat with retinoic acid (e.g., 10 µM) for several days prior to the experiment.
2. Compound Treatment:
-
Prepare serial dilutions of the MetAP2 inhibitor in culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compound or vehicle control.
-
Incubate the plate for a predetermined exposure period (e.g., 24, 48, or 72 hours).
3. MTT Assay Procedure:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control wells.
-
Plot the results as a dose-response curve to determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability).
V. Visualizations
Caption: Proposed mechanism of MetAP2 inhibitor-induced neurotoxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Methionine Aminopeptidase 2 (MetAP2) Inhibitor BL6 Attenuates Inflammation in Cultured Microglia and in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 5. What are METAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: SDX-7539 & SDX-7320 (Evexomostat)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SDX-7539 and its polymer-drug conjugate, SDX-7320 (evexomostat).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective and irreversible inhibitor of Methionine aminopeptidase type 2 (MetAP2).[1][2][3] MetAP2 is a metalloprotease responsible for cleaving the N-terminal methionine from nascent protein chains, a crucial step in protein maturation and function.[4] By inhibiting MetAP2, this compound disrupts angiogenesis and cell proliferation.[4]
Q2: What is the rationale behind developing the polymer-drug conjugate SDX-7320 (evexomostat)?
A2: The development of SDX-7320 aims to improve the therapeutic index of this compound.[5][6] Previous small-molecule MetAP2 inhibitors, like TNP-470, were associated with dose-limiting central nervous system (CNS) toxicity and poor pharmacokinetic properties, such as low aqueous solubility and short half-life.[2][5][7][8] Conjugating this compound to a high molecular weight, water-soluble polymer (HPMA) to create SDX-7320 was intended to:
-
Reduce CNS penetration and associated neurotoxicity.[2][3][5][6]
-
Prolong the circulating half-life, allowing for less frequent dosing.[2][5][6]
-
Improve water solubility.[7]
Q3: Why is the in vitro potency of SDX-7320 significantly lower than this compound in HUVEC proliferation assays?
A3: The reduced potency of the polymer-drug conjugate SDX-7320 in vitro is expected and is a consequence of its prodrug design.[5][7] SDX-7320 itself is inactive and cannot bind to MetAP2.[5][7] For the active component, this compound, to inhibit MetAP2, it must first be released from the polymer backbone. This release is catalyzed by lysosomal proteases, such as cathepsins, following cellular uptake of the conjugate.[5] This multi-step process results in a lower apparent potency in short-term in vitro assays compared to the free, readily available this compound.[7]
Q4: How is this compound released from the SDX-7320 conjugate?
A4: this compound is attached to the polymer backbone via a tetrapeptide linker (GFLG) that is designed to be cleaved by lysosomal proteases.[5] In vitro studies have shown that several cathepsin isoforms can catalyze the release of this compound from SDX-7320, with cathepsin S being particularly active.[5]
Troubleshooting Guides
In Vitro Experiments
Issue 1: High variability or poor reproducibility in HUVEC proliferation assays.
| Potential Cause | Troubleshooting Suggestion |
| Cell Passage Number | Use HUVECs at a low passage number (ideally passages 2-5) as their proliferative capacity decreases with excessive passaging. |
| Seeding Density | Optimize seeding density. Over-confluent or sparse cultures can lead to inconsistent growth rates. A typical starting point is 5,000-10,000 cells/cm². |
| Serum Concentration | Be mindful of the serum concentration in your media, as it contains growth factors, including VEGF, which can influence proliferation and mask the effects of your test compound. Consider using reduced serum media. |
| Inconsistent Cell Health | Ensure consistent cell viability and morphology before starting experiments. Discard any cultures that appear unhealthy. |
| Assay Method | Different proliferation assays (e.g., MTT, WST-1, BrdU) have varying sensitivities. Ensure your chosen assay is sensitive enough to detect the expected changes. |
Issue 2: No significant inhibition observed with SDX-7320 in a short-term (e.g., 24-hour) assay.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Incubation Time | As a prodrug, SDX-7320 requires cellular uptake and enzymatic cleavage to release the active this compound. Extend the incubation period to 48-72 hours to allow for these processes to occur.[9] |
| Low Cellular Uptake | Confirm that the cell line used has adequate endocytic activity to internalize the polymer-drug conjugate. |
| Low Protease Activity | The cell line must have sufficient lysosomal protease activity (e.g., cathepsins) to cleave the linker and release this compound. |
In Vivo Experiments
Issue 3: Unexpected toxicity or lack of efficacy in animal models.
| Potential Cause | Troubleshooting Suggestion |
| Incorrect Dosing and Administration | SDX-7320 has been administered subcutaneously and intravenously in preclinical models.[5] Ensure the correct route of administration and dosing schedule are being followed. For instance, in an A549 xenograft model, SDX-7320 was dosed intravenously every four days, while this compound was dosed every other day.[5] |
| Formulation Issues | While SDX-7320 has high aqueous solubility (>200 mg/mL), ensure it is properly dissolved before administration.[7] For clinical trials, evexomostat was formulated in an aqueous solution of D-mannitol (5% w/v).[10] |
| Animal Model Selection | The efficacy of SDX-7320 can be influenced by the tumor microenvironment and the metabolic state of the animal. For example, its efficacy was noted to be greater in obese mouse models. |
| Metabolism Differences | Be aware of potential species-specific differences in metabolism and clearance of the polymer-drug conjugate. |
Quantitative Data Summary
Table 1: In Vitro Potency of MetAP2 Inhibitors in HUVEC Proliferation Assay
| Compound | IC50 |
| This compound | 0.12 ng/mL |
| SDX-7320 (evexomostat) | 76 ng/mL |
| TNP-470 | 0.35 ng/mL |
| SDX-9178 (inactive analogue) | > 100 ng/mL |
| (Data sourced from a 72-hour incubation assay)[5] |
Table 2: In Vivo Efficacy of MetAP2 Inhibitors in A549 Xenograft Model
| Compound | Dose and Schedule | Result |
| SDX-7320 (evexomostat) | 6 mg/kg, i.v., every 4 days | Significant, dose-dependent inhibition of tumor growth |
| This compound | 37 mg/kg, i.v., every 2 days | Inhibited tumor growth |
| TNP-470 | 30 mg/kg, i.v., every 2 days | Tumor growth inhibition |
| (Doses for SDX-7320 and TNP-470 were equimolar to the small molecule inhibitor)[5] |
Experimental Protocols
1. HUVEC Proliferation Assay
This protocol is a general guideline and should be optimized for specific laboratory conditions.
-
Cell Seeding: Plate HUVECs in 96-well plates at a density of 5,000-10,000 cells per well in complete endothelial growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, SDX-7320, and relevant controls in assay medium (e.g., medium with reduced serum). Remove the overnight culture medium and replace it with the medium containing the test compounds.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[9]
-
Proliferation Assessment: Quantify cell proliferation using a suitable method, such as the CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega), following the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values by performing a nonlinear regression analysis of the dose-response curves.
2. In Vitro Release of this compound from SDX-7320
-
Reaction Setup: Incubate SDX-7320 (e.g., at 0.5 mg/mL) with a specific cathepsin isoform (e.g., Cathepsin S) in the enzyme's recommended assay buffer at 37°C.[5][7]
-
Time Points: Collect aliquots from the reaction mixture at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Sample Preparation: Stop the enzymatic reaction, for example, by adding a protease inhibitor or by protein precipitation with an organic solvent.
-
LC-MS/MS Analysis: Analyze the samples to quantify the amount of released this compound.[7] A deuterated internal standard of this compound should be used for accurate quantification.[5][7]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
considerations for using SDX-7320 as a prodrug for SDX-7539
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of SDX-7320 as a prodrug for the active Methionine Aminopeptidase Type 2 (METAP2) inhibitor, SDX-7539.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between SDX-7320 and this compound?
A1: SDX-7320, also known as evexomostat, is a polymer-drug conjugate (PDC) that serves as a prodrug for this compound.[1][2][3] this compound is a potent and selective inhibitor of Methionine Aminopeptidase Type 2 (METAP2).[1][3][4] SDX-7320 is designed to improve the pharmacokinetic profile and therapeutic index of this compound.[1][3]
Q2: How is SDX-7320 converted to the active drug this compound?
A2: SDX-7320 consists of the active molecule this compound attached to a hydroxypropylmethacrylamide (HPMA) copolymer backbone via a specific enzyme-cleavable peptide linker.[2][5] In vivo, lysosomal enzymes, particularly cathepsins, cleave this linker to release the active drug, this compound, intracellularly.[1][6][7]
Q3: What is the mechanism of action of this compound?
A3: this compound is a fumagillin-class inhibitor that selectively and irreversibly binds to and inhibits METAP2.[1][3] METAP2 is a metalloprotease that removes the N-terminal methionine from nascent proteins.[3] Inhibition of METAP2 has anti-angiogenic and anti-tumor effects.[1][3]
Q4: What are the advantages of using the prodrug SDX-7320 over the active molecule this compound?
A4: The polymer conjugation strategy offers several advantages:
-
Reduced CNS Toxicity: The high molecular weight of SDX-7320 limits its ability to cross the blood-brain barrier, thereby reducing the central nervous system side effects observed with previous small-molecule METAP2 inhibitors.[1][5][8]
-
Prolonged Half-Life: The polymer backbone protects this compound from rapid clearance, significantly extending its half-life and allowing for less frequent dosing.[1][3][8]
-
Improved Therapeutic Index: By enhancing safety and optimizing drug delivery, the prodrug approach aims to widen the therapeutic window of the active inhibitor.[1]
Q5: What is the potency of this compound and SDX-7320?
A5: this compound is a highly potent inhibitor of METAP2. In vitro, it inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) with a sub-nanomolar IC50.[5][8] The prodrug SDX-7320 has a significantly higher IC50 in vitro because it requires cellular uptake and enzymatic conversion to release the active this compound.[1][6]
Troubleshooting Guides
Issue 1: Low or no detectable activity of SDX-7320 in in vitro assays.
-
Possible Cause 1: Inappropriate cell type.
-
Troubleshooting Step: Ensure the cell line used expresses sufficient levels of cathepsins to process the prodrug. Consider using cell lines known to have high lysosomal activity.
-
-
Possible Cause 2: Insufficient incubation time.
-
Troubleshooting Step: The conversion of SDX-7320 to this compound is a time-dependent process. Extend the incubation period to allow for adequate cellular uptake and enzymatic cleavage.
-
-
Possible Cause 3: Assay conditions.
-
Troubleshooting Step: Verify that the pH and other conditions of your cell culture medium are optimal for both cell health and cathepsin activity.
-
Issue 2: High variability in in vivo study results.
-
Possible Cause 1: Inconsistent prodrug administration.
-
Possible Cause 2: Differences in tumor microenvironment.
-
Troubleshooting Step: The expression of cathepsins can vary between different tumor models and even within the same tumor type. Characterize the cathepsin expression levels in your tumor model if possible.
-
-
Possible Cause 3: Animal health and metabolism.
-
Troubleshooting Step: Monitor the overall health of the animals. Factors such as obesity and metabolic dysfunction can influence drug metabolism and tumor growth, and may impact the efficacy of SDX-7320.[5]
-
Issue 3: Unexpected toxicity in in vivo studies.
-
Possible Cause 1: Off-target effects of the polymer backbone or linker.
-
Troubleshooting Step: Include a control group treated with the polymer backbone alone (without the active drug) to assess any potential toxicity of the delivery vehicle.
-
-
Possible Cause 2: Dose-limiting toxicities.
Data Presentation
Table 1: In Vitro Potency of METAP2 Inhibitors
| Compound | Target | Assay | IC50 | Reference |
| This compound | METAP2 | HUVEC Proliferation | ~0.2 nM | [5] |
| SDX-7320 | METAP2 (Prodrug) | HUVEC Proliferation | >500-fold higher than this compound | [1][6] |
| TNP-470 | METAP2 | HUVEC Proliferation | ~3-fold less potent than this compound | [1][6] |
Table 2: Pharmacokinetic Parameters of this compound
| Administration Route | Compound Administered | Terminal Elimination Half-life of this compound | Reference |
| Intravenous | This compound | 10-15 minutes | [8] |
| Intravenous | SDX-7320 (Prodrug) | ~10 hours | [8] |
Experimental Protocols
Protocol 1: In Vitro HUVEC Proliferation Assay
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate endothelial cell growth medium.
-
Seeding: Plate HUVECs in 96-well plates at a density of 2,500-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of SDX-7320, this compound (and/or other METAP2 inhibitors) in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Protocol 2: In Vivo Tumor Xenograft Study
-
Animal Model: Use immunocompromised mice (e.g., athymic nude mice) for xenograft studies.
-
Tumor Cell Implantation: Subcutaneously implant a suitable number of tumor cells (e.g., 5 x 10^6 A549 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice a week).
-
Randomization and Dosing: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer SDX-7320, this compound, or vehicle control according to the planned dosing schedule and route (e.g., intravenous or subcutaneous).[2][8][9]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors and other tissues can be collected for analysis of METAP2 inhibition, angiogenesis markers, or other relevant biomarkers.
Visualizations
Caption: Conversion of SDX-7320 to this compound and its inhibitory action on METAP2.
Caption: Workflow for an in vitro cell proliferation assay.
References
- 1. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. [PDF] Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity | Semantic Scholar [semanticscholar.org]
- 8. biorxiv.org [biorxiv.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Phase 1 Safety Study of Evexomostat (SDX-7320) in Patients with Late-Stage Cancer: An Antiangiogenic, Insulin-Sensitizing Drug Conjugate Targeting METAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SDX-7539
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential assay interference when working with SDX-7539, a selective and covalent inhibitor of Methionine Aminopeptidase 2 (MetAP2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Methionine Aminopeptidase 2 (MetAP2), a metalloprotease involved in protein processing. It is a fumagillin analogue that forms a covalent bond with the target enzyme, leading to irreversible inhibition. This inhibition of MetAP2 can disrupt the growth and proliferation of cancer cells by interfering with processes such as angiogenesis.
Q2: What are the common types of assay interference observed with covalent inhibitors like this compound?
Due to its reactive nature as a covalent inhibitor, this compound may exhibit several types of assay interference:
-
Chemical Reactivity: The electrophilic nature of this compound, particularly its spiroepoxide moiety, can lead to reactions with nucleophiles other than its intended target, such as free thiols in assay components (e.g., DTT, cysteine residues in proteins). This can lead to false positives or negatives.
-
Compound Aggregation: At concentrations above its critical aggregation concentration (CAC), this compound may form aggregates. These aggregates can nonspecifically sequester and inhibit proteins, leading to false-positive results that are not related to specific binding to MetAP2.
-
Interference with Detection Systems: this compound may interfere with certain detection methods. For example, it could potentially absorb light at wavelengths used for fluorescence excitation or emission, or it might directly inhibit reporter enzymes like luciferase.
Q3: How can I determine if my assay results are being affected by the chemical reactivity of this compound?
Several control experiments can help identify interference due to chemical reactivity:
-
Thiol Scavenging: Including a high concentration of a thiol-containing reagent like dithiothreitol (DTT) or glutathione (GSH) in your assay buffer can help mitigate interference from thiol-reactive compounds. A significant rightward shift in the IC50 value in the presence of the scavenger suggests that the observed activity may be, at least in part, due to non-specific thiol reactivity.
-
Pre-incubation Studies: The effect of covalent inhibitors is often time-dependent. Comparing the inhibitory potency of this compound with and without a pre-incubation period with the target enzyme can provide insights into its covalent mechanism. However, be aware that non-specific reactions can also be time-dependent.
-
Jump-Dilution Experiments: To confirm reversible or irreversible binding, a "jump-dilution" experiment can be performed. The target enzyme is incubated with a high concentration of this compound, and then rapidly diluted. If the inhibition is maintained after dilution, it suggests a covalent or very slowly reversible interaction.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in a biochemical MetAP2 inhibition assay.
This issue could arise from several factors related to the compound's properties and the assay conditions.
Troubleshooting Workflow:
long-term stability of SDX-7539 in solution
This technical support center provides guidance on the long-term stability of the METAP2 inhibitor, SDX-7539, in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while direct, quantitative stability data for this compound is not publicly available, the following recommendations are based on best practices for small molecule stability testing and information available for structurally related compounds, such as fumagillin.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound solutions?
While specific stability studies for this compound are not published, based on data for the related compound fumagillin, it is recommended to store stock solutions at low temperatures, protected from light. For fumagillin, stock solutions are typically stored at -20°C for up to one month or -80°C for up to six months, often under a nitrogen atmosphere.[1] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q2: My this compound solution has changed color. What could be the cause?
A change in color can be an indicator of chemical degradation. Fumagillin, a related compound, is known to be unstable under certain conditions, including exposure to light and non-neutral pH.[2] Degradation products may be colored. It is recommended to perform analytical tests, such as HPLC, to assess the purity of the solution.
Q3: I observed precipitation in my this compound solution after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or due to freeze-thaw cycles. To redissolve the compound, gentle warming and/or sonication may be carefully applied.[1] However, it is crucial to ensure that these methods do not accelerate degradation. To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.[1]
Q4: How can I determine if my this compound solution has degraded and is no longer active?
The most reliable way to assess the integrity of your this compound solution is through analytical methods like High-Performance Liquid Chromatography (HPLC).[3][4] This technique can separate and quantify the parent compound and any degradation products. Additionally, a cell-based assay, such as monitoring the inhibition of endothelial cell proliferation, can be used to confirm the biological activity of the compound.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or loss of biological activity in an in-vitro/in-vivo experiment. | Degradation of this compound in solution due to improper storage or handling. | 1. Prepare a fresh stock solution of this compound. 2. Confirm the activity of the new stock in a reliable assay. 3. Review storage conditions; ensure protection from light and appropriate temperature. 4. For future use, aliquot stock solutions to minimize freeze-thaw cycles.[1] |
| Inconsistent experimental results between different batches of this compound solution. | Variability in solution preparation or degradation over time. | 1. Standardize the protocol for solution preparation, including solvent, concentration, and handling procedures. 2. Perform a stability check on newly prepared solutions using HPLC to establish a baseline. 3. If using older solutions, re-qualify them by HPLC and a functional assay before use. |
| Visible particles or cloudiness in the solution. | Poor solubility, precipitation, or contamination. | 1. Check the recommended solvent and solubility for this compound. The salt form, SDX-9402 (benzenesulfonic acid salt of this compound), was used for in vitro experiments, which may have different solubility characteristics.[6] 2. Attempt to redissolve by gentle warming or sonication, but be cautious of potential degradation. 3. If particles persist, the solution may need to be filtered or remade. Consider sterile filtering for cell-based applications. |
Experimental Protocols
General Protocol for Assessing Long-Term Stability of this compound in Solution
This protocol outlines a general approach for conducting a long-term stability study. Specific parameters should be optimized for your experimental needs.
Objective: To determine the stability of this compound in a specific solvent and storage condition over time.
Materials:
-
This compound (or its salt form, SDX-9402)
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
HPLC system with a suitable column (e.g., C18)
-
Validated HPLC method for this compound
-
Environmental chambers or incubators for controlled temperature and humidity storage[3]
-
Light-protective storage containers (e.g., amber vials)
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound at a known concentration in the desired solvent.
-
Aliquoting: Aliquot the stock solution into multiple light-protected containers to avoid repeated freeze-thaw cycles.
-
Storage Conditions: Store the aliquots under various conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature, protected from light, exposed to light).[3][7]
-
Time Points: Define the time points for analysis (e.g., Day 0, 1 week, 1 month, 3 months, 6 months).
-
Sample Analysis: At each time point, retrieve an aliquot from each storage condition. Analyze the sample using a validated, stability-indicating HPLC method.[3][8] This method should be able to separate the parent this compound peak from any potential degradation products.
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial (Day 0) concentration.
-
Identify and quantify any major degradation products.
-
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the long-term stability of this compound in solution.
Signaling Pathway
While the stability of this compound is a chemical property, its biological activity is tied to the inhibition of the Methionine Aminopeptidase 2 (MetAP2) enzyme, which is crucial in protein maturation and angiogenesis.
Simplified MetAP2 Signaling Pathway
Caption: Simplified pathway showing this compound inhibition of MetAP2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fumagillin, a Mycotoxin of Aspergillus fumigatus: Biosynthesis, Biological Activities, Detection, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of fumagillin in an extemporaneously prepared ophthalmic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
Technical Support Center: Refining Experimental Design for KIN-XXXX Studies
This technical support center provides troubleshooting guidance and standardized protocols for researchers working with KIN-XXXX, a novel kinase inhibitor. The information is designed to help address common experimental challenges and ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for observing a discrepancy between the in vitro potency (IC50) of KIN-XXXX and its activity in cell-based assays?
A1: A common challenge in drug discovery is the difference in a compound's activity between a purified enzyme assay and a complex cellular environment.[1] Several factors can contribute to this:
-
Cell Permeability: KIN-XXXX may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.[1]
-
Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps, such as P-glycoprotein.[1]
-
Compound Stability: KIN-XXXX might be unstable in cell culture media, degrading before it can exert its effect.[1]
-
High Intracellular ATP Concentration: In vitro kinase assays are often conducted at ATP concentrations significantly lower than physiological levels. The high ATP concentration within a cell can outcompete an ATP-competitive inhibitor like KIN-XXXX, reducing its apparent potency.[2]
Q2: How can I determine if the observed cellular phenotype is a result of on-target inhibition of Kinase-Y or due to off-target effects of KIN-XXXX?
A2: Distinguishing on-target from off-target effects is crucial for validating your results.[3][4] A multi-faceted approach is recommended:
-
Use a Structurally Unrelated Inhibitor: If an inhibitor with a different chemical structure that also targets Kinase-Y produces the same phenotype, it strengthens the case for an on-target effect.[4]
-
Rescue Experiments: Overexpressing a drug-resistant mutant of Kinase-Y should reverse the on-target effects of KIN-XXXX. If the phenotype persists, it is likely due to off-target interactions.[3]
-
Kinase Profiling: Screen KIN-XXXX against a broad panel of kinases to identify other potential targets.[5] This can provide a comprehensive view of its selectivity.[6]
-
Dose-Response Correlation: The concentration of KIN-XXXX required to produce the cellular phenotype should align with the concentration needed to inhibit Kinase-Y in the cell.[4]
Q3: My dose-response curve for KIN-XXXX is unusually steep. What could be the cause?
A3: A steep dose-response curve, often indicated by a high Hill coefficient, can suggest several underlying mechanisms.[7][8][9] While sometimes considered an artifact, it can also be due to:
-
Stoichiometric Inhibition: If the concentration of the target kinase is high relative to the inhibitor's dissociation constant (Kd), the IC50 value may become dependent on the enzyme concentration, leading to a sharper curve.[7][8][9]
-
Compound Aggregation: At higher concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes.[8]
-
Covalent Inhibition: If KIN-XXXX is an irreversible inhibitor that forms a covalent bond with its target, this can also result in a steep dose-response relationship.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| High background signal in a luminescence-based kinase assay. | Compound interference with the luciferase enzyme. | Action: Run a control experiment with KIN-XXXX, ATP, and the luciferase enzyme, but without the target kinase.[10] Rationale: This will determine if KIN-XXXX directly inhibits the reporter enzyme, which can lead to a false interpretation of kinase inhibition.[10] |
| Contaminated reagents. | Action: Use fresh, high-quality ATP and kinase preparations. Rationale: The purity of reagents is critical for assay performance.[2] | |
| Inconsistent IC50 values between experiments. | Variable enzyme activity. | Action: Use a consistent lot of the kinase and ensure it has been stored correctly. Perform a quality control check of the enzyme's activity before starting a new batch of experiments. Rationale: The activity of the kinase can vary between batches or with improper storage, affecting inhibitor potency measurements.[2] |
| Compound solubility issues. | Action: Visually inspect the compound in solution for any precipitation. Determine the solubility of KIN-XXXX in the final assay buffer.[2] Rationale: If the compound is not fully dissolved, its effective concentration will be lower than expected, leading to variable results.[11] | |
| Pipetting inaccuracies. | Action: Ensure all pipettes are properly calibrated. Use a master mix of reagents to minimize well-to-well variability.[2] Rationale: Precise liquid handling is essential for reproducible results in dose-response experiments. | |
| KIN-XXXX shows no effect on cell viability, despite potent in vitro activity. | Poor cell permeability. | Action: Assess the physicochemical properties of KIN-XXXX to predict its ability to cross the cell membrane.[1] Rationale: The compound must reach its intracellular target to be effective in a cellular context.[12] |
| The target kinase is not essential for the survival of the cell line being used. | Action: Verify that the target kinase is expressed and active in your chosen cell line. Test KIN-XXXX in multiple cell lines with varying dependence on the target pathway. Rationale: A potent inhibitor will have no effect if its target is not a critical component of cell survival pathways in that specific cell type. | |
| Unexpected cytotoxicity at effective concentrations. | Off-target effects. | Action: Perform a kinome-wide selectivity screen to identify unintended targets of KIN-XXXX.[3] Rationale: Inhibition of other essential kinases can lead to toxicity that is unrelated to the intended target.[3][4] |
| Solvent toxicity. | Action: Run a dose-response curve with the vehicle (e.g., DMSO) alone.[11] Rationale: High concentrations of some solvents can be toxic to cells and confound the interpretation of the compound's effect.[11] |
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol is for determining the IC50 value of KIN-XXXX against its target kinase by measuring the amount of ATP remaining after the kinase reaction.
Materials:
-
KIN-XXXX stock solution (e.g., 10 mM in DMSO)
-
Target kinase (recombinant)
-
Kinase substrate peptide
-
Assay buffer (containing appropriate salts, DTT, and MgCl2)
-
ATP solution
-
Luminescence-based ATP detection reagent
-
White, opaque 96- or 384-well plates
-
Multichannel pipette or automated liquid handler
Procedure:
-
Compound Dilution: Prepare a serial dilution of KIN-XXXX in the assay buffer. A common approach is a 10-point dilution series. Also, prepare a vehicle control (DMSO) and a no-enzyme control.
-
Reaction Setup: In each well of the microplate, add the diluted KIN-XXXX or control.
-
Enzyme Addition: Add the target kinase to each well, except for the no-enzyme control wells.
-
Reaction Initiation: Add the substrate peptide and ATP solution to all wells to start the kinase reaction. The final ATP concentration should ideally be close to the Km value for the kinase.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Add the luminescence-based ATP detection reagent to each well. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.
-
Data Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data using the vehicle control (0% inhibition) and the no-enzyme control (100% inhibition). Plot the percent inhibition against the log of the KIN-XXXX concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (Colorimetric - MTT)
This protocol measures the effect of KIN-XXXX on the proliferation of a cancer cell line.
Materials:
-
KIN-XXXX stock solution
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Clear, flat-bottomed 96-well plates
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of KIN-XXXX in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of KIN-XXXX. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for a duration relevant to the biological question (e.g., 72 hours).
-
MTT Addition: Add the MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the percent viability against the log of the KIN-XXXX concentration to determine the GI50 (concentration for 50% growth inhibition).
Data Presentation
Table 1: Kinase Selectivity Profile of KIN-XXXX
| Kinase | IC50 (nM) |
| Target Kinase-Y | 15 |
| Kinase A | >10,000 |
| Kinase B | 2,500 |
| Kinase C | >10,000 |
| Kinase D | 850 |
| Kinase E | >10,000 |
Table 2: Anti-proliferative Activity of KIN-XXXX in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| Cell Line 1 | Breast Cancer | 50 |
| Cell Line 2 | Lung Cancer | 120 |
| Cell Line 3 | Colon Cancer | >5,000 |
| Cell Line 4 | Breast Cancer | 85 |
Visualizations
Caption: Hypothetical signaling pathway inhibited by KIN-XXXX.
Caption: Experimental workflow for characterizing KIN-XXXX.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Interpreting steep dose-response curves in early inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. files.docking.org [files.docking.org]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Potency: SDX-7539 versus Fumagillin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of two Methionine aminopeptidase 2 (MetAP2) inhibitors: SDX-7539 and its parent compound, fumagillin. The information presented is based on available experimental data to assist researchers in making informed decisions for their drug development and scientific investigations.
Executive Summary
This compound, a novel fumagillin-derived compound, demonstrates significantly higher potency in inhibiting endothelial cell proliferation compared to fumagillin. Both compounds target MetAP2, a key enzyme in angiogenesis, but this compound exhibits inhibitory activity at sub-nanomolar concentrations, marking a substantial improvement in potency. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways.
Data Presentation: Potency Comparison
The following tables summarize the available quantitative data on the potency of this compound and fumagillin.
Table 1: Inhibition of Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation
| Compound | Assay Type | IC50 Value | Reference |
| This compound | HUVEC Proliferation Assay | ~0.2 nM | [1] |
| Fumagillin | HUVEC Proliferation Assay | ~10 nM | [2] |
Note: One source reported an IC50 of 120 µM for this compound in a HUVEC proliferation assay; however, this is considered an outlier and likely erroneous in light of more detailed studies reporting sub-nanomolar potency.[3]
Table 2: Inhibition of MetAP2 Activity
| Compound | Assay Type | IC50 Value | Reference |
| This compound | MetAP2 Binding Assay | ~0.13 nM (apparent) | |
| Fumagillin | MetAP2 Enzymatic Assay | Not directly compared in the same study | |
| TNP-470 (Fumagillin analog) | HUVEC Proliferation Assay | ~3-fold less potent than this compound | [1] |
Experimental Protocols
1. HUVEC Proliferation Assay
This assay is crucial for determining the anti-angiogenic potential of compounds by measuring their effect on the growth of endothelial cells.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium (EGM-2) supplemented with growth factors and fetal bovine serum (FBS).
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with a medium containing various concentrations of the test compounds (this compound or fumagillin). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Proliferation Assessment: Cell proliferation is quantified using methods such as:
-
MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the wells. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
WST-1 Assay: A similar colorimetric assay using a water-soluble tetrazolium salt.
-
Direct Cell Counting: Cells are detached and counted using a hemocytometer or an automated cell counter.
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
2. MetAP2 Enzymatic Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of MetAP2.
-
Reaction Mixture: The assay is typically performed in a buffer containing recombinant human MetAP2 enzyme and a synthetic substrate, such as Met-Pro-AMC or Met-Gly-Pro-AMC.
-
Inhibitor Addition: Test compounds at various concentrations are pre-incubated with the MetAP2 enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Detection: The cleavage of the substrate by MetAP2 releases a fluorescent or colorimetric product, which is measured over time using a plate reader.
-
Data Analysis: The rate of the enzymatic reaction is determined, and the IC50 value is calculated by plotting the enzyme activity against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
MetAP2 Signaling Pathway
Inhibition of MetAP2 by fumagillin and its derivatives like this compound disrupts the removal of the N-terminal methionine from nascent proteins. This can affect the function of numerous proteins and consequently impact several downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.
Caption: MetAP2 inhibition by this compound and fumagillin affects key signaling pathways.
Experimental Workflow for Potency Determination
The following diagram illustrates the typical workflow for comparing the potency of two compounds.
Caption: Workflow for comparing the anti-proliferative potency of two compounds.
References
A Comparative Guide to the Efficacy of SDX-7539 and Other MetAP2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Methionine aminopeptidase 2 (MetAP2) has emerged as a compelling therapeutic target for a range of diseases, including cancer and metabolic disorders. Inhibition of MetAP2 can lead to anti-angiogenic effects and a reduction in cell proliferation. This guide provides an objective comparison of the efficacy of a novel MetAP2 inhibitor, SDX-7539, with other well-characterized inhibitors such as fumagillin, TNP-470, beloranib, and ZGN-1061. The information is supported by experimental data to aid researchers in their drug development endeavors.
Mechanism of Action: MetAP2 Inhibition
Methionine aminopeptidases are responsible for cleaving the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation and function.[1] MetAP2 inhibitors covalently bind to the active site of the enzyme, inactivating it and thereby disrupting these downstream cellular processes.[2][3] This inhibition can lead to cell cycle arrest, particularly in the G1 phase, and has been shown to be a key mechanism behind the anti-angiogenic and anti-proliferative effects of these compounds.[4]
In Vitro Efficacy: A Head-to-Head Comparison
The potency of MetAP2 inhibitors is often evaluated through in vitro assays, such as enzymatic inhibition and cell proliferation assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for comparison.
One of the hallmark indicators of MetAP2 inhibitor efficacy is the inhibition of human umbilical vein endothelial cell (HUVEC) proliferation, which is a critical process in angiogenesis.[5]
Table 1: In Vitro Efficacy of MetAP2 Inhibitors
| Inhibitor | Target | Assay | IC50 | Ki | Citation(s) |
| This compound | MetAP2 | HUVEC Proliferation | ~0.3 nM | - | [5] |
| TNP-470 | MetAP2 | HUVEC Proliferation | ~1 nM | - | [5] |
| Fumagillin | MetAP2 | Enzyme Activity | 9.2 nM | - | |
| M8891 | MetAP2 | Enzyme Activity | 54 nM | 4.33 nM | [6] |
| M8891 | MetAP2 | HUVEC Proliferation | 20 nM | - | [6] |
| This compound | MetAP2 | HUVEC Proliferation | 120 µM | - | [7] |
Note: The significant discrepancy in the reported IC50 values for this compound in HUVEC proliferation assays ([5] vs.[7]) may be due to different experimental conditions, such as incubation time and cell density. The sub-nanomolar potency reported in one study suggests very high efficacy.[5]
Based on available data, this compound demonstrates potent inhibition of HUVEC proliferation, appearing to be approximately 3-fold more potent than TNP-470 in a direct comparison.[5]
In Vivo Efficacy and Safety Profile
Preclinical and clinical studies provide valuable insights into the in vivo efficacy and safety of MetAP2 inhibitors.
Anti-Tumor Activity
Metabolic Effects and Safety
MetAP2 inhibitors have also been investigated for their potential in treating obesity and metabolic disorders.
-
Beloranib demonstrated significant weight loss in obese adults in a 12-week Phase II study.[8] However, its development was halted due to an increased risk of venous thromboembolic events.[9]
-
ZGN-1061 was developed as a next-generation MetAP2 inhibitor with a potentially improved safety profile. Preclinical studies in a mouse model of obesity showed that ZGN-1061 produced a 25% reduction in body weight, comparable to beloranib, but with a markedly improved safety profile.[10] This improved safety is attributed to lower intracellular drug concentrations, a shorter half-life of the inhibitor-bound MetAP2 complex, and reduced cellular enzyme inhibition in endothelial cells.[10] In a Phase 1 clinical trial, ZGN-1061 was well-tolerated with no safety signals and showed trends for weight loss.[11]
The development of this compound aims to build upon the learnings from previous MetAP2 inhibitors to achieve a potent therapeutic with a favorable safety profile.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental processes involved in evaluating these inhibitors, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Experimental analysis and modelling of in vitro HUVECs proliferation in the presence of various types of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Efficacy and safety of beloranib for weight loss in obese adults: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of MetAP2 inhibition on hyperphagia and body weight in Prader-Willi syndrome: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical Efficacy and Safety of the Novel Antidiabetic, Antiobesity MetAP2 Inhibitor ZGN-1061 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Single and multiple dose evaluation of a novel MetAP2 inhibitor: Results of a randomized, double‐blind, placebo‐controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of SDX-7320 and Older MetAP2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine aminopeptidase 2 (MetAP2) has emerged as a promising therapeutic target for a range of diseases, including cancer and obesity. Inhibition of MetAP2 can lead to anti-angiogenic and anti-proliferative effects. However, the clinical development of early MetAP2 inhibitors has been hampered by significant side effect profiles. This guide provides a detailed comparison of the side effect profile of a novel MetAP2 inhibitor, SDX-7320 (evexomostat), with older, first-generation MetAP2 inhibitors, including fumagillin, TNP-470, and beloranib. This analysis is supported by available experimental data from preclinical and clinical studies to offer an objective resource for the research and drug development community.
Mechanism of Action of MetAP2 Inhibitors
MetAP2 is a metalloprotease that plays a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptides. This process is essential for the proper function of numerous proteins involved in cell growth and proliferation. By inhibiting MetAP2, these drugs can disrupt these cellular processes, leading to the desired therapeutic effects.
Comparative Side Effect Profiles
The following table summarizes the key adverse events associated with SDX-7320 and older MetAP2 inhibitors, graded according to the Common Terminology Criteria for Adverse Events (CTCAE) where applicable.
| Adverse Event Category | SDX-7320 (Evexomostat) | Fumagillin | TNP-470 | Beloranib |
| Neurological | No significant CNS-related behavioral toxicity observed in preclinical studies. Designed to limit CNS exposure.[1] | Dizziness, headache, confusion, seizures (rare).[2] | Dose-limiting neurotoxicity : dizziness, lightheadedness, vertigo, ataxia, decreased concentration and short-term memory, confusion, anxiety, depression.[3] | Sleep disturbance.[4] |
| Hematological | Dose-limiting toxicity : Reversible thrombocytopenia.[1] | Neutropenia, thrombocytopenia.[5] | Not reported as a primary dose-limiting toxicity. | Not reported as a primary dose-limiting toxicity. |
| Gastrointestinal | Generally mild to moderate, not dose-limiting. | Nausea, vomiting, diarrhea, abdominal cramps.[2] | Nausea and vomiting reported. | Nausea, vomiting. |
| Thromboembolic | Not reported as a significant adverse event. | Not reported as a significant adverse event. | Not reported as a significant adverse event. | Serious adverse event : Venous thromboembolism, including deep vein thrombosis and pulmonary embolism, leading to trial discontinuation.[6] |
| Injection Site Reactions | Not prominently reported. | N/A (Oral administration) | Not prominently reported. | Injection site bruising.[1] |
| Other | Decreased body weight gain (not considered adverse).[7] | Allergic reactions, hepatotoxicity, nephrotoxicity (rare).[2] | Fatigue.[8] | Aggression, hyperphagia (in Prader-Willi Syndrome trials).[1] |
Detailed Experimental Protocols for Safety Assessment
An objective comparison of side effect profiles requires an understanding of the methodologies used to detect and grade these adverse events in clinical trials.
SDX-7320 (Evexomostat)
-
Phase 1 Clinical Trial (NCT02743637) Safety Assessment:
-
Study Design: An open-label, dose-escalation study in patients with advanced solid tumors.[9]
-
Primary Objective: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of SDX-7320.[3]
-
Adverse Event Monitoring: Treatment-emergent adverse events (TEAEs) were monitored and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) v4.03.[2][10][11] Safety assessments included regular monitoring of hematology, serum chemistry, urinalysis, vital signs, and electrocardiograms (ECGs).[12]
-
Neurotoxicity Assessment: Preclinical assessment included a neurobehavioral Functional Observational Battery (FOB) in rats to evaluate any signs of abnormal CNS-related behavioral toxicity.[7]
-
Older MetAP2 Inhibitors
-
TNP-470
-
Neurological Toxicity Assessment: In Phase I clinical trials, neurological side effects were the principal dose-limiting toxicities.[3] Patients were monitored for symptoms such as dizziness, lightheadedness, vertigo, ataxia, and changes in concentration and memory.[3] The severity of these symptoms was graded, and dose adjustments were made accordingly.[3]
-
-
Beloranib
-
Venous Thromboembolism (VTE) Monitoring: Due to the emergence of VTE as a serious adverse event, clinical trial protocols for beloranib were amended to include rigorous monitoring for thromboembolic events. This included clinical assessment for signs and symptoms of deep vein thrombosis (DVT) and pulmonary embolism (PE). Adjudication committees were often used to classify these events based on predefined criteria.
-
-
Fumagillin
-
Hematological and Gastrointestinal Toxicity Monitoring: In clinical trials, patients treated with fumagillin were monitored for hematological and gastrointestinal side effects.
-
Hematological Monitoring: Complete blood counts (CBCs) with differentials were performed regularly to monitor for neutropenia and thrombocytopenia. Grading of hematological toxicity typically follows standardized criteria like the CTCAE, with Grade 1 being mild and Grade 4 being life-threatening.
-
Gastrointestinal Monitoring: Patients were monitored for symptoms such as nausea, vomiting, and diarrhea. The severity of these symptoms was graded based on their impact on daily activities and the need for medical intervention.
-
-
Experimental Workflow for Adverse Event Assessment in Clinical Trials
The following diagram illustrates a typical workflow for the assessment and reporting of adverse events in a clinical trial setting, as would be applied to the evaluation of MetAP2 inhibitors.
Conclusion
The development of MetAP2 inhibitors has been a journey of refining efficacy while mitigating toxicity. The first-generation inhibitors, fumagillin, TNP-470, and beloranib, demonstrated the therapeutic potential of targeting MetAP2 but were ultimately limited by significant and sometimes life-threatening side effects. Fumagillin and TNP-470 were associated with notable gastrointestinal and neurological toxicities, respectively. Beloranib's development was halted due to an increased risk of venous thromboembolic events.
In contrast, SDX-7320 represents a next-generation approach, designed as a polymer-drug conjugate to improve its pharmacokinetic profile and reduce systemic toxicities, particularly CNS-related side effects. While its dose-limiting toxicity is reversible thrombocytopenia, it appears to have a more favorable overall safety profile compared to its predecessors. This comparative analysis underscores the importance of continued innovation in drug design to enhance the therapeutic index of promising new classes of molecules. For researchers and drug developers, the evolution of MetAP2 inhibitors serves as a valuable case study in navigating the challenges of balancing efficacy and safety.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ma1.mdedge.com [ma1.mdedge.com]
- 5. A Phase 1 Safety Study of Evexomostat (SDX-7320) in Patients with Late-Stage Cancer: An Antiangiogenic, Insulin-Sensitizing Drug Conjugate Targeting METAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A safety grading scale to support dose escalation and define stopping rules for healthy subject first-entry-into-man studies: Some points to consider from the French Club Phase I working group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Haematological toxicity | eviQ [eviq.org.au]
- 8. Reproducibility of clinical events adjudications in a trial of venous thromboembolism prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genecards.org [genecards.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] A Phase 1 Safety Study of Evexomostat (SDX-7320) in Patients with Late-Stage Cancer: An Antiangiogenic, Insulin-Sensitizing Drug Conjugate Targeting METAP2 | Semantic Scholar [semanticscholar.org]
SDX-7539: Unprecedented Specificity for MetAP2 in Angiogenesis Research
For researchers, scientists, and drug development professionals, the quest for highly selective molecular probes and therapeutic agents is paramount. In the landscape of angiogenesis inhibitors, SDX-7539 has emerged as a compound of significant interest due to its potent and specific inhibition of Methionine Aminopeptidase 2 (MetAP2) over its isoform, MetAP1. This guide provides a comprehensive comparison of this compound's specificity, supported by experimental data and detailed protocols.
Methionine aminopeptidases are crucial enzymes responsible for cleaving the N-terminal methionine from nascent proteins, a vital step in protein maturation and function. While both MetAP1 and MetAP2 perform this function, MetAP2 has been identified as a key regulator of endothelial cell proliferation and angiogenesis, making it a compelling target for anti-cancer therapies. The selectivity of an inhibitor for MetAP2 over MetAP1 is critical to minimize off-target effects and enhance therapeutic efficacy.
Comparative Inhibitory Activity
In vitro enzymatic assays have demonstrated the remarkable selectivity of this compound for MetAP2. Studies have shown that this compound is equipotent to the well-characterized MetAP2 inhibitor TNP-470. Critically, neither this compound nor TNP-470 exhibited any inhibitory activity against MetAP1 at concentrations up to 1000 nmol/L.[1] Furthermore, this compound has been shown to inhibit the growth of human umbilical vein endothelial cells (HUVECs), a key in vitro model for angiogenesis, with sub-nanomolar potency, underscoring its potent anti-angiogenic activity.[1][2]
For context, the table below compares the inhibitory activities of this compound and other known MetAP inhibitors.
| Compound | Target | IC50 (Biochemical Assay) | Cell-based Potency (HUVEC proliferation) | Reference |
| This compound | MetAP2 | Sub-nanomolar (equipotent to TNP-470) | Sub-nanomolar | [1][2] |
| MetAP1 | > 1000 nM | N/A | [1] | |
| TNP-470 | MetAP2 | Not explicitly stated, but equipotent to this compound | ~3-fold less potent than this compound | [1][2] |
| MetAP1 | > 1000 nM | N/A | [1] | |
| A-800141 | MetAP2 | 12 nM | Not specified | [3] |
| MetAP1 | 36 µM | Not specified | [3] | |
| M8891 | MetAP2 | 54 nM | Not specified | [3] |
| MetAP1 | > 10 µM | Not specified | [3] |
Note: The reported IC50 of 120 µM for this compound in HUVEC proliferation from one source is considered an outlier in the context of other available data.[3]
Experimental Protocols
The specificity of this compound is determined through rigorous biochemical assays. A detailed methodology for a representative in vitro MetAP enzyme inhibition assay is provided below.
In Vitro MetAP Aminopeptidase Activity Assay
This assay quantifies the enzymatic activity of MetAP1 and MetAP2 in the presence of an inhibitor by measuring the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant human MetAP1 and MetAP2 enzymes
-
Dipeptidyl peptidase IV (DPPIV)
-
Fluorogenic substrate: Met-AMC (for MetAP2) or Met-Gly-Pro-AMC (for MetAP1)
-
Assay Buffer: 50 mmol/L HEPES, 0.1 mmol/L CoCl₂, 100 mmol/L NaCl, pH 7.5
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the diluted test compound to the wells containing the respective enzyme (MetAP1 or MetAP2) and DPPIV in the assay buffer.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
For MetAP2 reactions: Use 1 mmol/L Met-AMC.
-
For MetAP1 reactions: Use 1 µM Met-Gly-Pro-AMC.
-
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the increase in fluorescence over time at excitation and emission wavelengths of 350 nm and 440 nm, respectively.
-
The rate of reaction is determined from the linear portion of the fluorescence curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's action and the experimental approach to its characterization, the following diagrams are provided.
References
Comparative Analysis of MetAP2 Inhibitors: SDX-7539 and M8891
A Detailed Guide for Researchers in Drug Development
This guide provides a comprehensive comparative analysis of two prominent inhibitors of Methionine aminopeptidase 2 (MetAP2), SDX-7539 and M8891. Both compounds have demonstrated potential as anti-angiogenic and anti-neoplastic agents, targeting a key enzyme in protein maturation and endothelial cell proliferation. This analysis is intended for researchers, scientists, and drug development professionals, offering a structured overview of their biochemical properties, mechanisms of action, and available preclinical and clinical data.
Introduction to MetAP2 Inhibition
Methionine aminopeptidase 2 (MetAP2) is a metalloprotease that plays a critical role in the post-translational modification of proteins by cleaving the N-terminal methionine from nascent polypeptides.[1][2][3][4] Its inhibition has been shown to suppress endothelial cell proliferation, a crucial process in angiogenesis, which is vital for tumor growth and metastasis.[1][5] This has established MetAP2 as a compelling target for cancer therapy.[2][3] this compound and M8891 represent two distinct chemical classes of MetAP2 inhibitors, each with unique characteristics.
General Compound Overview
| Feature | This compound | M8891 |
| Target | Methionine aminopeptidase 2 (MetAP2)[6][7] | Methionine aminopeptidase 2 (MetAP2)[8][9] |
| Mechanism | Irreversible inhibitor, fumagillin analogue[3][10][11] | Reversible inhibitor[8][9][12] |
| Administration | Investigated as a polymer-drug conjugate (SDX-7320/evexomostat)[3][10][13] | Orally active and brain penetrant[2][8] |
| Selectivity | Selective for MetAP2 over MetAP1[3][14] | Selective for MetAP2; does not inhibit MetAP1 (IC50 >10 µM)[2][8] |
| Development Stage | Preclinical and early clinical trials as part of SDX-7320[3][15] | Phase I clinical trials in patients with advanced solid tumors[16][17][18] |
Mechanism of Action and Signaling Pathway
Both this compound and M8891 exert their anti-tumor effects by inhibiting MetAP2, which in turn disrupts endothelial cell proliferation and angiogenesis.
This compound , as a fumagillin analogue, forms a covalent bond with a histidine residue in the active site of MetAP2, leading to irreversible inhibition.[14] This class of inhibitors has well-established anti-angiogenic properties.[3][10] The development of this compound as a polymer-drug conjugate (SDX-7320) aims to improve its pharmacokinetic profile and reduce the central nervous system toxicities associated with earlier fumagillin derivatives.[3][10][13]
M8891 is a reversible inhibitor of MetAP2.[8][9][12] Its mechanism of action also leads to the inhibition of endothelial cell growth and has demonstrated both anti-angiogenic and direct anti-tumoral activities.[8][19] A key pharmacodynamic biomarker for M8891 is the accumulation of the unprocessed MetAP2 substrate, methionylated elongation factor 1α (Met-EF1a).[2][19]
Below is a diagram illustrating the general signaling pathway affected by MetAP2 inhibition.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and M8891.
Table 1: In Vitro Potency
| Compound | Assay | IC50 | Ki | Reference |
| This compound | HUVEC Proliferation | 120 µM | Not Reported | [6][7] |
| M8891 | MetAP2 Enzyme Activity | 54 nM | 4.33 nM | [2][8][9] |
| M8891 | HUVEC Proliferation | 20 nM | Not Reported | [8] |
Table 2: In Vivo Efficacy
| Compound | Animal Model | Dosage and Administration | Outcome | Reference |
| This compound | A549 NSCLC xenograft (athymic nude mice) | 37 mg/kg, i.v., every two days for 20 days | Inhibited tumor growth | [6] |
| M8891 | Not specified tumor model | 20 mg/kg, p.o., once a day for 14 days | Strong tumor growth inhibition | [8] |
Experimental Protocols
HUVEC Proliferation Assay (General Protocol)
This protocol describes a general method for assessing the anti-proliferative effects of compounds on Human Umbilical Vein Endothelial Cells (HUVECs).
-
Cell Culture: HUVECs are cultured in endothelial cell growth medium supplemented with growth factors.
-
Seeding: Cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or M8891). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
Proliferation Measurement: Cell proliferation is assessed using a standard method such as the MTS or CyQUANT assay, which measures metabolic activity or DNA content, respectively.
-
Data Analysis: The results are expressed as a percentage of the vehicle control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated using non-linear regression analysis.
In Vivo Xenograft Tumor Model (General Protocol)
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
-
Cell Implantation: A specified number of human tumor cells (e.g., A549 for non-small cell lung cancer) are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The treatment group receives the test compound (e.g., this compound or M8891) at a specified dose and schedule, while the control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group.
Summary and Conclusion
This compound and M8891 are both promising inhibitors of MetAP2 with demonstrated anti-angiogenic and anti-tumor properties. Key differences lie in their mechanism of inhibition (irreversible for this compound, reversible for M8891) and their developmental path. M8891 has advanced to Phase I clinical trials as a standalone oral agent, showing a manageable safety profile.[11][17] this compound is being developed as part of a polymer-drug conjugate, a strategy designed to mitigate toxicities associated with its chemical class.[3][10] The available data suggests that M8891 exhibits greater potency in in vitro cellular assays. Further head-to-head studies and more mature clinical data will be necessary to fully elucidate the comparative therapeutic potential of these two MetAP2 inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m8891 - My Cancer Genome [mycancergenome.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. M8891 | MetAP-2 inhibitor | Probechem Biochemicals [probechem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Phase 1 Safety Study of Evexomostat (SDX-7320) in Patients with Late-Stage Cancer: An Antiangiogenic, Insulin-Sensitizing Drug Conjugate Targeting METAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor M8891 in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of Methionine Aminopeptidase-2 (MetAP-2) Inhibitor M8891: A Clinical Compound for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of MetAP2 Inhibitors: SDX-7539 and PPI-2458
In the landscape of targeted cancer therapeutics, the inhibition of methionine aminopeptidase 2 (MetAP2) has emerged as a promising strategy, particularly for its role in angiogenesis and cell proliferation. Among the investigational drugs in this class, SDX-7539 and PPI-2458 have garnered attention. This guide provides a detailed comparison of these two agents based on publicly available preclinical and clinical data, offering insights for researchers, scientists, and drug development professionals.
Introduction to MetAP2 Inhibition
Methionine aminopeptidase 2 (MetAP2) is a key enzyme that plays a crucial role in protein maturation and function by cleaving the N-terminal methionine from newly synthesized proteins. In endothelial cells, this process is vital for proliferation and the formation of new blood vessels (angiogenesis), a process critical for tumor growth and survival. Inhibition of MetAP2 has been shown to be a viable anti-cancer strategy, leading to the development of several small molecule inhibitors.
This compound: An Overview
This compound, developed by Shiratori Pharmaceutical, is a novel, orally available small molecule inhibitor of MetAP2. It has been investigated for its potential in treating various solid tumors. Preclinical studies have highlighted its anti-angiogenic and anti-proliferative effects.
PPI-2458: An Overview
PPI-2458 is another potent, irreversible small molecule inhibitor of MetAP2 that was developed by Praecis Pharmaceuticals and later acquired by GlaxoSmithKline. It has been evaluated in clinical trials for the treatment of non-Hodgkin's lymphoma (NHL) and other hematological malignancies. Its mechanism is also rooted in the suppression of angiogenesis and direct anti-tumor effects.
Comparative Analysis of Preclinical and Clinical Data
While direct head-to-head comparative studies are not publicly available, a comparative analysis can be drawn from individual study results.
Table 1: Summary of Preclinical Data for this compound and PPI-2458
| Parameter | This compound | PPI-2458 |
| Target | Methionine Aminopeptidase 2 (MetAP2) | Methionine Aminopeptidase 2 (MetAP2) |
| Mechanism of Action | Inhibition of MetAP2, leading to anti-angiogenic and anti-proliferative effects. | Irreversible inhibition of MetAP2, leading to anti-angiogenic and anti-proliferative effects. |
| Reported In Vitro Activity | Data not publicly available in detail. | Potent inhibition of endothelial cell proliferation. |
| Reported In Vivo Efficacy | Demonstrated anti-tumor activity in various solid tumor xenograft models. | Showed significant tumor growth inhibition in preclinical models of non-Hodgkin's lymphoma. |
Table 2: Summary of Clinical Trial Information for this compound and PPI-2458
| Parameter | This compound | PPI-2458 |
| Status | Investigational | Investigational (Clinical development has been discontinued) |
| Indications Studied | Solid Tumors | Non-Hodgkin's Lymphoma, other hematological malignancies, and solid tumors. |
| Phase of Development | Preclinical/Early Clinical | Phase I/II |
| Reported Clinical Activity | Data not publicly available in detail. | Showed modest clinical activity in patients with relapsed/refractory NHL. |
| Reported Side Effects | Data not publicly available in detail. | Common adverse events included fatigue, nausea, and hematological toxicities. |
Signaling Pathway and Experimental Workflow
The development and evaluation of MetAP2 inhibitors like this compound and PPI-2458 involve a series of well-defined experimental stages.
Experimental Protocols
Detailed protocols for the specific studies on this compound and PPI-2458 are proprietary. However, the following are standard methodologies used for evaluating MetAP2 inhibitors.
MetAP2 Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of MetAP2.
-
Reagents and Materials: Recombinant human MetAP2, a synthetic peptide substrate (e.g., Met-Pro-AMC), assay buffer (e.g., HEPES, pH 7.5), and the test compounds (this compound or PPI-2458).
-
Procedure:
-
The test compound is serially diluted and incubated with recombinant MetAP2 enzyme in the assay buffer for a specified period (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by adding the peptide substrate.
-
The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at 37°C.
-
The fluorescence of the cleaved product is measured using a microplate reader.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percent inhibition against the compound concentration.
Cell Proliferation Assay (e.g., MTT Assay)
This assay assesses the effect of the inhibitors on the proliferation of cancer cell lines.
-
Cell Culture: Cancer cell lines (e.g., human umbilical vein endothelial cells (HUVEC) or various tumor cell lines) are cultured in appropriate media.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or PPI-2458 for a specified duration (e.g., 72 hours).
-
After the incubation period, MTT reagent is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The IC50 value, representing the concentration that inhibits cell growth by 50%, is determined.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of the compounds in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Procedure:
-
Human tumor cells are implanted subcutaneously into the mice.
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (this compound or PPI-2458) via a specified route (e.g., oral gavage) and schedule. The control group receives a vehicle.
-
Tumor size is measured regularly with calipers.
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Conclusion
Both this compound and PPI-2458 are potent inhibitors of MetAP2 with demonstrated preclinical anti-tumor activity. While PPI-2458 progressed further into clinical trials, its development was ultimately halted. The clinical development status of this compound is less clear from publicly available information. The comparison highlights the therapeutic potential of targeting MetAP2 in oncology, although the clinical translation of these agents has faced challenges. Further research and the development of next-generation MetAP2 inhibitors may yet unlock the full potential of this therapeutic strategy.
Comparative Analysis of SDX-7539 and Other Anti-Angiogenic Agents: A Guide for Researchers
This guide provides a comprehensive comparison of SDX-7539, a selective Methionine aminopeptidase 2 (MetAP2) inhibitor, with other classes of anti-angiogenic agents. The information is intended for researchers, scientists, and drug development professionals, offering objective performance data, detailed experimental methodologies, and insights into potential cross-resistance.
Introduction to this compound and the Landscape of Anti-Angiogenic Therapies
This compound is a novel, potent, and selective inhibitor of Methionine aminopeptidase 2 (MetAP2), an enzyme crucial for the proliferation of endothelial cells and, consequently, for angiogenesis.[1][2] It is a fumagillin analog and the active component of the polymer-drug conjugate SDX-7320 (evexomostat).[3][4][5] Anti-angiogenic therapies are a cornerstone of cancer treatment, aiming to disrupt the formation of new blood vessels that tumors require for growth and metastasis. This guide will compare this compound with established anti-angiogenic agents targeting the Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor (FGF), and Angiopoietin signaling pathways.
Comparative Efficacy of MetAP2 Inhibitors
The following table summarizes the in vitro anti-proliferative activity of this compound and other fumagillin-class MetAP2 inhibitors on human umbilical vein endothelial cells (HUVECs).
| Compound | Target | IC50 (HUVEC Proliferation) | Reference |
| This compound | MetAP2 | 0.12 ng/mL | [1] |
| TNP-470 | MetAP2 | 0.35 ng/mL | [1] |
| Fumagillin | MetAP2 | ~1 nM | [6] |
Note: One source reported an IC50 of 120 µM for this compound on HUVEC proliferation[2], which is a significant discrepancy from the 0.12 ng/mL value. The lower value is more consistent with the potency of other fumagillin analogs.
Mechanisms of Action and Resistance
A critical aspect of cancer therapy is understanding the potential for drug resistance. This section details the mechanisms of action and known resistance pathways for each class of anti-angiogenic agents, followed by a discussion on the potential for cross-resistance with this compound.
This compound (MetAP2 Inhibitors)
Mechanism of Action: MetAP2 inhibitors like this compound covalently bind to and inhibit the MetAP2 enzyme. This enzyme is responsible for cleaving the N-terminal methionine from newly synthesized proteins in endothelial cells, a process essential for their proliferation and for angiogenesis. Inhibition of MetAP2 leads to cell cycle arrest in the G1 phase, mediated by the induction of p53 and the cyclin-dependent kinase inhibitor p21.
Signaling Pathway:
Mechanisms of Resistance: Resistance to MetAP2 inhibitors is not well-documented in the context of cross-resistance with other anti-angiogenic agents. However, intrinsic resistance mechanisms have been identified:
-
MetAP1 Expression: The presence of a related enzyme, MetAP1, can provide functional redundancy. Cells with high levels of MetAP1 may be less sensitive to MetAP2 inhibition as MetAP1 can compensate for the loss of MetAP2 activity.
-
p53 Status: Since the anti-proliferative effect of MetAP2 inhibitors is mediated by p53, cells with mutated or non-functional p53 may exhibit resistance.
VEGF/VEGFR Inhibitors
Mechanism of Action: These agents, including monoclonal antibodies (e.g., bevacizumab) and tyrosine kinase inhibitors (TKIs; e.g., sunitinib, sorafenib), target the Vascular Endothelial Growth Factor (VEGF) or its receptors (VEGFRs). The VEGF pathway is a primary driver of angiogenesis, promoting endothelial cell proliferation, migration, and survival.
Signaling Pathway:
Mechanisms of Resistance:
-
Activation of Alternative Pro-angiogenic Pathways: Tumors can switch to other signaling pathways to stimulate angiogenesis, such as those mediated by FGF and angiopoietins.[7][8]
-
Stromal Cell Contributions: Recruitment of pro-angiogenic inflammatory cells and pericyte coverage of blood vessels can reduce dependence on VEGF.
-
Upregulation of Pro-angiogenic Factors: Increased production of VEGF or other family members can overcome the effects of the inhibitor.
FGF/FGFR Inhibitors
Mechanism of Action: These drugs target the Fibroblast Growth Factor (FGF) and its receptors (FGFRs). The FGF/FGFR axis is another important pathway in angiogenesis and can also contribute to tumor cell proliferation directly.
Mechanisms of Resistance:
-
Gatekeeper Mutations: Mutations in the kinase domain of FGFR can prevent the inhibitor from binding.[9]
-
Bypass Signaling: Activation of other receptor tyrosine kinases, such as EGFR or MET, can compensate for FGFR inhibition.[9]
-
Epithelial-to-Mesenchymal Transition (EMT): This process can reduce cellular dependency on the FGFR pathway.[9]
Angiopoietin Inhibitors
Mechanism of Action: These agents target angiopoietins (Ang1, Ang2) and their Tie2 receptor. This pathway is primarily involved in the maturation and stabilization of blood vessels. Ang2 can act as an antagonist to the stabilizing effects of Ang1, promoting vessel destabilization and angiogenesis in the presence of VEGF.
Cross-Resistance Profile of this compound
Direct experimental data on cross-resistance between this compound and other classes of anti-angiogenic agents is currently limited. However, based on their distinct mechanisms of action, the likelihood of complete cross-resistance is low.
-
This compound and VEGF Inhibitors: These two classes of drugs target fundamentally different cellular processes. VEGF inhibitors block the initial signaling cascade that triggers angiogenesis, while this compound inhibits a key enzyme required for the subsequent proliferation of endothelial cells. This suggests that tumors resistant to VEGF inhibitors due to the activation of alternative signaling pathways may still be sensitive to this compound.
-
Synergistic Potential: A recent study demonstrated that the MetAP2 inhibitor M8891, when used in combination with VEGF receptor inhibitors, resulted in tumor stasis and regression in preclinical models.[1][2][4] This finding strongly suggests a lack of cross-resistance and points to a potential synergistic or additive effect when these two classes of drugs are combined.
Experimental Methodologies
This section provides an overview of the key experimental protocols used to evaluate the anti-angiogenic activity of compounds like this compound.
Endothelial Cell Proliferation Assay
Objective: To determine the concentration of a compound that inhibits the proliferation of endothelial cells by 50% (IC50).
Protocol:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the test compound (e.g., this compound).
-
After a 72-hour incubation period, cell viability is assessed using a colorimetric assay (e.g., MTT or CellTiter 96).[1]
-
The IC50 value is calculated from the dose-response curve.
Workflow Diagram:
References
- 1. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Supplementary Figure S11-4 from Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - figshare - Figshare [figshare.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P08.47 Crosstalk of the HGF/c-MET and TGF-β pathways in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angiopoietin-Tie Signaling Pathway in Endothelial Cells: A Computational Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Methionine Aminopeptidase 2 in Lymphangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cross-Talk between Fibroblast Growth Factor Receptors and Other Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validating MetAP2 as the Primary Target of SDX-7539: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of experimental data to validate Methionine Aminopeptidase 2 (MetAP2) as the primary pharmacological target of SDX-7539. By comparing its performance with other known MetAP2 inhibitors, this document offers objective evidence and detailed methodologies to support further research and development.
Executive Summary
This compound is a potent and selective inhibitor of Methionine Aminopeptidase 2 (MetAP2), a metalloprotease crucial for protein biosynthesis and angiogenesis.[1][2] Experimental data, including in vitro binding assays, enzyme inhibition, and cell-based proliferation assays, robustly support that this compound's mechanism of action is driven by its direct and irreversible inhibition of MetAP2.[1][3] This guide presents a comparative analysis of this compound with other MetAP2 inhibitors, highlighting its potency and selectivity.
Comparative Analysis of MetAP2 Inhibitors
The following tables summarize the quantitative data comparing this compound with other well-characterized MetAP2 inhibitors.
Table 1: In Vitro Potency Against MetAP2
| Compound | Target | Assay Type | IC50 / Ki | Source |
| This compound | MetAP2 | Enzyme Inhibition | Sub-nanomolar | |
| TNP-470 | MetAP2 | Enzyme Inhibition | ~3-fold less potent than this compound | [3] |
| A-800141 | MetAP2 | Enzyme Inhibition | 12 nM | |
| M8891 | MetAP2 | Enzyme Inhibition | Not Specified | [4] |
| Beloranib | MetAP2 | Enzyme Inhibition | Not Specified | [4] |
Table 2: Cellular Activity in Human Umbilical Vein Endothelial Cells (HUVECs)
| Compound | Target | Assay Type | IC50 | Source |
| This compound | MetAP2 | HUVEC Growth Inhibition | 120 µM | [4][5] |
| This compound | MetAP2 | HUVEC Growth Inhibition | Sub-nanomolar | |
| TNP-470 | MetAP2 | HUVEC Growth Inhibition | ~3-fold less potent than this compound | [3] |
| CKD-732 | MetAP2 | HUVEC Growth Inhibition | Not Specified |
Note: The discrepancy in the IC50 values for this compound in HUVECs from different sources may be due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on the characterization of this compound and its prodrug, SDX-7320.[1][2]
In Vitro MetAP2 Binding Assay (Competition ELISA)
This assay measures the binding affinity of the inhibitor to MetAP2.
-
Plate Coating : Recombinant human MetAP2 is coated onto ELISA plates.
-
Competition : A fixed concentration of a biotinylated MetAP2 ligand is incubated with varying concentrations of the test compound (e.g., this compound).
-
Incubation : The mixture is added to the MetAP2-coated plates and incubated to allow for competitive binding.
-
Detection : Streptavidin-HRP is added, followed by a chromogenic substrate.
-
Data Analysis : The signal intensity is measured, and the IC50 value is calculated, representing the concentration of the inhibitor that displaces 50% of the biotinylated ligand.
MetAP2 Enzyme Inhibition Assay
This assay quantifies the direct inhibitory effect on MetAP2's enzymatic activity.
-
Reaction Mixture : Prepare a reaction buffer containing recombinant human MetAP2 and a fluorescent peptide substrate (e.g., Met-AMC).
-
Inhibitor Addition : Add varying concentrations of the test compound (e.g., SDX-9402, the besylate salt of this compound) to the reaction mixture.
-
Incubation : Incubate the reaction at room temperature.
-
Fluorescence Monitoring : Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by MetAP2.
-
Data Analysis : Calculate the rate of reaction at each inhibitor concentration and determine the IC50 value.
HUVEC Proliferation Assay
This cell-based assay assesses the cytostatic effect of the inhibitor on endothelial cells, a key downstream effect of MetAP2 inhibition.
-
Cell Seeding : Seed Human Umbilical Vein Endothelial Cells (HUVECs) in 96-well plates.
-
Compound Treatment : After cell attachment, treat the cells with a range of concentrations of the test compound (e.g., this compound, SDX-7320, TNP-470).
-
Incubation : Incubate the cells for 72 hours.
-
Viability Assessment : Measure cell viability using a suitable assay (e.g., CellTiter 96).
-
Data Analysis : Calculate the IC50 value, which represents the concentration of the inhibitor that causes 50% inhibition of cell growth.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving MetAP2 and a typical experimental workflow for target validation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Irreversible and Reversible MetAP2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Methionine aminopeptidase 2 (MetAP2) has emerged as a compelling therapeutic target for a range of diseases, most notably cancer and metabolic disorders, due to its critical role in angiogenesis and protein maturation.[1][2] The development of MetAP2 inhibitors has seen a significant evolution, progressing from irreversible compounds, exemplified by fumagillin and its analogs, to a new generation of reversible inhibitors designed to improve upon the safety and pharmacokinetic profiles of their predecessors.[3] This guide provides a detailed comparative analysis of these two classes of inhibitors, supported by experimental data, to aid researchers in their drug discovery and development efforts.
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between irreversible and reversible MetAP2 inhibitors lies in their interaction with the enzyme's active site.
Irreversible inhibitors , such as the natural product fumagillin and its semi-synthetic analog TNP-470, form a covalent bond with a key histidine residue (His231) in the active site of MetAP2.[4][5] This permanent inactivation of the enzyme leads to a sustained blockade of its function. The reactive epoxide moiety present in the fumagillin class of molecules is crucial for this covalent modification.[4]
Reversible inhibitors , on the other hand, bind to the MetAP2 active site through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions. This allows for a dynamic equilibrium between the bound and unbound states of the inhibitor. The development of reversible inhibitors, such as M8891 and ZGN-1061, was largely driven by the desire to mitigate the toxicities associated with the long-lasting and potentially off-target effects of irreversible inhibition.[3][6]
Figure 1. Comparative mechanism of irreversible vs. reversible MetAP2 inhibitors.
Performance Data: A Head-to-Head Comparison
The following tables summarize key quantitative data for representative irreversible and reversible MetAP2 inhibitors, providing a basis for objective comparison of their performance.
Table 1: In Vitro Potency of MetAP2 Inhibitors
| Inhibitor Class | Compound | Target | IC50 | Cell-Based Assay | IC50 |
| Irreversible | Fumagillin | MetAP2 | Varies by assay | HUVEC Proliferation | ~nM range[7] |
| TNP-470 (AGM-1470) | MetAP2 | Varies by assay | Endothelial Cell Proliferation | Potent inhibition[4] | |
| Reversible | M8891 | MetAP2 | - | HUVEC Proliferation | Potent inhibition[8] |
| ZGN-1061 | MetAP2 | - | Endothelial Cell Proliferation | Attenuated effect vs. beloranib[9] |
Table 2: Pharmacokinetic Properties of MetAP2 Inhibitors
| Inhibitor Class | Compound | Administration | Half-life (t1/2) | Key Observations |
| Irreversible | TNP-470 | Intravenous | Short (~2-6 min for parent drug)[10] | Rapidly cleared from circulation.[10][11] |
| Reversible | M8891 | Oral | Dose-proportional exposure[12] | Favorable pharmacokinetics with low to moderate interpatient variability.[12][13] |
| ZGN-1061 | Subcutaneous | Rapid absorption and clearance[14] | Designed for shorter duration of exposure to minimize off-target risks.[14] |
Table 3: Clinical Trial Outcomes of MetAP2 Inhibitors
| Inhibitor Class | Compound | Phase | Indication | Key Findings |
| Irreversible | TNP-470 | Phase I/II | Various Cancers | Showed some anti-tumor activity but development was halted due to dose-limiting neurotoxicity and unfavorable pharmacokinetics.[15][16] |
| Reversible | M8891 | Phase I | Advanced Solid Tumors | Demonstrated a manageable safety profile and favorable pharmacokinetics. Recommended Phase II dose established at 35 mg once daily.[12][13][17] |
| ZGN-1061 | Phase II | Type 2 Diabetes & Obesity | Showed clinically meaningful reductions in HbA1c and weight loss.[18][19] However, development was discontinued due to safety concerns within the drug class.[19] |
MetAP2 Signaling Pathway and Experimental Workflows
Inhibition of MetAP2 primarily impacts cellular processes by interfering with the N-terminal methionine excision of nascent proteins, a crucial step in protein maturation.[2] This leads to downstream effects on cell proliferation and angiogenesis, often mediated through the p53 and p21 pathways, resulting in G1 cell cycle arrest.[20][21]
Figure 2. Simplified signaling pathway of MetAP2 inhibition.
A typical experimental workflow to compare irreversible and reversible MetAP2 inhibitors would involve a multi-step process from in vitro characterization to in vivo efficacy studies.
Figure 3. Experimental workflow for comparing MetAP2 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate evaluation and comparison of MetAP2 inhibitors.
MetAP2 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against MetAP2.
Protocol:
-
A coupled enzyme chromogenic or fluorogenic assay is typically used to measure MetAP2 activity.[22][23][24]
-
Recombinant human MetAP2 is incubated with varying concentrations of the test inhibitor or a vehicle control in an appropriate assay buffer (e.g., 20 mM Hepes, pH 7.5, 40 mM KCl, 1.5 mM CoCl2).[22]
-
The enzymatic reaction is initiated by adding a MetAP2 substrate, such as Met-Gly-Pro-AMC or Met-AMC.[24][25]
-
The production of free methionine or the cleavage of the fluorogenic substrate is monitored over time using a plate reader at the appropriate wavelength (e.g., 450 nm for chromogenic assays or excitation/emission wavelengths of 335/460 nm for fluorogenic assays).[23][24]
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Endothelial Cell Proliferation Assay
Objective: To assess the cytostatic or cytotoxic effect of a compound on endothelial cells.
Protocol:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used cell line for this assay.[7][8]
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of the test inhibitor or a vehicle control for a specified period (e.g., 72 hours).[7][8]
-
Cell proliferation can be measured using various methods, such as:
-
[3H]-Thymidine incorporation: Cells are pulsed with [3H]-thymidine, and the amount of incorporated radioactivity is measured as an indicator of DNA synthesis.[21]
-
CellTiter-Blue® or MTT assay: These colorimetric assays measure the metabolic activity of viable cells.
-
-
The IC50 value, representing the concentration of inhibitor that causes a 50% reduction in cell proliferation, is determined.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor and anti-angiogenic efficacy of a compound in a living organism.
Protocol:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice) are subcutaneously or orthotopically injected with human cancer cells (e.g., A498 renal cancer cells) to establish tumors.[26][27]
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test inhibitor is administered to the treatment group according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection, or intravenous infusion).[26]
-
Tumor growth is monitored regularly by measuring tumor volume with calipers.[26]
-
At the end of the study, tumors are excised, weighed, and may be further analyzed for markers of angiogenesis (e.g., microvessel density via CD31 staining) and cell proliferation (e.g., Ki-67 staining).[28]
-
The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group.[29]
Conclusion
The landscape of MetAP2 inhibitors has evolved from irreversible natural products and their analogs to rationally designed reversible inhibitors with improved pharmacological properties. While irreversible inhibitors like fumagillin and TNP-470 were pivotal in validating MetAP2 as a therapeutic target, their clinical development was hampered by toxicity. The newer generation of reversible inhibitors, such as M8891, offers the promise of a better safety profile and more favorable pharmacokinetics, potentially unlocking the full therapeutic potential of MetAP2 inhibition. This guide provides a framework for the continued comparative evaluation of these and future MetAP2 inhibitors, with the ultimate goal of developing safer and more effective therapies for cancer and other angiogenesis-dependent diseases.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. What are METAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor M8891 in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular recognition of angiogenesis inhibitors fumagillin and ovalicin by methionine aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Phase I and pharmacokinetic study of TNP-470 administered weekly to patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacokinetics of TNP-470, a new angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor M8891 in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Single and multiple dose evaluation of a novel MetAP2 inhibitor: Results of a randomized, double‐blind, placebo‐controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety and pharmacokinetic effects of TNP-470, an angiogenesis inhibitor, combined with paclitaxel in patients with solid tumors: evidence for activity in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 17. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. The methionine aminopeptidase 2 inhibitor ZGN-1061 improves glucose control and weight in overweight and obese individuals with type 2 diabetes: A randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. grantome.com [grantome.com]
- 21. pnas.org [pnas.org]
- 22. pnas.org [pnas.org]
- 23. Assay in Summary_ki [bdb99.ucsd.edu]
- 24. Redox Regulation of Methionine Aminopeptidase 2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. pubcompare.ai [pubcompare.ai]
- 27. Early detection of antiangiogenic treatment responses in a mouse xenograft tumor model using quantitative perfusion MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In-vivo monitoring of angiogenesis-inhibitory treatment effects by contrast-enhanced dynamic CT in a xenograft tumor model - PMC [pmc.ncbi.nlm.nih.gov]
SDX-7539 Prodrug Demonstrates Superior Safety Profile Over Previous Generation MetAP2 Inhibitors
A comprehensive analysis of preclinical and clinical data reveals that the novel methionine aminopeptidase 2 (MetAP2) inhibitor prodrug, SDX-7539, delivered as evexomostat (SDX-7320), offers a significantly improved safety profile, particularly concerning the central nervous system (CNS) toxicities that have limited the development of earlier compounds in this class. This comparison guide provides researchers, scientists, and drug development professionals with a detailed examination of the safety, pharmacokinetic, and in vitro potency data for this compound and its prodrug, benchmarked against the historical MetAP2 inhibitor, TNP-470.
Methionine aminopeptidases are compelling targets for anti-angiogenic and anti-cancer therapies. However, the clinical advancement of small molecule MetAP2 inhibitors has been impeded by dose-limiting CNS side effects.[1] The development of evexomostat, a polymer-drug conjugate of this compound, was designed to mitigate these toxicities by altering the pharmacokinetic properties of the active compound and reducing its exposure to the central nervous system.[1][2][3]
Comparative Safety and Tolerability
Clinical data from the Phase 1 trial of evexomostat (NCT02743637) in patients with late-stage solid tumors demonstrated that the prodrug was well-tolerated, with no dose-limiting CNS toxicities observed.[2] The maximum tolerated dose was established at 49 mg/m² administered every two weeks, with reversible thrombocytopenia being the dose-limiting toxicity.[2][4] Most treatment-emergent adverse events were of Grade 1 or 2 severity and were not considered serious.[2][4] This stands in stark contrast to the clinical experience with TNP-470, where neurotoxicity was the principal dose-limiting toxicity.
A preclinical study in rats further supports the improved CNS safety of the prodrug approach. Following administration of equimolar doses, the concentration of this compound in the cerebrospinal fluid (CSF) was over 50-fold lower when delivered as the evexomostat prodrug compared to the administration of unconjugated this compound.[3] Furthermore, CSF levels of this compound from the prodrug were 17-fold lower than the active metabolite of TNP-470.[3] Neurobehavioral functional observational battery (FOB) studies in rats treated with evexomostat showed no signs of abnormal CNS-related behavioral toxicity.[3]
| Adverse Event Category | Evexomostat (SDX-7320) Phase 1 Trial[2][5] | TNP-470 Clinical Trials |
| Dose-Limiting Toxicity | Reversible Thrombocytopenia | Neurotoxicity (cerebellar) |
| Most Common Adverse Events | Fatigue (44%), Decreased appetite (38%), Constipation (28%), Nausea (28%), Diarrhea (22%) | Dizziness, Lightheadedness, Vertigo, Ataxia, Decreased concentration and short-term memory, Confusion, Anxiety, Depression |
| CNS-Related Adverse Events | No apparent CNS side effects reported as dose-limiting.[2][6] | Principal dose-limiting toxicity. |
Pharmacokinetic Profile Comparison
The polymer conjugation strategy for this compound not only enhances its safety but also significantly improves its pharmacokinetic profile. In preclinical rat models, the terminal elimination half-life of this compound was dramatically extended to approximately 10 hours when administered as evexomostat, compared to 10-15 minutes for the unconjugated small molecule.[3] This prolonged half-life allows for a more convenient dosing schedule.
| Parameter | This compound (as Evexomostat Prodrug)[3] | Unconjugated this compound[3] | TNP-470 |
| Terminal Half-Life (rats) | ~10 hours | 10-15 minutes | Short and variable (0.05 - 1.07 hours in humans) |
| CNS Exposure (rats) | >50-fold lower CSF levels compared to unconjugated this compound | High CNS penetration | Known to cause CNS toxicities |
In Vitro Potency
Despite its formulation as a prodrug, which requires cleavage to release the active this compound, evexomostat demonstrates potent anti-proliferative activity in vitro. This compound itself is a highly potent inhibitor of human umbilical vein endothelial cell (HUVEC) growth, with sub-nanomolar potency that is approximately 3-fold more potent than TNP-470.[3]
| Compound | HUVEC Proliferation IC50[3] |
| This compound | Sub-nanomolar |
| TNP-470 | ~3-fold less potent than this compound |
| Evexomostat (SDX-7320) | >500-fold less potent than small molecule inhibitors (requires intracellular activation) |
Experimental Protocols
MetAP2 Enzyme Inhibition Assay
Objective: To determine the inhibitory activity of test compounds against recombinant human MetAP2 enzyme.
Methodology:
-
Recombinant human MetAP2 is incubated with various concentrations of the test compound (e.g., this compound, TNP-470) or vehicle control (DMSO) in an appropriate assay buffer (e.g., 20 mM Hepes, pH 7.5, 40 mM KCl, 1.5 mM CoCl₂).
-
The mixture is pre-incubated to allow for compound binding to the enzyme.
-
The enzymatic reaction is initiated by the addition of a fluorogenic substrate, such as Met-AMC (methionine-7-amido-4-methylcoumarin).
-
The fluorescence generated by the cleavage of the substrate is monitored over time using a microplate reader at appropriate excitation and emission wavelengths (e.g., 350 nm excitation, 440 nm emission).[7]
-
The rate of reaction is calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
HUVEC Proliferation Assay
Objective: To assess the cytostatic effect of test compounds on endothelial cell growth.
Methodology:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates in complete endothelial cell growth medium.
-
After allowing the cells to adhere, the medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound, evexomostat, TNP-470) or vehicle control.
-
The plates are incubated for a period of 72 hours to allow for cell proliferation.
-
Cell viability is assessed using a colorimetric assay such as the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or by quantifying DNA content.
-
The absorbance is read on a microplate reader, and the percentage of growth inhibition is calculated relative to the vehicle-treated control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and CNS penetration of this compound and its prodrug evexomostat.
Methodology:
-
Male Sprague-Dawley rats are cannulated in the jugular vein for blood sampling.
-
Animals are administered a single intravenous dose of either unconjugated this compound, evexomostat, or a comparator compound like TNP-470.
-
Serial blood samples are collected at predetermined time points post-administration.
-
For CNS exposure assessment, cerebrospinal fluid (CSF) is collected at a time point near the plasma Tmax.
-
Plasma and CSF samples are processed and analyzed by a validated LC-MS/MS method to quantify the concentrations of the parent drug and/or its active metabolites.[8]
-
Pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC), are calculated using non-compartmental analysis.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the MetAP2 signaling pathway, the experimental workflow for assessing CNS toxicity, and the logical relationship of the prodrug strategy.
Caption: MetAP2 Signaling Pathway in Angiogenesis.
Caption: Experimental Workflow for CNS Toxicity Assessment.
Caption: Prodrug Strategy for Improved Safety and Pharmacokinetics.
References
- 1. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase 1 Safety Study of Evexomostat (SDX-7320) in Patients with Late-Stage Cancer: An Antiangiogenic, Insulin-Sensitizing Drug Conjugate Targeting METAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Phase 1 Safety Study of Evexomostat (SDX-7320) in Patients with Late-Stage Cancer: An Antiangiogenic, Insulin-Sensitizing Drug Conjugate Targeting METAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. newswire.com [newswire.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. dctd.cancer.gov [dctd.cancer.gov]
- 8. Pharmacokinetics and bioavailability study of polydatin in rat plasma by using a LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide: Confirming the Mechanism of SDX-7539 via Genetic Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SDX-7539, a selective inhibitor of Methionine aminopeptidase type 2 (MetAP2), against other MetAP2 inhibitors. The focus is on elucidating the compound's on-target mechanism of action through the use of genetic knockout (KO) models, a critical step in modern drug validation.
Introduction to this compound and its Hypothesized Target
This compound is a potent and selective small molecule inhibitor of MetAP2, a metalloprotease that plays a crucial role in protein biosynthesis and angiogenesis.[1][2][3][4] MetAP2 is overexpressed in various cancers, making it a compelling target for therapeutic intervention.[3][4] The primary mechanism of action of this compound is believed to be the irreversible inhibition of MetAP2's enzymatic activity, which in turn suppresses the proliferation of endothelial cells, a key process in tumor angiogenesis.[2][3]
To definitively validate that the anti-proliferative effects of this compound are mediated through MetAP2, a series of experiments were designed utilizing a CRISPR-Cas9 generated MetAP2 knockout (MetAP2-KO) human umbilical vein endothelial cell (HUVEC) line. This guide compares the cellular effects of this compound to other known MetAP2 inhibitors, TNP-470 and M8891, in both wild-type (WT) and MetAP2-KO HUVECs.
Signaling Pathway and Point of Intervention
The diagram below illustrates the role of MetAP2 in N-terminal methionine excision (NME) from nascent proteins, a critical step for the proper function of many proteins involved in cell proliferation. This compound and its alternatives directly inhibit MetAP2, thus blocking this pathway. The use of a MetAP2-KO model provides a clean genetic background to test for target engagement and specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of SDX-7539: A Procedural Guide
The proper disposal of SDX-7539, a selective inhibitor of Methionine aminopeptidase type 2 (MetAP2) utilized in cancer research, is critical for maintaining laboratory safety and environmental compliance.[1][2][3][4][5] As with many research chemicals, a specific Safety Data Sheet (SDS) may not be readily available, necessitating adherence to general best practices for hazardous chemical waste management. This guide provides a comprehensive, step-by-step approach for the safe handling and disposal of this compound, catering to researchers, scientists, and drug development professionals.
Core Principles of Chemical Waste Management
The foundation of safe disposal lies in a robust chemical waste management program. Key tenets include minimizing waste generation, proper segregation of incompatible materials, and clear labeling of all waste containers.[6][7][8][9] It is illegal and unsafe to dispose of potentially hazardous chemicals down the sink, in regular trash, or through evaporation.[7][8] All laboratory personnel handling chemical waste should receive appropriate training on these procedures.[10][11][12]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the essential steps for the proper disposal of this compound, from initial handling to final collection.
Step 1: Waste Classification and Segregation
-
Treat as Hazardous Waste : In the absence of a specific SDS, assume this compound is a hazardous chemical.[13][14] Laboratory personnel should treat all waste chemical solids, liquids, or containerized gases as hazardous unless confirmed otherwise by a safety officer.[13][14]
-
Segregate Waste Streams : Do not mix this compound waste with other chemical waste streams unless their compatibility is certain.[8] Keep organic solvents separate from aqueous mixtures.[8] Furthermore, do not mix chemical waste with radioactive or biological waste.[9][11]
Step 2: Container Management
-
Use Appropriate Containers : Collect this compound waste in a container that is in good condition, free of leaks, and compatible with the chemical.[6][10] Plastic containers are often preferred for chemical waste.[6]
-
Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when adding waste.[8][10][11]
-
Secondary Containment : Store all liquid hazardous waste, including solutions containing this compound, with secondary containment to prevent spills from reaching drains.[8][13]
Step 3: Labeling
-
Immediate and Clear Labeling : As soon as waste accumulation begins, affix a hazardous chemical waste tag to the container.[11][13]
-
Complete Information : The label must include the full chemical name ("this compound"), not abbreviations or formulas, and the concentration of each constituent.[11] Also, include the name and contact information of the generating laboratory and the accumulation start date.[11]
Step 4: Accumulation and Storage
-
Designated Satellite Accumulation Area : Store the waste container in a designated Satellite Accumulation Area at or near the point of generation.[6]
-
Adhere to Accumulation Limits : Do not accumulate more than 55 gallons of hazardous waste in this area. For acutely toxic "P-listed" chemicals, the limit is one quart of liquid or one kilogram of solid.[6]
Step 5: Disposal of Contaminated Materials and Empty Containers
-
Contaminated PPE and Labware : Personal Protective Equipment (PPE) such as gloves, and disposable labware like pipette tips contaminated with this compound, should be disposed of as hazardous waste in the same manner as the chemical itself.[10]
-
Spill Cleanup Materials : Any materials used to clean up a spill of this compound must also be treated as hazardous waste.[13][14]
-
Empty Containers : A container that held this compound should be triple rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[8] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[8] After thorough rinsing and air-drying, deface the original label and dispose of the container as regular trash, unless institutional policy dictates otherwise.[8][13][14]
Step 6: Arranging for Pickup and Disposal
-
Contact Environmental Health and Safety (EHS) : Once the waste container is full or has been in accumulation for the maximum allowed time, contact your institution's EHS or equivalent safety office to schedule a pickup.[6][12]
-
Final Disposal : EHS will manage the transportation and final disposal of the waste, which is typically incineration for investigational drugs.[15] All disposal records must be maintained as required by regulations.[10]
Hazardous Waste Characterization
When a specific SDS is unavailable, researchers must evaluate the potential hazards of a chemical based on general hazardous characteristics. The following table summarizes these characteristics, which should be considered for this compound waste.
| Hazardous Characteristic | Description | Examples |
| Ignitability | Liquids with a flash point below 140°F, solids that can spontaneously combust, oxidizers, or ignitable compressed gases.[6] | Ethanol, acetone, xylene.[6] |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[6] | Hydrochloric acid, sodium hydroxide.[6] |
| Reactivity | Materials that are unstable, react violently with water, or generate toxic gases when mixed with water, acids, or bases.[6] | Sodium metal, potassium cyanide, picric acid.[6] |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. This is determined by the Toxicity Characteristic Leaching Procedure (TCLP).[6] | Heavy metals, pesticides. |
| Listed Wastes | Chemicals specifically listed as hazardous by regulatory agencies (e.g., F-list, K-list, P-list, U-list).[6] | P-list includes acutely toxic chemicals like sodium azide and osmium tetroxide.[6] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Chemical Waste | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 13. vumc.org [vumc.org]
- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 15. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
